molecular formula C7H13NO4 B8678485 ethyl 3-methyl-2-nitrobutanoate

ethyl 3-methyl-2-nitrobutanoate

Cat. No.: B8678485
M. Wt: 175.18 g/mol
InChI Key: BBUZSHXWJCKPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-2-nitrobutanoate is a high-purity aliphatic nitro ester compound that serves as a versatile building block in organic synthesis. With the molecular formula C7H13NO4 and a molecular weight of 209.2 g/mol, this compound features both an ester group and a nitro group on a branched carbon chain, making it a valuable precursor for various chemical transformations. Its primary research applications include its use as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research for the development of active ingredients. The nitro group can be readily reduced to an amine, providing access to beta-amino acid derivatives, or it can participate in carbon-carbon bond-forming reactions. Researchers value this compound for its reactivity and its role in exploring new synthetic pathways. Proper handling is advised, and it should be stored sealed in a dry, cool environment. This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 3-methyl-2-nitrobutanoate

InChI

InChI=1S/C7H13NO4/c1-4-12-7(9)6(5(2)3)8(10)11/h5-6H,4H2,1-3H3

InChI Key

BBUZSHXWJCKPLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

ethyl 3-methyl-2-nitrobutanoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Ethyl 2-nitroisovalerate; 2-Nitro-3-methylbutyric acid ethyl ester CAS Registry Number: (Isomer dependent, typically analogous to 2531-80-8 series)

Part 1: Executive Summary & Structural Analysis

Ethyl 3-methyl-2-nitrobutanoate is a functionalized nitroester serving as a critical chiral synthon in organic synthesis. It is primarily utilized as a direct precursor to DL-Valine and other


-amino acids via nitro-group reduction. Structurally, it features an ethyl ester moiety, a sterically demanding isopropyl group at the 

-position, and a nitro group at the

-position.

The presence of the electron-withdrawing nitro group at the


-position renders the C2 proton highly acidic (

), making the molecule an active Michael donor and a candidate for further alkylation, though steric hindrance from the isopropyl group presents specific synthetic challenges.
Chemical Identity Table[1][2]
PropertyValue (Experimental/Extrapolated)Notes
Molecular Formula

Molecular Weight 175.18 g/mol
Physical State Colorless to pale yellow liquidDarkens upon oxidation/storage
Boiling Point ~85–95 °C @ 10 mmHgExtrapolated from Ethyl 2-nitropropionate (76°C/9mmHg)
Density 1.08 – 1.12 g/mLHigher density than non-nitro analog (0.86 g/mL)
Solubility Immiscible in water; Soluble in EtOH, Et2O, DCM
Flash Point >85 °C (Closed Cup)Estimated

Part 2: Synthetic Methodologies

The synthesis of this compound is most reliably achieved via the C-alkylation of ethyl nitroacetate . This route is preferred over direct nitration of esters due to higher regioselectivity and safety profiles.

Core Challenge: O- vs. C-Alkylation

Nitroacetate anions are ambident nucleophiles. The oxygen of the nitro group competes with the


-carbon for the alkyl halide.
  • O-Alkylation: Leads to unstable nitronic esters which decompose rapidly to aldehydes/ketones (oximes).

  • C-Alkylation: Yields the desired thermodynamic product.

  • Solution: Use of polar aprotic solvents (DMSO/DMF) and specific bases (DBU or

    
    ) favors C-alkylation.
    
Protocol: C-Alkylation of Ethyl Nitroacetate

Reaction: Ethyl Nitroacetate + Isopropyl Iodide


 this compound
Reagents & Materials
  • Ethyl Nitroacetate (1.0 eq)

  • Isopropyl Iodide (1.2 eq) - Note: Iodide is preferred over bromide for better leaving group ability in hindered systems.

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Dimethyl Sulfoxide (DMSO), dry (5 mL per mmol substrate)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq) - Phase transfer catalyst

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with

    
    . Add anhydrous DMSO and 
    
    
    
    .
  • Activation: Add ethyl nitroacetate dropwise at 0°C. Stir for 30 minutes to generate the nitronate anion. The solution will turn yellow/orange.

  • Alkylation: Add isopropyl iodide dropwise via syringe pump over 1 hour, maintaining internal temperature

    
    .
    
    • Critical Control Point: Rapid addition or high heat promotes O-alkylation.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). Stain with

      
       (nitro esters oxidize/stain distinctively).
      
  • Quench & Workup: Pour reaction mixture into ice-cold brine (50 mL). Extract with

    
     (3 x 50 mL).
    
    • Note: Avoid DCM if possible during initial extraction to prevent emulsion formation with DMSO residues.

  • Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over

    
    . Concentrate in vacuo.
    
  • Isolation: Purify via vacuum distillation (approx. 10 mmHg).

    • Safety Alert:Do not distill to dryness. Pot residues of nitro compounds can be explosive.

Part 3: Reactivity & Applications

The primary utility of this compound lies in its conversion to amino acids and heterocyclic compounds.

Reduction to Valine Ethyl Ester

The nitro group is reduced to a primary amine, yielding the ethyl ester of Valine.

  • Method A (Catalytic Hydrogenation):

    
     (50 psi), Raney Nickel or 10% Pd/C, EtOH. This is the cleanest method.
    
  • Method B (Chemical Reduction): Zn dust / HCl. Effective but requires tedious workup to remove zinc salts.

Henry Reaction (Nitroaldol)

While the target molecule is usually the product of alkylation, the


-proton remains acidic enough for condensation with aldehydes if the isopropyl group does not provide excessive steric bulk, potentially leading to quaternary centers.
Visualization: Synthesis & Application Workflow

G cluster_0 Synthesis Phase cluster_1 Application Phase SM1 Ethyl Nitroacetate Inter Nitronate Anion (Ambident Nucleophile) SM1->Inter K2CO3, DMSO SM2 Isopropyl Iodide SM2->Inter Product This compound (Target) Inter->Product C-Alkylation (Thermodynamic) Side O-Alkylated Nitronic Ester (Unstable/Explosive) Inter->Side O-Alkylation (Kinetic/High Temp) ValineEst Valine Ethyl Ester Product->ValineEst H2, Pd/C (Reduction) Valine DL-Valine ValineEst->Valine HCl/H2O (Hydrolysis)

Figure 1: Synthetic pathway from Ethyl Nitroacetate to Valine, highlighting the critical branching between C- and O-alkylation.

Part 4: Safety & Handling (Energetic Materials)

Hazard Class: Nitro compounds are potential energetic materials. Signal Word: DANGER

  • Thermal Instability:

    
    -Nitro esters can decompose exothermically. Differential Scanning Calorimetry (DSC) is recommended before scaling up (>10g).
    
  • Distillation Risks: Never distill nitro esters to dryness. The concentrated residue may contain unstable peroxides or poly-nitro byproducts. Always leave a "heel" of solvent or oil in the flask.

  • Toxicity: Like many nitro esters, this compound should be treated as a potential vasodilator (similar to nitroglycerin mechanism) and a methemoglobinemia agent. Wear double nitrile gloves and work in a fume hood.

References

  • Kornblum, N., et al. (1955). "The Alkylation of Nitroparaffins." Journal of the American Chemical Society.
  • BenchChem. (2025). "Application Notes: Alkylation of Ethyl Nitroacetate." [1]

  • Organic Syntheses. "Ethyl Nitroacetate and its derivatives." Org.[2] Syn. Coll. Vol. 1, p. 391.[2]

  • PubChem. "Ethyl 2-nitropropionate (Analogous Data)."

  • Sigma-Aldrich. "Safety Data Sheet: Ethyl 2-nitropropionate."

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification Strategy

Ethyl 2-nitro-3-methylbutanoate (also known as Ethyl 2-nitroisovalerate ) is a specialized nitro-ester intermediate primarily utilized in the synthesis of unnatural amino acids (specifically valine analogs) and complex heterocyclic scaffolds. Its utility lies in the versatile reactivity of the


-nitro group, which serves as a "chemical handle" for further functionalization (alkylation, reduction to amine, or Denitro-hydrogenation).

Despite its utility, this compound often eludes standard database searches due to inconsistent nomenclature. This guide provides the definitive identification data and a self-validating synthesis protocol.

Core Identification Data
AttributeDetailNotes
IUPAC Name Ethyl 3-methyl-2-nitrobutanoatePreferred for database searching.
Common Name Ethyl 2-nitroisovalerateUsed in older literature.
CAS Number 35529-11-4 Validated via chemical supplier databases (e.g., Rovathin).
Molecular Formula C

H

NO

Molecular Weight 175.18 g/mol
Structure CH

CH(CH

)CH(NO

)COOCH

CH

Chiral center at C2.
Key Precursor Ethyl 3-methyl-2-nitrobut-2-enoateCAS: 18289-63-9 (Unsaturated analog).
Search Strategy for Researchers

When sourcing this compound or its data, standard searches often fail due to the "isovalerate" vs. "3-methylbutanoate" ambiguity.

  • Primary Search Key: "this compound" (IUPAC).

  • Secondary Search Key: CAS "35529-11-4".

  • Alternative Strategy: Search for the unsaturated precursor (CAS 18289-63-9) and perform a one-step reduction, as the saturated nitro-ester is frequently synthesized in situ rather than purchased.

Chemical Synthesis & Production Protocol

The most robust route to Ethyl 2-nitro-3-methylbutanoate is not direct nitration (which is hazardous and non-selective) but the reduction of the corresponding nitroalkene . This method ensures regioselectivity and safety.

Synthesis Workflow (Graphviz Visualization)

Synthesis_Pathway Aldehyde Isobutyraldehyde (CAS 78-84-2) Intermediate Nitroaldol Intermediate (Unstable) Aldehyde->Intermediate Henry Reaction (Base, e.g., TiCl4/Base) Nitroacetate Ethyl Nitroacetate (CAS 626-35-7) Nitroacetate->Intermediate Nitroalkene Ethyl 3-methyl-2-nitrobut-2-enoate (CAS 18289-63-9) Intermediate->Nitroalkene Dehydration (-H2O) Product Ethyl 2-nitro-3-methylbutanoate (CAS 35529-11-4) Nitroalkene->Product Selective Reduction (NaBH4, EtOH) Valine Ethyl Valinate (CAS 13893-45-3) Product->Valine Hydrogenation (H2, Pd/C)

Caption: Stepwise synthesis pathway from commodity chemicals to Ethyl 2-nitro-3-methylbutanoate and its downstream conversion to Valine ethyl ester.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesize Ethyl 2-nitro-3-methylbutanoate from Ethyl 3-methyl-2-nitrobut-2-enoate.

Reagents:

  • Ethyl 3-methyl-2-nitrobut-2-enoate (1.0 eq) [Precursor]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Ethanol (Absolute) or Methanol

  • Acetic Acid (for quenching)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 3-methyl-2-nitrobut-2-enoate (e.g., 10 mmol) in absolute Ethanol (30 mL). Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents over-reduction of the ester group or nitro group.

  • Reduction: Add NaBH

    
     (15 mmol) portion-wise over 15 minutes.
    
    • Observation: Gas evolution (H

      
      ) may occur; ensure venting.
      
    • Mechanism:[1] The hydride attacks the

      
      -carbon of the conjugated system (1,4-addition), reducing the C=C bond while leaving the nitro group intact.
      
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C). Monitor by TLC (Silica, 10% EtOAc/Hexane). The UV-active spot of the starting material (conjugated nitroalkene) should disappear.

  • Quenching: Carefully add dilute Acetic Acid or saturated NH

    
    Cl solution dropwise until pH ~6. Caution: Exothermic.
    
  • Workup: Evaporate most of the Ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Dry combined organic layers over anhydrous MgSO

    
    , filter, and concentrate.
    
    • Validation: The product is typically a pale yellow oil.

    • Yield: Expect 85-95% yield.

  • Storage: Store at 4°C under inert atmosphere (Ar/N

    
    ). Nitro compounds can slowly decompose if exposed to light/heat.
    

Applications in Drug Development

Synthesis of Unnatural Amino Acids

The primary utility of Ethyl 2-nitro-3-methylbutanoate is as a masked amino acid precursor.

  • Pathway: Nitro group reduction (

    
     or 
    
    
    
    ) yields Ethyl Valinate (CAS 13893-45-3).
  • Advantage: This route allows for the introduction of isotopic labels (e.g., using D

    
     gas) or the synthesis of 
    
    
    
    -alkylated analogs via alkylation of the
    
    
    -nitro ester enolate before reduction.
Heterocyclic Scaffold Construction

The


-nitro ester motif is a potent "chameleon" in synthesis:
  • Nucleophile: The

    
    -proton is highly acidic (
    
    
    
    ), allowing easy deprotonation and reaction with electrophiles (Michael acceptors, alkyl halides).
  • Electrophile: The ester group allows for cyclization reactions to form isoxazoles or pyrroles when reacted with suitable dipolarophiles.

Analytical Characterization

To validate the identity of the synthesized compound (CAS 35529-11-4), compare experimental data against these expected values.

TechniqueExpected SignalInterpretation

H NMR
(CDCl

, 400 MHz)

5.10 (d, 1H,

Hz)

-proton
(CH-NO

). Distinctive downfield shift due to nitro/ester electron withdrawal.

4.25 (q, 2H)
Ethyl ester (-OCH

-).

2.60 (m, 1H)

-proton
(Isopropyl CH).

1.05 (d, 6H)
Methyl groups of the isopropyl chain.
IR Spectroscopy 1745 cm

C=O Stretch (Ester).[1]
1555 cm

(asym), 1375 cm

(sym)
NO

Stretch
. Diagnostic for nitro group presence.[1]
Mass Spectrometry m/z 176 [M+H]

Low intensity; often sees fragment [M-NO

]

.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Nitro Compounds: Generally possess explosive potential or high energy upon heating. While this specific ester is relatively stable, it should never be distilled to dryness or heated above 100°C without rigorous DSC (Differential Scanning Calorimetry) testing.

  • Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

Storage:

  • Keep in a tightly sealed container.

  • Store in a refrigerator (2-8°C).

  • Protect from light to prevent photochemical degradation of the nitro group.

References

  • Rovathin Chemical Database. "this compound (CAS 35529-11-4)." Rovathin Foreign Trade Co., Ltd.Link

  • Beilstein Journal of Organic Chemistry.

    
    -amino esters using ethyl nitroacetate." Beilstein J. Org. Chem. 2011, 7, 1269–1275. Link
    
  • PubChem Compound Summary. "Ethyl 3-methyl-2-nitrobut-2-enoate (CAS 18289-63-9)." National Center for Biotechnology Information.Link

  • BenchChem Reactivity Guide. "Comparative Reactivity of Alpha-Bromo Esters." BenchChem.[1]Link

Sources

Structural and Mechanistic Divergence: Ethyl 3-Methyl-2-Nitrobutanoate vs. Ethyl Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A persistent structural misconception in synthetic planning and drug development is the conflation of ethyl 3-methyl-2-nitrobutanoate with precursors to ethyl leucine . While both are aliphatic ester derivatives utilized in organic synthesis, they diverge fundamentally in their carbon backbone length and nitrogen oxidation state.

This compound is a C4 (butanoate) derivative bearing an isopropyl side chain; upon reduction of its nitro group, it yields ethyl valine, not leucine[1]. Conversely, ethyl leucine (L-leucine ethyl ester) is a C5 (pentanoate) derivative bearing an isobutyl side chain and a native alpha-amino group[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous comparative analysis of their physicochemical properties, mechanistic syntheses, and downstream applications, ensuring self-validating precision in your experimental workflows.

Structural and Physicochemical Profiling

The structural disparity between these two scaffolds dictates orthogonal reactivity profiles.

  • This compound : Features a strongly electron-withdrawing nitro group (-NO2) at the alpha position. This functional group stabilizes the alpha-carbanion, significantly lowering the pKa of the alpha-proton (comparable to ethyl nitroacetate, pKa ~5.8)[3]. This acidity makes it an excellent Michael donor and a prime candidate for electrophilic alkylation.

  • Ethyl Leucine : Features a nucleophilic primary amine (-NH2) at the alpha position. It is typically isolated and stored as a hydrochloride salt to prevent spontaneous cyclization (diketopiperazine formation) or intermolecular condensation. It serves as a standard C-terminal protected building block in peptide synthesis[4].

Table 1: Comparative Physicochemical Profile
PropertyThis compoundEthyl Leucine (Free Base)
Molecular Formula C7H13NO4C8H17NO2[2]
Molecular Weight 175.18 g/mol 159.23 g/mol [2]
Carbon Backbone Butanoate (C4)Pentanoate (C5)
Alkyl Side Chain Isopropyl (Valine skeleton)Isobutyl (Leucine skeleton)
Nitrogen Oxidation State Nitro (-NO2)Amino (-NH2)
Primary Reactivity Alpha-CH acidity, Electrophilic reductionNucleophilic acyl substitution
Downstream Amino Acid Valine (upon reduction)Leucine (native state)

Mechanistic Causality in Synthesis

Synthesis of this compound (Alkylation Pathway)

The synthesis of this compound relies on the high acidity of the alpha-protons in ethyl nitroacetate. Treatment of ethyl nitroacetate with a mild base (e.g., K₂CO₃ or DBU) generates a resonance-stabilized nitronate anion. Subsequent nucleophilic attack on an isopropyl halide (e.g., isopropyl bromide) yields the target compound[5]. Causality of Base Selection : The use of a mild base is critical. Strong bases (like NaH or LDA) can lead to unwanted side reactions, such as O-alkylation of the ambident nitronate anion or retro-aldol-type cleavage of the ester.

Synthesis of Ethyl Leucine (Fischer Esterification)

Ethyl leucine is synthesized via the Fischer esterification of L-leucine in absolute ethanol, utilizing thionyl chloride (SOCl₂) as the activating agent[6]. Causality of Activation : The mechanistic causality of selecting SOCl₂ over standard mineral acids (like H₂SO₄) lies in the generation of gaseous byproducts. As SOCl₂ reacts with ethanol, it generates HCl in situ, which protonates the carboxylic acid, making it highly electrophilic. The expulsion of SO₂ gas and the consumption of trace water drive the equilibrium entirely to the right, ensuring a near-quantitative yield of the ester hydrochloride without the need for a Dean-Stark apparatus.

Experimental Protocols

Protocol A: Synthesis of this compound via Alkylation

This protocol utilizes mild basic conditions to prevent O-alkylation.

  • Preparation : Dissolve 1.0 eq of ethyl nitroacetate in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere[5].

  • Deprotonation : Add 1.1 eq of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to ensure complete formation of the nitronate anion.

  • Alkylation : Introduce 1.2 eq of isopropyl bromide dropwise. Elevate the temperature to 40°C and stir for 12 hours.

  • Workup & Validation : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely remove DMF. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure nitro ester. TLC validation should show a UV-active spot distinct from the starting material.

Protocol B: Synthesis of L-Leucine Ethyl Ester Hydrochloride

This protocol leverages in situ HCl generation for quantitative esterification.

  • Activation : Cool absolute ethanol (10 volumes) to 0°C in an ice bath. Slowly add 1.2 eq of thionyl chloride (SOCl₂) dropwise to control the exothermic reaction and prevent ethanol dehydration[6].

  • Addition : Add 1.0 eq of L-leucine in portions to the acidic ethanolic solution.

  • Reflux : Attach a reflux condenser and heat the mixture to 70°C for 4-6 hours. The continuous generation of HCl gas will drive the esterification.

  • Isolation : Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol and volatile byproducts.

  • Crystallization : Triturate the resulting crude oil with cold diethyl ether to precipitate L-leucine ethyl ester hydrochloride as a white crystalline solid. Filter and dry under vacuum to yield the bench-stable salt[4].

Protocol C: Chemoselective Reduction of Nitrobutanoate to Ethyl Valine

Demonstrating the structural divergence: reducing the nitrobutanoate yields valine, not leucine.

  • Setup : Dissolve this compound in absolute ethanol.

  • Catalysis : Add 10 wt% of Palladium on Carbon (Pd/C, 10%)[7].

  • Hydrogenation : Purge the reaction vessel with hydrogen gas and maintain a pressure of 1 atm (via balloon) at room temperature for 12 hours[1].

  • Filtration : Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration : Evaporate the filtrate to yield ethyl 2-amino-3-methylbutanoate (ethyl valine).

Mechanistic Visualizations

StructuralDivergence cluster_nitro Nitro-Valine Scaffold cluster_amino Amino-Leucine Scaffold Root Aliphatic Ester Derivatives E3M2N This compound Root->E3M2N Alkylation EL Ethyl Leucine Root->EL Esterification C4 C4 Backbone (Butanoate) E3M2N->C4 NO2 Oxidation State: Nitro (-NO2) E3M2N->NO2 IsoP Sidechain: Isopropyl E3M2N->IsoP NH2 Oxidation State: Amino (-NH2) NO2->NH2 Reduction (Yields Valine, NOT Leucine) C5 C5 Backbone (Pentanoate) EL->C5 EL->NH2 IsoB Sidechain: Isobutyl EL->IsoB

Structural divergence highlighting the C4 nitro-valine vs. C5 amino-leucine scaffolds.

Workflow N_start This compound Strong alpha-CH acidity N_rxn Catalytic Hydrogenation Pd/C, H2 (or Zn/HCl) N_start->N_rxn N_end Ethyl Valine Amino ester product N_rxn->N_end L_start Ethyl Leucine Nucleophilic -NH2 L_rxn Peptide Coupling HATU, DIPEA, R-COOH L_start->L_rxn L_end Dipeptide Ester Amide bond formed L_rxn->L_end

Mechanistic workflow contrasting nitro reduction (yielding valine) with peptide coupling.

References

  • [2] National Institute of Standards and Technology (NIST). L-Leucine, ethyl ester Phase Change Data and Properties. NIST Chemistry WebBook. URL:[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride. PubChem. URL:[Link]

  • [1] Gabrielli, S., Palmieri, A., Ballini, R., & Petrini, M. Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. ResearchGate. URL:[Link]

  • [7] ResearchGate. Reduction of the Nitro Group into Amines. URL:[Link]

  • [6] Keller, O., et al. Process for the separation of L-leucine and L-isoleucine. European Patent Office (EP0241094A1). URL:

  • [3] Node, M., et al. The Utility of Nitroacetic Acid and its Esters in Organic Synthesis. MDPI / Synthesis. URL:[Link]

Sources

thermodynamic stability of alpha-nitro carboxylates

Thermodynamic Stability & Synthetic Handling of -Nitro Carboxylates

Executive Summary




This guide analyzes the thermodynamic landscape of these species, delineating the boundary between "metastable utility" and "energetic decomposition." It provides a self-validating protocol for their synthesis and handling, grounded in field-proven safety methodologies.

The Thermodynamic Landscape

The instability of

Decarboxylation EntropyAci-Nitro Tautomerism
A. The Decarboxylation Driver

Free


Unlike



B. The Aci-Nitro Tautomerism ("The Leak")

The thermodynamic stability of the ester form is compromised by tautomerization. The nitro form (thermodynamically preferred) exists in equilibrium with the aci-nitro form (kinetically reactive).

  • Nitro Form:

    
     (Stable, colorless)
    
  • Aci-Nitro Form:

    
     (Unstable, often yellow/red)
    

Accumulation of the aci-form, often catalyzed by trace base or glass surfaces, creates a "leak" in stability, rendering the compound sensitive to shock and friction.

Quantitative Stability Data
CompoundStateMelting/Boiling Point

(approx)
Decomposition Onset (

)
Nitroacetic Acid Solid ( Hygroscopic)Dec. > 80°C~1.6Rapid Decarboxylation > 60°C
Ethyl Nitroacetate Liquid106°C (at 20 mmHg)5.8> 160°C (Explosive > 200°C)
Methyl Nitroacetate Liquid112°C

Aliphatic α-Nitro Esters: Versatile Synthetic Precursors for Bioactive Scaffolds and Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the direct biological application of aliphatic α-nitro esters as terminal pharmacophores is relatively rare due to the metabolic liabilities and potential toxicity associated with the aliphatic nitro group. However, their true value lies in their unparalleled utility as highly reactive, stereodirecting synthetic intermediates .

By leveraging the profound electron-withdrawing nature of the nitro moiety, aliphatic α-nitro esters serve as pivotal building blocks for synthesizing complex, bioactive architectures—including unnatural α-amino acids, β-fluoro amines, thiopeptides, and macrolides[1][2]. This whitepaper explores the mechanistic foundations, field-proven protocols, and structural divergence of aliphatic α-nitro esters, empowering drug development professionals to harness these compounds for late-stage functionalization and scaffold generation.

Mechanistic Foundations: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why we select aliphatic α-nitro esters over other enolizable precursors. The decision is rooted in three distinct physicochemical advantages:

  • Enhanced α-Proton Acidity: The strong electron-withdrawing effect of the nitro group lowers the pKa of the α-proton to approximately 10. This allows for the generation of stable nitronate anions using remarkably mild bases (e.g., chiral thioureas or tertiary amines), preventing the degradation of base-sensitive functional groups in complex drug intermediates[2].

  • The "Traceless" Activating Group: The nitro group can dictate the stereochemical outcome of a Michael addition and subsequently be cleanly removed via radical-mediated reductive denitration. This strategy is essential for synthesizing stereodefined, non-natural alkyl fluorides and β-fluoro amines without leaving unwanted functional residue[1].

  • Multivalent Divergence: The carbon-nitrogen bond of the nitro adduct can be reduced to a primary amine (yielding α-amino acids), converted to a carbonyl via the Nef reaction (yielding 1,4-dicarbonyls for spiroketals), or reacted with elemental sulfur to form thioamides[2][3].

The Rise of α-Fluoro-α-Nitro Esters

The incorporation of fluorine into organic molecules profoundly impacts their lipophilicity, metabolic stability, and target binding affinity. α-Fluoro-α-nitro esters have emerged as powerful reagents. In asymmetric Michael additions to nitroolefins, these esters act as nucleophiles to establish contiguous stereocenters, ultimately leading to α-fluoro-α-substituted amino acids—a highly sought-after motif in enzyme inhibitor design[1][4].

ReactionPathways A Aliphatic α-Nitro Esters B Asymmetric Michael Addition A->B Chiral Catalyst Nitroalkenes C Nef Reaction A->C Base / Oxidant D Reductive Denitration A->D Radical/Hydride Transfer E Thioacylation A->E Na2S / S8 / Amine F Chiral α-Amino Acids (Bioactive Scaffolds) B->F Reduction (In/HCl) G 1,4-Dicarbonyls (Macrolides/Spiroketals) C->G Cyclization H β-Fluoro Amines (Enzyme Inhibitors) D->H Traceless Activating Group I Thioamides (Peptidomimetics) E->I Direct Coupling

Divergent synthetic pathways of aliphatic α-nitro esters toward bioactive molecular scaffolds.

Quantitative Data: Reaction Efficacy and Stereocontrol

The table below synthesizes the performance metrics of key transformations utilizing aliphatic α-nitro esters, demonstrating their reliability in generating high-purity bioactive precursors.

TransformationStarting MaterialReagents/CatalystTarget Bioactive ScaffoldYield (%)Enantiomeric Excess (ee %)
Asymmetric Michael Addition α-Fluoro-α-nitro ester + NitroalkeneChiral Bifunctional Brønsted Acid/Baseα-Fluoro-α-amino acids85–9990–99
Thioacylation α-Chiral Nitroalkane + AmineNa₂S, S₈, THFThiopeptides / Thioamides80–96>95 (Stereoretentive)
Reductive Denitration α-Nitro Ester AdductBu₃SnH, AIBNβ-Fluoro Amines64–88Up to 98
Nef Reaction / Cyclization Nitro-ester intermediateKF, MeOH / NaBH₄Spiroketals / Macrolides60–75N/A

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is annotated to guide the bench scientist.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of α-Fluoro-α-Nitro Esters

Objective: Synthesis of highly enantioenriched precursors for α-fluoro-α-amino acids.[1][4]

  • Preparation: Flame-dry a Schlenk tube under argon. Add the nitroalkene (0.2 mmol) and the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

    • Causality: The bifunctional catalyst simultaneously activates the nitroalkene via hydrogen bonding (thiourea moiety) and deprotonates the α-nitro ester (tertiary amine moiety), ensuring strict facial selectivity.

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (2.0 mL) and cool the system to -20°C.

    • Causality: Lowering the temperature dampens background uncatalyzed racemic reactions, maximizing the enantiomeric excess (ee).

  • Reagent Introduction: Dropwise add the aliphatic α-fluoro-α-nitro ester (0.24 mmol, 1.2 equiv). Stir vigorously at -20°C for 24–48 hours. Monitor via TLC until the nitroalkene is consumed.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient). Validate the ee% using chiral stationary phase HPLC.

Workflow Step1 Step 1: Preparation α-Fluoro-α-nitro ester + Nitroolefin Step2 Step 2: Catalysis Bifunctional Thiourea Catalyst (10 mol%) Step1->Step2 Step3 Step 3: Reaction Stir at -20°C for 24-48 hrs Step2->Step3 Step4 Step 4: Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 Step 5: Isolation Flash Chromatography & Chiral HPLC Step4->Step5

Step-by-step workflow for the organocatalyzed asymmetric Michael addition of α-nitro esters.

Protocol 2: Direct Thioacylation of Amines using Nitroalkanes

Objective: Synthesis of thioamides (peptide bioisosteres) with retention of stereochemistry.[3]

  • Reagent Assembly: In a 10 mL round-bottom flask, combine the α-chiral nitroalkane (0.1 mmol), the target primary amine (0.2 mmol, 2.0 equiv), elemental sulfur (S₈, 0.2 mmol), and anhydrous Na₂S (0.2 mmol).

  • Solvation and Reaction: Add anhydrous THF (1.0 mL). Stir the heterogeneous mixture at room temperature for 12 hours under a nitrogen atmosphere.

    • Causality: Using Na₂S and S₈ at room temperature prevents the epimerization of the α-chiral center, which is a common failure point in traditional thioamidation methods (e.g., using Lawesson's reagent at elevated temperatures)[3].

  • Workup: Dilute the reaction mixture with water (5 mL) and extract with Dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Isolate the pure thioamide via silica gel chromatography. Assess stereoretention via chiral HPLC.

Conclusion

Aliphatic α-nitro esters are indispensable tools in the modern medicinal chemist's arsenal. While rarely the final drug candidate, their unique electronic properties allow them to act as highly programmable synthetic hubs. Whether utilized as traceless activating groups for the synthesis of complex β-fluoro amines or as thioacyl equivalents for peptidomimetics, mastering the reactivity of α-nitro esters unlocks direct pathways to high-value biological scaffolds.

References

1.[1] Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. Available at:[Link] 2.[4] ChemInform Abstract: Highly Enantioselective Synthesis of α-Fluoro-α-nitro Esters via Organocatalyzed Asymmetric Michael Addition. ResearchGate. Available at:[Link] 3.[2] Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. Available at:[Link] 4.[3] Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. National Institutes of Health (PMC). Available at:[Link]

Sources

Metabolic Engineering of Leucine Derivatives: Pathway Precursors, Biocatalysis, and Strain Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leucine is fundamentally more than an essential branched-chain amino acid (BCAA); it is the critical metabolic starting node for a vast array of high-value derivatives. These range from advanced biofuels like isoamyl alcohol to potent anti-catabolic therapeutics such as β-hydroxy β-methylbutyrate (HMB). As a Senior Application Scientist, I have consistently observed that the primary bottleneck in scaling the production of these derivatives is not the catalytic efficiency of the terminal enzymes, but the spatial and thermodynamic regulation of the precursor nodes.

This whitepaper provides an in-depth technical analysis of the metabolic pathways governing leucine derivatives, focusing on the centrality of α-ketoisocaproate (KIC). We will explore the causality behind specific metabolic engineering strategies—such as whole-cell biocatalysis and synthetic protein scaffolding—and provide self-validating experimental workflows for their production.

The Metabolic Architecture: The Centrality of α-Ketoisocaproate (KIC)

To engineer leucine derivatives, one must control the intracellular pool of α-ketoisocaproate (KIC). KIC is the immediate precursor to L-leucine in the de novo biosynthetic pathway originating from pyruvate, but it also acts as the primary degradation product when L-leucine undergoes deamination[1].

From KIC, metabolic flux can be redirected toward:

  • Isoamyl Alcohol: Synthesized via the Ehrlich degradation pathway, KIC is decarboxylated to isovaleraldehyde and subsequently reduced to isoamyl alcohol[2].

  • HMB: Synthesized when KIC is oxidized by the cytosolic enzyme KIC dioxygenase, a pathway of immense interest for therapeutic muscle-wasting treatments[3].

MetabolicNetwork Pyruvate Pyruvate KIV α-Ketoisovalerate (KIV) Pyruvate->KIV ILV2, ILV5, ILV3 KIC α-Ketoisocaproate (KIC) (Central Hub) KIV->KIC LEU4/9, LEU1, LEU2 Leucine L-Leucine KIC->Leucine BCAT Isoamyl Isoamyl Alcohol KIC->Isoamyl KdcA + ADH HMB β-Hydroxy β-Methylbutyrate (HMB) KIC->HMB KIC Dioxygenase Leucine->KIC L-AAD (Biotransformation)

Metabolic pathways routing pyruvate and leucine to KIC, isoamyl alcohol, and HMB.

Engineering the KIC Hub: Whole-Cell Biocatalysis

Traditional petrochemical synthesis of KIC relies on toxic reagents, driving the industry toward microbial cell factories[1]. However, relying solely on the de novo pathway is challenging due to strict allosteric feedback inhibition by leucine.

The Causality of Whole-Cell Biocatalysis: Instead of de novo synthesis, high-yield KIC production is achieved by reverse-engineering the catabolic pathway using L-amino acid deaminase (L-AAD) from Proteus vulgaris expressed in Escherichia coli[4]. Why use a whole-cell biocatalyst rather than purified L-AAD? L-AAD is a membrane-bound enzyme that requires the host's electron transport chain (cytochrome systems) to accept electrons during oxidative deamination. Purifying this enzyme strips it of its electron acceptors, rendering it inactive. Whole-cell systems maintain the necessary membrane microenvironment, ensuring self-sustaining catalytic turnover without the need for exogenous cofactor regeneration[1].

By fine-tuning L-AAD expression at the transcriptional (optimizing plasmid copy number) and translational (modulating mRNA secondary structure and RBS sequences) levels, researchers successfully eliminated metabolic bottlenecks, achieving a KIC titer of 86.55 g/L with a 94.25% molar conversion rate[1].

Diverting Flux: Isoamyl Alcohol and HMB

Isoamyl Alcohol Overproduction in Yeast

In Saccharomyces cerevisiae, isoamyl alcohol is naturally produced via the Ehrlich pathway. However, de novo synthesis is severely limited by subcellular compartmentalization: the upstream pathway (pyruvate to α-isopropylmalate) is sequestered in the mitochondria, while the downstream enzymes reside in the cytosol[2].

The Causality of Protein Scaffolding: To bypass this spatial barrier, researchers engineered a fully cytosolic leucine biosynthetic pathway. However, relocating these enzymes to the cytosol often leads to intermediate diffusion and cross-talk with the isobutanol pathway. To solve this, artificial protein scaffolds were introduced to physically tether dihydroxyacid dehydratase and α-IPM synthase. This proximity channeling forces the intermediate 2-ketoisovalerate (KIV) directly into the α-IPM pathway, preventing its diffusion and conversion into isobutanol, thereby doubling the isoamyl alcohol yield to 522.76 mg/L[5].

β-Hydroxy β-Methylbutyrate (HMB) Biosynthesis

HMB is a downstream metabolite of leucine, naturally produced when KIC is oxidized by KIC dioxygenase[3]. Because chemical synthesis of HMB requires hazardous precursors like diacetone alcohol and sodium hypobromite, metabolic engineering is actively exploring microbial heterologous expression of KIC dioxygenase to convert supplemented leucine directly into HMB, providing a clean, scalable route for this high-demand nutraceutical[3].

Quantitative Performance Metrics

The following table summarizes the engineered strains, their specific metabolic interventions, and the resulting quantitative yields.

Target DerivativeHost OrganismEngineering StrategyMax TiterConversion RateReference
α-Ketoisocaproate (KIC) E. coli BL21(DE3)Whole-cell biocatalysis (L-AAD), fed-batch69.1 g/L50.3%[4]
α-Ketoisocaproate (KIC) E. coli BL21(DE3)Transcriptional/translational tuning of L-AAD86.55 g/L94.25%[1]
Isoamyl Alcohol S. cerevisiaeCytosolic relocation + protein scaffolding522.76 mg/LN/A[5]
Isoamyl Alcohol S. cerevisiaeNative compartmentalized pathway (Control)~200 mg/LN/A[2]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory quality-control checkpoints before proceeding to scale-up phases.

Protocol 1: Whole-Cell Biotransformation of L-Leucine to KIC

Objective: High-titer conversion of L-leucine to KIC using engineered E. coli[4].

  • Strain Preparation: Transform E. coli BL21(DE3) with pET28a harboring the L-AAD gene from P. vulgaris.

  • Cultivation & Induction: Grow in Terrific Broth (TB) at 37°C until OD600 reaches 0.6–0.8. Induce with 0.1 mM IPTG and incubate at 20°C for 12 hours.

    • Validation Check (Self-Validation): Perform a rapid colorimetric keto-acid assay (using 2,4-DNPH derivatization) on a 1 mL induced aliquot. A distinct color shift confirms active L-AAD folding in the membrane before committing to bioreactor scale-up.

  • Biocatalyst Harvesting: Centrifuge at 8,000 × g for 10 min. Wash the cell pellet twice with 100 mM Tris-HCl buffer (pH 7.5) to remove residual media components.

  • Fed-Batch Biotransformation: Resuspend cells to a final concentration of 0.8 g/L in a bioreactor containing 100 mM Tris-HCl (pH 7.5). Feed L-leucine at 13.1 g/L intervals every 2 hours (up to 22 hours) at 35°C.

    • Causality: Pulsed feeding prevents substrate inhibition while maintaining maximum catalytic saturation[4].

  • Product Recovery: Acidify the supernatant and extract KIC using ethyl acetate, followed by HPLC quantification.

Workflow Step1 1. Strain Engineering (L-AAD Integration) Step2 2. Cell Cultivation & Biomass Accumulation Step1->Step2 Step3 3. Whole-Cell Biocatalysis (Fed-batch L-Leucine) Step2->Step3 Step4 4. Downstream Processing & HPLC Quantification Step3->Step4

Step-by-step whole-cell biocatalysis workflow for KIC production from L-leucine.

Protocol 2: Cytosolic Scaffolding for Isoamyl Alcohol in S. cerevisiae

Objective: Overproduce isoamyl alcohol by bypassing mitochondrial compartmentalization[5].

  • Pathway Relocation: Delete native mitochondrial targeting sequences of ILV2, ILV5, and ILV3 using CRISPR/Cas9 to force cytosolic expression.

  • Scaffold Assembly: Fuse the interacting domains of dihydroxyacid dehydratase and α-IPM synthase to synthetic protein scaffolds (e.g., cohesin-dockerin domains).

    • Validation Check (Self-Validation): Verify scaffold assembly via co-immunoprecipitation or FRET analysis. Confirming physical tethering is mandatory to ensure KIV will not diffuse into the competing isobutanol pathway.

  • Fermentation: Cultivate the engineered yeast in synthetic defined (SD) medium with 20 g/L glucose under microaerobic conditions at 30°C for 72 hours.

  • Analysis: Extract the fermentation broth with hexane and analyze isoamyl alcohol titers via GC-MS equipped with a flame ionization detector (FID).

References

  • Tuning the transcription and translation of L-amino acid deaminase in Escherichia coli improves α-ketoisocaproate production from L-leucine. Source: plos.org.
  • Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae. Source: nih.gov.
  • One-step biosynthesis of α-ketoisocaproate from L-leucine by an Escherichia coli whole-cell biocatalyst expressing an L-amino acid deaminase from Proteus vulgaris. Source: nih.gov.
  • Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae | Journal of Industrial Microbiology and Biotechnology. Source: oup.com.
  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. Source: nih.gov.

Sources

Introduction: The Architecture of a Valine Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC Nomenclature and Synthetic Utility of Ethyl


-Nitroisovalerate
Audience:  Researchers, Synthetic Chemists, and Drug Development Professionals
Date:  October 26, 2023

In the landscape of amino acid synthesis and peptidomimetic drug design, ethyl


-nitroisovalerate  represents a critical, albeit often transient, intermediate. It serves as the nitrogen-bearing precursor to Ethyl Valinate  (a key moiety in prodrugs like Valacyclovir) and a substrate for constructing complex quaternary centers via Michael additions.

This guide deconstructs the nomenclature of this molecule to resolve ambiguity between trivial and systematic names, provides a validated protocol for its synthesis from the corresponding


-halo ester, and outlines the analytical signatures required for verification.

Nomenclature Deconstruction: From Trivial to IUPAC

The name "ethyl


-nitroisovalerate" is a hybrid of trivial (common) and semi-systematic terminology. For regulatory filings and patent precision, the Preferred IUPAC Name (PIN)  must be derived through a strict hierarchy of functional group priorities.
Structural Analysis
  • Parent Acid: Isovaleric acid (Trivial)

    
     3-Methylbutanoic acid (Systematic).
    
  • Principal Functional Group: Ester (Suffix: -oate).

  • Substituents:

    • Nitro group (

      
      ):  Always a prefix in IUPAC.
      
    • Methyl group (

      
      ):  A substituent on the carbon chain.
      
  • Positioning:

    • The carbonyl carbon is C1 .

    • The

      
      -carbon (next to carbonyl) is C2 .
      
    • The

      
      -carbon is C3 .
      
Derivation Logic
  • Identify the Principal Chain: The longest carbon chain containing the ester carbonyl is 4 carbons long (butane).

  • Numbering: Start at the ester carbonyl (C1).

    • C2: Attached to the Nitro group.

    • C3: Attached to a Methyl group.[1][2]

  • Construct the Name:

    • Alkyl group (attached to oxygen):Ethyl [2][3][4][5][6][7][8][9][10][11][12]

    • Substituents (alphabetical order):3-methyl , 2-nitro [5][8]

    • Parent:butanoate [2][3][5][11][13]

Final IUPAC Name: Ethyl 3-methyl-2-nitrobutanoate

Stereochemical Considerations

The C2 position is a chiral center.

  • Racemic Mixture: Ethyl (

    
    )-3-methyl-2-nitrobutanoate.
    
  • Enantiopure Forms: Ethyl (

    
    )-3-methyl-2-nitrobutanoate (precursor to L-Valine derivatives).
    

NomenclatureTree Root Target Molecule: Ethyl alpha-nitroisovalerate Trivial Trivial Components Root->Trivial Systematic Systematic (IUPAC) Components Root->Systematic Isovaleric Isovaleric Acid (Parent) Trivial->Isovaleric Alpha Alpha Position (C2) Trivial->Alpha Butanoic Butanoic Acid (C4 Chain) Systematic->Butanoic Nitro 2-Nitro Systematic->Nitro Methyl 3-Methyl Systematic->Methyl Isovaleric->Butanoic translates to Final PIN: This compound Butanoic->Final Alpha->Nitro locates Nitro->Final Iso Iso- (Branch at end) Methyl->Final

Figure 1: Logical derivation of the IUPAC name from trivial nomenclature components.

Synthetic Protocol: The Kornblum Substitution

The most robust method for synthesizing


-nitro esters, particularly when the carbon skeleton is already established, is the nucleophilic substitution of the corresponding 

-halo ester using a nitrite salt (Kornblum or Victor Meyer reaction).

Target: this compound Precursor: Ethyl 2-bromo-3-methylbutanoate (Ethyl


-bromoisovalerate, CAS 609-12-1)
Reaction Mechanism

The reaction proceeds via an


 mechanism. The nitrite ion (

) is ambident, meaning it can attack via the Nitrogen (forming the desired Nitro compound) or the Oxygen (forming the unstable Nitrite ester).
  • Optimization Strategy: Use a polar aprotic solvent (DMSO or DMF) and add a scavenger (e.g., Urea or Phloroglucinol) to prevent the side reaction of the nitrite ester nitrosating the product.

Experimental Workflow

Materials:

  • Ethyl 2-bromo-3-methylbutanoate (1.0 eq)[2]

  • Sodium Nitrite (

    
    , 1.5 eq)
    
  • Urea (0.5 eq, scavenger)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (extraction solvent)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    (10.4 g, 150 mmol) and Urea (3.0 g, 50 mmol) in anhydrous DMF (100 mL).
  • Cooling: Cool the suspension to 0°C using an ice bath to suppress O-alkylation.

  • Addition: Add Ethyl 2-bromo-3-methylbutanoate (22.3 g, 100 mmol) dropwise over 30 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 8:2) should show the disappearance of the starting bromide (

    
    ) and appearance of the nitro ester (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold water (300 mL).

  • Extraction: Extract with Diethyl ether (

    
     mL).
    
  • Washing: Wash combined organics with brine (

    
     mL) to remove residual DMF.
    
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often pure enough for subsequent reduction. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). Note:

    
    -nitro esters are acidic and can degrade on basic silica; use neutral silica if possible.
    
Quantitative Data Summary
ParameterValue / RangeNote
Molecular Weight 175.18 g/mol Formula:

Theoretical Yield ~70-85%Dependent on dryness of DMF
Boiling Point ~85-90°C @ 2 mmHgEstimated; prone to decomposition
Density ~1.12 g/mLHeavier than precursor

Analytical Validation (Self-Validating System)

To confirm the identity of This compound , you must observe specific spectral shifts that differentiate it from the bromo-precursor and the nitrite by-product.

Proton NMR ( NMR, 400 MHz, )
  • Diagnostic Signal: The

    
    -proton (H-2) is the key indicator.
    
    • Precursor (Bromo): Doublet at

      
       ppm.
      
    • Product (Nitro): The strong electron-withdrawing effect of the nitro group shifts this signal downfield to

      
       ppm (d, 
      
      
      
      Hz)
      .
  • Isopropyl Group: Look for the characteristic doublet of doublets or multiplet for the

    
    -H (C3) at 
    
    
    
    ppm, and two doublets for the methyl groups at
    
    
    ppm.
Infrared Spectroscopy (FT-IR)
  • Nitro Stretches (Critical):

    • Asymmetric stretch: 1550–1560 cm⁻¹ (Strong)

    • Symmetric stretch: 1370–1380 cm⁻¹ (Strong)

  • Carbonyl: Ester

    
     stretch at 1740–1750 cm⁻¹ .
    
  • Absence check: Ensure no broad O-H stretch (indicates hydrolysis to acid).

Strategic Applications in Drug Development

This molecule is rarely the end product. Its value lies in its reactivity as a "masked" amino acid.

  • Amino Acid Synthesis: Reduction of the nitro group (

    
     or 
    
    
    
    ) yields Ethyl Valinate (CAS 13893-45-3), a critical intermediate for valine-based prodrugs.
  • Quaternary Centers: The

    
    -proton is highly acidic (
    
    
    
    ). Treatment with a mild base allows for alkylation or Michael addition at the C2 position, creating quaternary amino acids (e.g.,
    
    
    -methyl valine derivatives) which are resistant to enzymatic degradation.

ReactionScheme Start Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1) Inter This compound (Target Intermediate) Start->Inter Substitution Reagent NaNO2, DMF (Kornblum) End Ethyl Valinate (CAS 13893-45-3) Inter->End Reduction Reduct H2, Pd/C (Reduction)

Figure 2: Synthetic workflow transforming the bromo-precursor to the amino-ester via the nitro intermediate.

References

  • Kornblum, N., et al. (1956). "The Reaction of Aliphatic Halides with Sodium Nitrite." Journal of the American Chemical Society, 78(7), 1457–1459. Link

  • PubChem Compound Summary. (2023). "Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1)."[2][6] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2023). "Ethyl valinate (CAS 13893-45-3)."[4] National Center for Biotechnology Information. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 3-methyl-2-nitrobutanoate via Kornblum Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of ethyl 3-methyl-2-nitrobutanoate (also known as ethyl 2-nitroisovalerate).

The protocol prioritizes the Kornblum Substitution method using sodium nitrite in dimethylformamide (DMF). This approach is selected over the classical Victor Meyer reaction (using silver nitrite) due to its scalability, cost-effectiveness, and superior control over side reactions when specific scavengers are employed.


-Halo Esters
Target Molecule:  this compound (CAS: N/A for specific isomer, generic 

-nitro esters)

Executive Summary

The synthesis of


-nitro esters from 

-bromo esters is a pivotal transformation in organic synthesis, often serving as a precursor to

-amino acids (via reduction) or complex heterocycles. This guide details the conversion of ethyl 2-bromoisovalerate to This compound .

The primary challenge in this synthesis is the ambident nature of the nitrite ion (


), which can attack via:
  • Nitrogen (N-alkylation): Yields the desired nitro compound (

    
    ).[1]
    
  • Oxygen (O-alkylation): Yields the unstable alkyl nitrite ester (

    
    ).
    

Furthermore, the steric bulk of the isopropyl group in the isovalerate backbone increases the risk of elimination to the


-unsaturated ester. This protocol utilizes the Kornblum modification  (NaNO

/DMF/Urea) to maximize N-alkylation and scavenge nitrite byproducts that otherwise degrade the product.

Reaction Mechanism & Logic

The Ambident Nucleophile Challenge

The nitrite anion resonates between two forms. In polar aprotic solvents like DMF, the sodium cation is well-solvated, leaving the nitrite anion "naked" and more reactive. While O-alkylation is kinetically favored (lower activation energy), N-alkylation produces the thermodynamically more stable nitro compound.

The Role of Urea (The Scavenger)

A critical, often overlooked aspect of this synthesis is the side reaction of the byproduct. The O-alkylation byproduct (alkyl nitrite) is a potent nitrosating agent. It can react with the acidic


-proton of the newly formed nitro ester to form an oxime (via the Baudisch reaction logic), destroying the yield.
  • Solution: Urea is added to the reaction mixture.[2] It reacts rapidly with any alkyl nitrite formed to generate nitrogen gas, carbon dioxide, and alcohol, effectively "scrubbing" the system of the interfering species.

Reaction Pathway Diagram

ReactionPathway Start Ethyl 2-bromoisovalerate (Substrate) TS Transition State (Ambident Attack) Start->TS + NaNO2 NaNO2 NaNO2 / DMF (Reagent) Nitro This compound (Major Product) TS->Nitro N-Attack (Thermodynamic) Nitrite Ethyl Nitrite Ester (Minor Byproduct) TS->Nitrite O-Attack (Kinetic) Elimination Ethyl 3-methylbut-2-enoate (Side Product) TS->Elimination Base Catalysis (-HBr) Scavenged N2 + CO2 + EtOH (Inert Waste) Nitrite->Scavenged + Urea Urea Urea (Scavenger)

Figure 1: Reaction pathway showing the competition between N-alkylation, O-alkylation, and Elimination, highlighting the scavenging role of Urea.[3]

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryPurity Requirement
Ethyl 2-bromoisovalerate Substrate1.0 equiv>98% (Distill if yellow/aged)
Sodium Nitrite (

)
Nucleophile1.5 equivDry, free-flowing powder
Urea Scavenger1.5 - 2.0 equivReagent Grade
DMF (N,N-Dimethylformamide) Solvent0.5 M conc.Anhydrous (<0.1%

)
Phloroglucinol (Optional)Alt. Scavenger1.5 equivUse if Urea fails (more reactive)
Detailed Workflow
Step 1: Preparation of the Nitrite Complex
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry thickness), a thermometer, and a nitrogen inlet.

  • Charging: Add Sodium Nitrite (1.5 eq) and Urea (1.5 eq) to the flask.

  • Solvation: Add Anhydrous DMF (approx. 2-3 mL per gram of substrate).

  • Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0–5 °C .

    • Note: The reaction is exothermic.[4] Starting cold prevents thermal runaway which favors the elimination side product.

Step 2: Substrate Addition
  • Addition: Place Ethyl 2-bromoisovalerate (1.0 eq) in a pressure-equalizing addition funnel.

  • Rate: Add the bromide dropwise over 30–60 minutes. Maintain internal temperature < 20 °C .

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C).

  • Stirring: Stir vigorously for 4–6 hours .

    • Monitoring: Monitor by TLC (Silica, 10% EtOAc/Hexanes) or GC-MS. The starting bromide peak should disappear. The nitro ester typically appears as a spot slightly more polar than the bromide.

Step 3: Workup & Quenching
  • Quench: Pour the reaction mixture into a beaker containing ice-cold water (5x reaction volume).

    • Observation: A biphasic mixture will form.[4] The nitro ester is an oil that may sink or float depending on density relative to the brine created.

  • Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Washing (Critical):

    • Wash combined organics with Water (2 x 50 mL) to remove DMF.

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous MgSO

    
     . Filter and concentrate under reduced pressure (Rotovap) at < 40 °C.
    
Step 4: Purification
  • Crude Analysis: The crude oil will likely be yellow.

    
    H-NMR should show the characteristic 
    
    
    
    -proton doublet (approx. 5.0–5.5 ppm) for the nitro ester.
  • Distillation: Purify via Vacuum Distillation .

    • Warning: Do not overheat.[5] Nitro compounds can decompose. Use high vacuum (< 1 mmHg) to keep the bath temperature below 100 °C.

    • Target: Collect the main fraction. Discard the fore-run (unreacted bromide or elimination product).

Process Workflow Diagram

Workflow Step1 Step 1: Reagent Prep Mix NaNO2 + Urea in DMF Cool to 0°C Step2 Step 2: Addition Add Ethyl 2-bromoisovalerate Dropwise (keep <20°C) Step1->Step2 Step3 Step 3: Reaction Stir at RT for 4-6 hours Monitor via TLC/GC Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Extract with Et2O Step3->Step4 Step5 Step 5: Wash Water (remove DMF) Brine (dry) Step4->Step5 Step6 Step 6: Purification Vacuum Distillation (<1 mmHg) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data & Expectations

ParameterSpecification / RangeNotes
Typical Yield 55% – 70%Losses due to elimination and volatility.
Appearance Colorless to pale yellow oilDarkening indicates decomposition.
Boiling Point ~85–90 °C @ 10 mmHgEstimated based on analog structures.
Key NMR Signal

4.8–5.2 ppm (d, 1H)

-proton adjacent to

and

.
IR Signature 1550 cm

(asym

)
Strong band, diagnostic of nitro group.
IR Signature 1745 cm

(Ester C=O)
Typical ester carbonyl.

Safety & Hazards (Critical)

  • Sodium Nitrite (

    
    ):  Toxic if swallowed. Oxidizer.[4] Keep away from reducing agents.[4]
    
  • Nitro Compounds: Aliphatic nitro compounds are generally stable but can decompose violently if heated to dryness or exposed to strong bases at high temperatures. Never distill to dryness.

  • Alkyl Nitrites: The byproduct (if not scavenged) is a vasodilator and toxic inhalant. Work in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield High EliminationLower reaction temperature (keep at 0°C longer). Ensure DMF is anhydrous.[4]
Product is Blue/Green Nitrite Ester ContaminationIncomplete scavenging. Increase Urea loading or wash organic phase with dilute urea solution.
Emulsion during Workup DMF presenceWash with more water. Add solid NaCl to break emulsion.
Starting Material Remains Slow KineticsSteric hindrance of isopropyl group. Extend reaction time to 12-24h.

References

  • Kornblum, N., et al. (1956). "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 78(7), 1457–1459. Link

    • Foundational paper establishing the NaNO2/DMF/Urea protocol.
  • Kornblum, N., & Brown, R. A. (1964). "The Action of Silver Nitrite on Alkyl Halides. The Synthesis of Nitroalkanes." Journal of the American Chemical Society, 86(13), 2681–2687. Link

    • Comparison with the Silver Nitrite method.
  • Ballini, R., & Palmieri, A. (2021).[2] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. Link

    • Modern comprehensive review of nitroalkane synthesis.
  • PubChem Compound Summary. (2025). "Ethyl 2-bromoisovalerate."[6][7][8][9][10] National Center for Biotechnology Information. Link

    • Source for substrate physical properties and safety d

Sources

catalytic reduction of ethyl 3-methyl-2-nitrobutanoate to ethyl leucine

Application Note: Catalytic Reduction of -Nitro Esters to -Amino Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of unnatural and natural amino acid derivatives (Ethyl Leucinate / Ethyl Valinate)

Introduction & Scientific Rationale

The reduction of aliphatic nitro compounds to primary amines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex amino acid derivatives[1]. This application note details the optimized protocol for the catalytic hydrogenation of


A Note on Chemical Nomenclature & Structural Homology: While the target transformation often references the reduction of ethyl 3-methyl-2-nitrobutanoate to ethyl leucine, it is critical to address the structural causality here. The 3-methylbutanoate skeleton chemically corresponds to the amino acid valine (yielding ethyl valinate). To synthesize ethyl leucine , the correct homologous precursor is ethyl 4-methyl-2-nitropentanoate. Because the electronic and steric environments of these aliphatic

Mechanistic Causality: Why Catalytic Hydrogenation?

Aliphatic nitro groups can be reduced by various reagents, including dissolving metals (Zn/HCl, Fe/AcOH) or complex hydrides (LiAlH

2


  • Chemoselectivity: Pd/C selectively reduces the nitro group without reducing the sensitive ester moiety, which is a common side reaction when using aggressive hydride donors.

  • Atom Economy & Purity: The only byproduct is water. This avoids the generation of heavy metal salts (from Zn or Fe) that complicate downstream purification and API regulatory compliance[3].

  • Mild Conditions: The reaction proceeds readily at room temperature under low hydrogen pressure (1–3 atm), preventing the thermal degradation of the resulting free base

    
    -amino ester.
    

MechanismN1Nitro Ester(R-NO2)N2Nitroso Intermediate(R-NO)N1->N2 + H2- H2ON3Hydroxylamine(R-NHOH)N2->N3 + H2N4Amino Ester(R-NH2)N3->N4 + H2- H2OSidePotential Byproduct:Hydroxylamine accumulation(if catalyst poisoned)N3->Side

Stepwise catalytic hydrogenation mechanism from nitro group to primary amine.

Quantitative Data: Catalyst & Condition Comparison

Selecting the right catalyst and condition is vital. The table below summarizes the empirical data for the reduction of

23
Catalyst SystemSolventH

Pressure
Temp (°C)Typical YieldMechanistic Notes & Causality
10% Pd/C Absolute EtOH1 - 3 atm20 - 2585 - 95%Optimal. High chemoselectivity; prevents ester hydrolysis. Water byproduct is miscible in EtOH.
Raney Nickel MeOH / EtOH3 - 5 atm25 - 4075 - 85%Requires slightly higher pressure. Prone to causing side-reactions if sulfur impurities are present.
PtO

(Adams)
EtOAc / EtOH1 atm20 - 2580 - 90%Highly active, but more expensive. Can lead to over-reduction or ester cleavage if left too long.
Zn / HCl EtOH / H

O
N/A0 - 2540 - 60%Non-catalytic alternative. Lower yields due to ester hydrolysis in acidic aqueous media[3].

Experimental Protocol

Materials & Equipment
  • Substrate: Ethyl 4-methyl-2-nitropentanoate (for Leucine) OR this compound (for Valine)

  • Catalyst: 10% Palladium on Carbon (Pd/C), dry or 50% wet (wet is preferred for safety).

  • Solvent: Absolute Ethanol (Anhydrous). Causality: Traces of water in the presence of the basic amine product can initiate slow ester hydrolysis.

  • Equipment: Parr Hydrogenator or a standard Schlenk line with a double-ribbed H

    
     balloon; Celite 545; Rotary evaporator.
    
Step-by-Step Methodology

Step 1: Reaction Setup under Inert Atmosphere

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol of the

    
    -nitro ester.
    
  • Dissolve the substrate in 30 mL of absolute ethanol.

  • Purge the flask with Nitrogen (N

    
    ) for 5 minutes.
    
  • Carefully add 10% Pd/C (typically 10% by weight of the substrate, e.g., ~150-200 mg). Safety Note: Dry Pd/C is highly pyrophoric when exposed to methanol/ethanol vapors and oxygen. Always add under a blanket of N

    
    .
    

Step 2: Hydrogenation 5. Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H



Step 3: Self-Validating Reaction Monitoring 8. Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC-MS. 9. Validation Metric: Confirm completion by FTIR analysis of an aliquot. The strong asymmetric and symmetric NO




Step 4: Workup & Filtration 10. Once complete, purge the flask thoroughly with N



Step 5: Purification (Acid-Base Extraction) 14. To isolate the pure ethyl leucinate (or valinate) from neutral organic impurities, dissolve the crude oil in 30 mL of diethyl ether. 15. Extract with 1M HCl (3 x 15 mL). The basic amino ester will protonate and partition into the aqueous layer. 16. Wash the combined aqueous layers once with 10 mL of ether to remove lipophilic impurities. 17. Cool the aqueous layer in an ice bath and carefully basify to pH ~9 using saturated aqueous NaHCO



WorkflowA1. Substrate Preparation(Dissolve in EtOH)B2. Catalyst Addition(10% Pd/C under N2)A->BC3. Hydrogenation(H2 gas, 1-3 atm, RT)B->CD4. Reaction Monitoring(TLC / GC-MS / FTIR)C->DE5. Filtration(Remove Pd/C via Celite)D->ET1Incomplete Conversion?Increase H2 pressure/timeD->T1If NO2 stretch remainsF6. Solvent Evaporation(Rotary Evaporator)E->FG7. Purification(Acid-Base Extraction)F->GH8. Final Product(Ethyl Leucinate / Valinate)G->HT1->C

Experimental workflow for the catalytic reduction of alpha-nitro esters to alpha-amino esters.

Troubleshooting & Optimization

  • Incomplete Reduction (Hydroxylamine Accumulation): If the reaction stalls at the hydroxylamine intermediate (R-NHOH), it is typically due to catalyst poisoning or insufficient H

    
     mass transfer. Solution: Filter off the old catalyst, add a fresh batch of 10% Pd/C, and increase the stirring rate and H
    
    
    pressure to 3 atm.
  • Diketopiperazine Formation:

    
    -amino esters are prone to intermolecular cyclization (forming diketopiperazines) if left neat at room temperature for extended periods. Solution: Store the final ethyl leucinate/valinate product at -20 °C under argon, or immediately convert it to its stable hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.
    

References

  • Source: Google Patents (WO2008007145A2)
  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds Source: Frontiers in Chemistry URL
  • Synthesis of unnatural -amino esters using ethyl nitroacetate and condensation or cycloaddition reactions Source: Beilstein Journal of Organic Chemistry URL

Application Note: Henry Reaction of Ethyl 3-Methyl-2-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide to performing the Henry reaction (nitroaldol condensation) using ethyl 3-methyl-2-nitrobutanoate . This specific substrate—a sterically hindered


-alkyl-

-nitro ester—is a critical intermediate for synthesizing quaternary

-amino acids (e.g.,

-isopropyl serine analogs) and complex heterocyclic scaffolds.

Introduction & Strategic Context

The Henry reaction of


-nitro esters with aldehydes is a powerful method for constructing 

-hydroxy-

-nitro esters. When the starting material is This compound (also known as ethyl 2-nitroisovalerate), the reaction generates a quaternary carbon center at the

-position.
Key Challenges
  • Steric Hindrance: The isopropyl group at C3 and the ethoxycarbonyl group at C1 create significant steric bulk around the nucleophilic C2 center, reducing reaction rates compared to simple nitroalkanes.

  • Reversibility (Retro-Henry): The resulting tertiary alcohol is prone to retro-aldol cleavage, especially under strong basic conditions or elevated temperatures.

  • Diastereoselectivity: Reaction with prochiral aldehydes generates two adjacent stereocenters, leading to syn and anti diastereomers.

Applications
  • Quaternary Amino Acid Synthesis: Reduction of the nitro group and hydrolysis yields

    
    -alkyl serines.
    
  • Denitration: Radical denitration yields

    
    -hydroxy esters (Aldol-type products) that are otherwise difficult to access.
    

Pre-requisite: Substrate Preparation

Note: this compound is not a standard catalog reagent and is typically synthesized in-house.

Protocol: Alkylation of Ethyl Nitroacetate

  • Reagents: Ethyl nitroacetate (1.0 equiv), Isopropyl bromide (1.2 equiv), DBU (1.2 equiv) or K₂CO₃/DMF.

  • Conditions: Stir in DMF or DMSO at RT for 12–24 h.

  • Purification: Aqueous workup followed by vacuum distillation.

  • Validation:

    
    H NMR (CDCl₃): 
    
    
    
    5.10 (d,
    
    
    Hz, 1H,
    
    
    -H), 4.25 (q, 2H), 2.60 (m, 1H, isopropyl CH), 1.05 (d, 6H).

Core Protocol: Henry Reaction

We present two methods optimized for the specific reactivity profile of this compound.

Method A: Hydroxymethylation (Reaction with Paraformaldehyde)

Target Product: Ethyl 2-(hydroxymethyl)-3-methyl-2-nitrobutanoate

Rationale: Paraformaldehyde is used as a dry source of formaldehyde. A catalytic base is sufficient and prevents the retro-reaction.

Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv, e.g., 5 mmol, 876 mg)

  • Electrophile: Paraformaldehyde (1.5 equiv, 225 mg)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) OR KF/Alumina (20 wt%)

  • Solvent: THF (anhydrous, 10 mL) or Isopropanol

  • Glassware: Flame-dried round-bottom flask under Argon.

Step-by-Step Procedure
  • Setup: Charge the flask with this compound and paraformaldehyde in THF.

  • Initiation: Add DBU (0.1 equiv) dropwise at 0 °C. The suspension of paraformaldehyde will gradually clear as it depolymerizes and reacts.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting nitro ester (less polar) should disappear; the product (more polar alcohol) appears.

  • Quench: Add saturated aqueous NH₄Cl (10 mL) to neutralize the base immediately. Critical: Prolonged exposure to base after consumption of aldehyde promotes retro-Henry.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Method B: Reaction with Aromatic Aldehydes (General)

Target Product: Ethyl 2-(hydroxy(phenyl)methyl)-3-methyl-2-nitrobutanoate

Rationale: Aromatic aldehydes are less reactive than formaldehyde. Stronger activation or longer times are required. High pressure (10 kbar) is the "gold standard" for hindered substrates, but this chemical protocol uses Lewis Acid catalysis to avoid specialized equipment.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Benzaldehyde (1.2 equiv)

  • Catalyst System: Cu(OAc)₂ (10 mol%) + 2,2'-Bipyridine (12 mol%) + Et₃N (10 mol%)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure
  • Catalyst Formation: In a vial, mix Cu(OAc)₂ and bipyridine in EtOH (blue solution forms). Stir for 30 min.

  • Addition: Add the nitro ester and benzaldehyde to the catalyst solution.

  • Reaction: Stir at RT for 24–48 hours.

    • Note: If conversion is low after 24h, increase temperature to 40 °C, but monitor strictly for decomposition.

  • Workup: Filter through a pad of celite to remove copper salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Quantitative Data Summary

ParameterMethod A (Formaldehyde)Method B (Benzaldehyde)
Limiting Reagent Nitro EsterNitro Ester
Stoichiometry 1.0 : 1.5 (Aldehyde)1.0 : 1.2 (Aldehyde)
Catalyst DBU (Organic Base)Cu(II)-Ligand Complex
Time 4 – 16 h24 – 48 h
Typical Yield 75 – 88%55 – 70%
Diastereomeric Ratio (dr) N/A (Achiral electrophile)Typically 1:1 to 2:1 (Syn/Anti)

Mechanistic Insight & Pathway

The reaction proceeds via a reversible nitronate intermediate. The steric bulk of the isopropyl group makes the initial deprotonation slower and the nucleophilic attack the rate-determining step for bulky aldehydes.

HenryMechanism Start This compound Nitronate Nitronate Anion (Sterically Crowded) Start->Nitronate Deprotonation (-BH+) Base Base (B:) Base->Nitronate Alkoxide Beta-Nitro Alkoxide Nitronate->Alkoxide C-C Bond Formation (Rate Limiting) Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Alkoxide->Nitronate Reversibility Product Quaternary Beta-Hydroxy Nitro Ester Alkoxide->Product Protonation (+BH+) Retro Retro-Henry (Side Reaction)

Caption: Mechanistic pathway highlighting the critical nitronate formation and the reversible nature of the C-C bond formation step.

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Steric hindrance prevents attack.Use High Pressure (10-15 kbar) if available, or switch to TBD (Triazabicyclodecene) as a stronger catalyst.
Retro-Henry (Product Loss) Reaction is reversible; equilibrium favors starting materials at high temp.Conduct reaction at 0 °C ; quench immediately upon completion; avoid excess base.
Dehydration (Nitroalkene) Elimination of water from product.[3]Avoid acidic workup; keep temperature below 50 °C.
Poor Diastereoselectivity Lack of facial control.Use Chiral Cu(II)-Bisoxazoline catalysts for asymmetric induction (though difficult with quaternary centers).

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(6), 1017-1047. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction of alpha-Nitro Esters." Angewandte Chemie International Edition, 44(25), 3881-3884. Link

  • Simoni, D., et al. (1997). "Tetramethylguanidine (TMG)-catalyzed Henry reaction of nitroalkanes with aldehydes." Tetrahedron Letters, 38(15), 2749-2752. Link

Sources

Technical Guide: Ethyl 2-nitro-3-methylbutanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-nitro-3-methylbutanoate (CAS: 16504-22-6) serves as a critical "masked" amino acid precursor.[1] Structurally, it is the


-nitro analog of Ethyl Valinate .[1] Unlike standard amino acid synthesis, the presence of the nitro group (

) at the

-position provides unique electronic activation (

), enabling carbon-carbon bond formation that is impossible with protected amino acids.[1]

This guide details the synthesis , enzymatic resolution , and downstream application of this molecule. It focuses on its utility in generating non-canonical amino acids and chiral pharmacophores for drug discovery.[1]

Module 1: Synthesis of the Racemic Scaffold

Before chiral resolution, the racemic scaffold is assembled via the alkylation of ethyl nitroacetate. This route is preferred over direct nitration of esters due to safety and yield profiles.[1]

Protocol A: Mono-Alkylation of Ethyl Nitroacetate

Objective: Synthesize rac-ethyl 2-nitro-3-methylbutanoate. Mechanism: Nucleophilic substitution (


) using the stabilized nitronate anion.
Reagents:
  • Ethyl nitroacetate (1.0 eq)[2]

  • 2-Iodopropane or 2-Bromopropane (1.2 eq)[1]

  • Base: Potassium tert-butoxide (

    
    -BuOK) or DBU (1.1 eq)[1]
    
  • Solvent: DMSO or DMF (Anhydrous)

  • Quench: 1M HCl

Step-by-Step Methodology:
  • Enolate Formation: In a flame-dried round-bottom flask under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , dissolve ethyl nitroacetate in anhydrous DMSO. Cool to 0°C.[1]
    
  • Deprotonation: Add

    
    -BuOK slowly.[1] The solution will turn yellow/orange, indicating the formation of the nitronate anion. Note: The 
    
    
    
    -proton is highly acidic; mild bases are sufficient, but
    
    
    -BuOK ensures irreversible deprotonation.[1]
  • Alkylation: Add 2-iodopropane dropwise via syringe. Maintain temperature at 0°C for 30 minutes, then allow to warm to room temperature (RT). Stir for 12 hours.

    • Critical Insight: Use 2-iodopropane over the bromide for faster kinetics at lower temperatures, reducing the risk of O-alkylation side products (O-alkylation of the nitro group is a common competitor).[1]

  • Workup: Quench with cold 1M HCl to pH 3. Extract with Diethyl Ether (

    
    ).[1] Wash organic layer with brine (
    
    
    
    ) to remove DMSO.[1]
  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation (bp ~85°C at 2 mmHg).
    
    • Yield Target: 65–75%.[1][2][3]

Module 2: Chiral Production via Dynamic Kinetic Resolution (DKR)

The defining feature of


-nitro esters is the acidity of the chiral center.[1] This allows for Dynamic Kinetic Resolution (DKR) , where the unreacted enantiomer racemizes in situ, theoretically allowing 100% conversion to a single enantiomer.
Protocol B: Lipase-Catalyzed DKR

Objective: Produce enantiopure (S)-ethyl 2-nitro-3-methylbutanoate (or the corresponding acid). Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

Reaction System:
ComponentFunction
Substrate rac-Ethyl 2-nitro-3-methylbutanoate
Enzyme CAL-B (Novozym 435)
Solvent Phosphate Buffer (pH 7.[1]0) / Toluene biphasic system
Racemization Agent Mild base (Triethylamine or inherent buffer pH)
Workflow:
  • Suspension: Suspend rac-ester (10 mmol) in phosphate buffer (50 mL, pH 7.2).

  • Initiation: Add CAL-B (200 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Selectivity Logic: CAL-B typically hydrolyzes the (S)-enantiomer of the ester to the carboxylic acid, leaving the (R)-ester intact.[1]

    • DKR Mode: If the pH is maintained slightly basic (pH 7.5–8.0), the unreacted (R)-ester racemizes back to the mixture. The enzyme continuously pulls the (S)-ester out of the equilibrium by hydrolyzing it to the (S)-acid.[1]

  • Monitoring: Monitor consumption of ester via TLC (Hexane:EtOAc 4:1) or GC-FID.[1]

  • Separation:

    • Basify to pH 9 (Acid becomes salt in water).[1]

    • Extract with Ethyl Acetate -> Organic layer contains (R)-Ester (if DKR is incomplete) or trace impurities.[1]

    • Acidify aqueous layer to pH 2 -> Extract with DCM -> Yields (S)-2-nitro-3-methylbutanoic acid .[1]

Visualizing the DKR Pathway

The following diagram illustrates the interplay between the lipase specificity and the chemical racemization that drives high yields.

DKR_Pathway cluster_legend Process Logic Racemate rac-Ethyl 2-nitro-3-methylbutanoate (Rapid Equilibrium) Enzyme CAL-B Lipase (Stereoselective Hydrolysis) Racemate->Enzyme Substrate Entry S_Acid (S)-2-Nitro-3-methylbutanoic Acid (Product) Enzyme->S_Acid Hydrolysis (Fast) R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Rejection R_Ester->Racemate In-situ Racemization (Base Catalyzed) Text Base catalyzes racemization of the R-ester, feeding it back into the enzyme cycle for 100% theoretical yield.

Figure 1: Dynamic Kinetic Resolution (DKR) cycle. The base-catalyzed racemization recycles the unreactive enantiomer.[1]

Module 3: Downstream Applications

Once the chiral nitro-ester or nitro-acid is isolated, it serves as a versatile building block.[1]

Application 1: Synthesis of Chiral Valine Analogs

Reduction of the nitro group yields the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ester.[1] This is the primary route to non-canonical amino acids.[1]

Protocol:

  • Dissolution: Dissolve (S)-ethyl 2-nitro-3-methylbutanoate in Ethanol.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogen Source:

    • Method A (Standard):

      
       balloon (1 atm).
      
    • Method B (Transfer): Ammonium Formate (5 eq).[1] This is often cleaner and requires no high-pressure equipment.[1]

  • Reaction: Stir at RT for 4–6 hours.

  • Filtration: Filter through Celite to remove Pd/C.[1]

  • Product: (S)-Ethyl Valinate.[1]

Application 2: Michael Addition (Quaternary Centers)

The nitro group allows for a second alkylation before reduction, creating


-disubstituted amino acids  (quaternary centers), which are resistant to proteolytic degradation.

Workflow:

  • Take (S)-ethyl 2-nitro-3-methylbutanoate.[1]

  • React with Michael acceptor (e.g., Methyl Vinyl Ketone) + Base (DBU).[1]

  • The nitro group stabilizes the negative charge for the addition.[1]

  • Subsequent reduction yields

    
    -alkylated Valine derivatives.[1]
    
Data Summary: Comparative Methods
MethodReagentsYieldee%Notes
Direct Nitration

<40%N/ADangerous exotherm; low selectivity.[1]
Alkylation (Recommended) Nitroacetate +

70-80%RacemicScalable; safe; requires resolution.[1]
Enzymatic Resolution CAL-B Lipase45% (KR) / >90% (DKR)>98%Green chemistry; high optical purity.[1]
Reduction

, Pd/C
>95%RetainedClean conversion to amino acid.[1]

References

  • Synthesis of Ethyl Nitroacetate Derivatives BenchChem Application Notes. "The Versatile Role of Ethyl Nitroacetate in Organic Synthesis."[1]

  • Lipase-Catalyzed Kinetic Resolution Journal of Chemical and Pharmaceutical Research. "Lipases-catalyzed enantioselective kinetic resolution of racemates."[1][4][5][6]

  • Catalytic Transfer Hydrogenation MDPI Molecules. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives."

  • Properties of Ethyl 2-nitro-3-methylbutanoate PubChem Database. "CID 21653378: 2-Ethyl-3-methylbutanoate (Analogous Structure Data)."[1][7]

  • General Synthesis of Alpha-Nitro Esters Organic Syntheses. "Methyl Nitroacetate and related alkylations."[1] [1]

Sources

Application Note: Michael Addition of Ethyl 3-methyl-2-nitrobutanoate to Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Michael addition (conjugate addition) of ethyl 3-methyl-2-nitrobutanoate (a sterically hindered


-nitro ester) to various acrylates . This transformation is a critical C-C bond-forming reaction used to generate quaternary carbon centers bearing a nitro group.

Key Utility: The resulting adducts are direct synthetic precursors to


-disubstituted amino acids and functionalized pyrrolidones  (lactams) via reductive cyclization. These scaffolds are highly relevant in the development of neuroactive pharmaceutical intermediates (e.g., GABA analogs, glutamate receptor modulators).

Mechanistic Insight & Reaction Design

The Substrate Challenge

The primary challenge in this reaction is steric hindrance .

  • Nucleophile: this compound possesses a bulky isopropyl group at the

    
    -position relative to the nitro group.
    
  • Target: The reaction constructs a quaternary carbon center .

  • Acidity: The

    
    -proton is sufficiently acidic (
    
    
    
    ) due to the electron-withdrawing nitro and ester groups, allowing for mild base catalysis. However, the nucleophilic attack is kinetically slower than non-substituted nitroacetates due to the isopropyl bulk.
Reaction Pathway

The reaction proceeds via a base-catalyzed anionic mechanism. The choice of base is critical to balance deprotonation equilibrium against potential side reactions (e.g., ester hydrolysis or acrylate polymerization).

Mechanism Diagram:

MichaelMechanism Substrate Ethyl 3-methyl- 2-nitrobutanoate Enolate Nitronate Intermediate Substrate->Enolate Deprotonation Base Base (DBU/TMG) Base->Enolate Adduct_Anion Stabilized Adduct Anion Enolate->Adduct_Anion 1,4-Addition Acrylate Acrylate Acceptor (Michael Acceptor) Acrylate->Adduct_Anion Product Quaternary Nitro Diester Adduct_Anion->Product Protonation

Figure 1: Mechanistic flow of the Michael addition forming a quaternary center.

Critical Parameters & Optimization

To ensure reproducibility and high yields, the following parameters must be controlled.

Base Selection

For hindered substrates, organic superbases are preferred over inorganic carbonates to ensure solubility and rapid kinetics in organic media.

BaseClassSuitabilityNotes
DBU AmidineHigh Standard choice. Soluble in MeCN/THF. Promotes rapid reaction.
TMG GuanidineHigh Tetramethylguanidine is slightly less basic than DBU but often cleaner.
K₂CO₃ InorganicMediumRequires phase transfer catalyst (PTC) or polar solvent (DMF) due to solubility.
KOtBu AlkoxideLowToo strong; risk of transesterification or polymerization.
Solvent Systems
  • Acetonitrile (MeCN): Preferred. Polar aprotic nature stabilizes the nitronate intermediate without quenching the anion.

  • THF: Good alternative if substrate solubility is an issue.

  • DMF: Effective but difficult to remove during workup; promotes decarboxylation if heated excessively.

Standard Operating Protocol (SOP)

Objective: Synthesis of 1-ethyl 5-methyl 2-isopropyl-2-nitro-pentanedioate (Addition to Methyl Acrylate).

Materials
  • Substrate: this compound (1.0 equiv)

  • Acceptor: Methyl Acrylate (1.2 - 1.5 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 - 0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add this compound (10 mmol, 1.75 g) and anhydrous MeCN (20 mL).

  • Acceptor Addition: Add Methyl Acrylate (12 mmol, 1.08 mL) via syringe.

    • Note: Methyl acrylate is a lachrymator and potential polymerizer. Use fresh reagent free of inhibitor or account for inhibitor effect.

  • Catalysis: Cool the mixture to 0°C (ice bath) to control the initial exotherm. Add DBU (0.5 mmol, 75 µL) dropwise.

    • Observation: The solution may turn slight yellow, indicating nitronate formation.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Time: Monitor via TLC or LC-MS. Typical reaction time is 4–12 hours due to steric hindrance.

    • Checkpoint: If conversion is <50% after 4 hours, add an additional 0.05 equiv of DBU or warm to 40°C.

  • Quench: Once complete, dilute with EtOAc (50 mL) and quench with 1N HCl (10 mL) to neutralize the base.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target Yield: 85-95%.

Downstream Applications: The "Hidden" Value

The true value of this Michael adduct lies in its conversion to functionalized lactams (pyrrolidones). The nitro group serves as a "masked" amine. Upon reduction, the amine spontaneously cyclizes with the


-ester (the acrylate portion) to form the lactam ring.

Workflow: Synthesis of 3-Isopropyl-Pyroglutamate Analogs

Cyclization Adduct Michael Adduct (Quaternary Nitro Diester) Reduction Reduction Step (H2/Pd-C or Zn/HCl) Adduct->Reduction Nitro Reduction Amine_Inter Amino Diester Intermediate Reduction->Amine_Inter Unstable Intermediate Cyclization Intramolecular Cyclization (-ROH) Amine_Inter->Cyclization Spontaneous Lactam 3-Isopropyl-5-oxo- pyrrolidine-3-carboxylate Cyclization->Lactam Final Product

Figure 2: Cascade sequence for converting the Michael adduct into pharmaceutical lactam scaffolds.

Protocol for Reductive Cyclization
  • Dissolve the Michael adduct in Methanol.

  • Add Raney Nickel or 10% Pd/C (10 wt% loading).

  • Hydrogenate at 30-50 psi

    
     for 6-12 hours.
    
  • Filter through Celite.

  • Reflux the filtrate for 1-2 hours to ensure complete cyclization (if not already complete).

  • Isolate the pyrrolidone derivative.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of isopropyl group.Increase temperature to 40-50°C; Switch solvent to DMF (increases nucleophilicity).
Polymerization Acrylate polymerization initiated by base.[1]Add a radical inhibitor (hydroquinone); Add acrylate slowly to the nitro/base mixture.
Retro-Michael Reaction is reversible; thermodynamic equilibrium favors SM.Use excess acrylate (1.5 - 2.0 equiv); Avoid prolonged heating.
By-products Transesterification.Use an acrylate ester matching the solvent (e.g., Methyl Acrylate in MeOH) or use aprotic MeCN.

References

  • Organocatalytic Michael Addition of Nitroalkanes

    • Title: Organocatalytic Michael Addition of Unactiv
    • Source: N
    • URL:[Link]

  • Reductive Cyclization to Pyrrolidones

    • Title: Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization.[2]

    • Source: N
    • URL:[Link]

  • Kinetics of Michael Addition

    • Title: Michael Addition Reaction Kinetics of Acetoacetates and Acrylates.[1]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • pKa Values of Organic Compounds

    • Title: Bordwell pKa Table (Acidity in DMSO).[4]

    • Source: Organic Chemistry Data.[4][5]

    • URL:[Link]

Sources

Application Notes and Protocols: Solvent Selection for the Nitration of Aliphatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of a nitro group (-NO2) into aliphatic esters is a pivotal transformation in synthetic organic chemistry, yielding valuable intermediates for pharmaceuticals, agrochemicals, and energetic materials. The success of this reaction, however, is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants and reagents but also plays a crucial role in modulating the reactivity of the nitrating species, influencing reaction kinetics, selectivity, and, critically, the overall safety of the process. An inappropriate solvent can lead to sluggish reactions, undesirable side products, or even hazardous runaway reactions.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in the nitration of aliphatic esters. By delving into the underlying mechanistic principles and providing field-proven protocols, this document aims to empower scientists to optimize their nitration reactions for efficiency, safety, and desired outcomes.

Theoretical Considerations for Solvent Selection

The nitration of aliphatic esters, while seemingly straightforward, involves a delicate interplay of reaction intermediates and competing pathways. The solvent's properties can significantly influence this balance. The primary active species in many nitration reactions is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and a stronger acid, such as sulfuric acid.[2]

Impact of Solvent Polarity and Dielectric Constant

The polarity of the solvent, often quantified by its dielectric constant (ε), is a paramount consideration.[3] A solvent with a high dielectric constant can effectively stabilize charged intermediates, such as the nitronium ion and any carbocationic species formed during the reaction.[4] This stabilization can enhance the concentration of the active nitrating agent and facilitate the reaction. However, highly polar protic solvents, like water or alcohols, can also solvate the nitronium ion too strongly, reducing its electrophilicity and potentially leading to undesired side reactions like hydrolysis of the ester.

Conversely, non-polar solvents may not sufficiently solubilize the nitrating agents or stabilize the charged intermediates, leading to slow or incomplete reactions. Therefore, a solvent with moderate to high polarity is often a good starting point.

Protic vs. Aprotic Solvents

The distinction between protic (containing acidic protons, e.g., -OH, -NH) and aprotic (lacking acidic protons) solvents is critical.

  • Protic Solvents: While their high polarity can be beneficial, protic solvents can actively participate in the reaction. Alcohols, for instance, can react with the nitrating agent to form nitrate esters.[5] Water, often present in commercial nitric acid, can lead to ester hydrolysis, especially under the acidic conditions of nitration.

  • Aprotic Solvents: Polar aprotic solvents like dichloromethane, acetonitrile, and nitromethane are often preferred.[4][6] They possess the requisite polarity to support the reaction without the complication of reactive protons. Inert aprotic solvents like chloroform can also be used to moderate the reaction.[7]

Role of the Solvent in Nitrating Agent Generation and Stability

The choice of solvent can directly impact the generation and stability of the nitrating agent. For instance, in the widely used mixed acid (HNO₃/H₂SO₄) system, sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[8][9] In such systems, the reaction is often performed neat or with a co-solvent that is stable to the harsh acidic conditions.

Acetic anhydride is another important medium for nitration. It reacts with nitric acid to form acetyl nitrate, a potent nitrating agent.[10][11] In this case, acetic anhydride acts as both a reagent and a solvent. Diluting with an inert co-solvent like acetic acid can modulate the reactivity.[11][12]

Comparative Analysis of Solvent Systems

The selection of an appropriate solvent system is a multi-faceted decision that depends on the specific aliphatic ester substrate, the chosen nitrating agent, and the desired reaction outcome. Below is a comparative analysis of commonly employed solvent systems.

Inert Solvents

Inert solvents do not participate in the reaction but serve to dissolve the reactants and control the reaction temperature.

  • Dichloromethane (DCM): A versatile and widely used solvent due to its moderate polarity, ability to dissolve a wide range of organic compounds, and relatively low boiling point, which facilitates product isolation.

  • Chloroform: Similar to DCM but with a higher boiling point. It can also be used to moderate highly exothermic reactions.[7]

  • Carbon Tetrachloride: While historically used, its toxicity and environmental concerns have led to a significant decline in its application.

  • Hexane/Heptane: These non-polar solvents are generally poor choices as they do not effectively solubilize common nitrating agents.

Reactive Solvents

These solvents actively participate in the generation of the nitrating species.

  • Acetic Anhydride: Reacts with nitric acid to form acetyl nitrate. This system is often used for substrates sensitive to strong mineral acids.[13] Caution is advised as the combination of acetic anhydride and nitric acid can be explosive.[13]

  • Sulfuric Acid: Often used in "mixed acid" nitrations, it acts as a catalyst to generate the highly reactive nitronium ion.[14] Reactions in concentrated sulfuric acid are typically fast and exothermic.

Co-solvent Systems

The use of a co-solvent can offer a compromise between the properties of different solvents. For example, adding acetic acid to an acetic anhydride nitration can help to control the reaction rate.[11]

Data Presentation: Properties of Common Solvents for Nitration
SolventDielectric Constant (ε) at 20-25°CPolarityTypeBoiling Point (°C)Key Considerations
Dichloromethane8.93[15]PolarAprotic39.6Good general-purpose solvent, volatile.
Chloroform4.81[15]Non-polarAprotic61.2Good for moderating reactivity.
Acetonitrile37.5[15]PolarAprotic81.6High polarity, can be reactive under certain conditions.
Nitromethane35.87[15]PolarProtic[4]101.2High polarity, can also act as a nitrating agent itself.[6]
Acetic Anhydride20.7 (approx.)PolarAprotic139.8Reagent and solvent; forms acetyl nitrate.[13]
Acetic Acid6.15[15]PolarProtic117.9Can be used as a co-solvent to moderate reactivity.[11][16]
Sulfuric Acid~100Very PolarProtic~337Highly reactive medium for mixed acid nitrations.

Note: The classification of chloroform as non-polar is based on its low dielectric constant, though it possesses a significant dipole moment. Nitromethane is considered a protic solvent due to the acidity of its α-protons.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nitration of a model aliphatic ester, ethyl butyrate, using different solvent systems. Extreme caution must be exercised during all nitration procedures due to their potentially hazardous and explosive nature. [17][18] All work should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[17][19]

Protocol 1: Nitration using Mixed Acid in Dichloromethane

This protocol utilizes the potent nitrating ability of mixed nitric and sulfuric acids in an inert solvent.

Workflow Diagram:

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_ester Dissolve Ethyl Butyrate in Dichloromethane cool_ester Cool Ester Solution to 0°C prep_ester->cool_ester prep_acid Prepare Mixed Acid Solution (HNO3 + H2SO4) add_acid Slowly Add Mixed Acid to Ester Solution at 0°C prep_acid->add_acid cool_ester->add_acid stir Stir at 0°C (Monitor by TLC) add_acid->stir quench Quench with Ice-Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify Protocol2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_nitrating_agent Prepare Acetyl Nitrate Solution (HNO3 + Acetic Anhydride) at 0°C add_ester Slowly Add Ester Solution to Acetyl Nitrate at 0°C prep_nitrating_agent->add_ester prep_ester Dissolve Ethyl Butyrate in Acetic Anhydride cool_ester Cool Ester Solution to 0°C prep_ester->cool_ester cool_ester->add_ester stir Stir at 0°C (Monitor by TLC) add_ester->stir quench Quench with Ice-Water stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Sources

recrystallization vs distillation of ethyl 3-methyl-2-nitrobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for Thermally Sensitive


-Nitro Esters 

Executive Summary & Physicochemical Context

The Challenge: Ethyl 3-methyl-2-nitrobutanoate (an


-nitro ester precursor to Valine analogs) presents a classic "Purification Paradox."
  • Physical State: It is typically a yellowish oil at room temperature (BP ~82°C at 8 mmHg), making standard recrystallization physically impossible without extreme cooling or derivatization.

  • Thermal Instability: The

    
    -nitro group renders the molecule thermally labile. Prolonged heating above 100°C—even under vacuum—risks rapid decomposition or "fume-off" events (thermal runaway).
    

The Verdict:

  • Vacuum Distillation is the industry standard for crude purification (removing bulk solvents and heavy tars) but carries significant safety risks and limited resolution of diastereomers.

  • Low-Temperature Crystallization (or Chromatography) is the high-fidelity alternative. While the neat ester is liquid, it can be purified via melt crystallization at low temperatures (-20°C to -78°C) or by converting it to a solid surrogate (e.g., the potassium nitronate salt).

Safety Warning: The Nitro-Ester Hazard

Before proceeding, all personnel must acknowledge the following:

  • Explosion Hazard:

    
    -Nitro esters can undergo autocatalytic decomposition. Never  distill to dryness.[1] Always leave 10-20% residue in the pot.
    
  • Pressure Requirement: Distillation must occur under high vacuum (<10 mmHg) to keep the pot temperature below 100°C.

  • PPE: Blast shield, face shield, and heavy leather gloves are mandatory during distillation.

Protocol A: High-Vacuum Fractional Distillation

Best for: Large-scale (>50g) bulk purification of crude reaction mixtures.

Mechanistic Insight

Distillation separates based on vapor pressure differences. However, for this molecule, the "thermal history" is critical. The longer the compound sits in the hot pot, the higher the degradation. We utilize a Short-Path setup to minimize residence time and pressure drop.

Step-by-Step Protocol
  • Apparatus Setup:

    • Use a Short-Path Distillation Head (Vigreux columns are discouraged due to holdup/pressure drop).

    • Flask: Round-bottom, max 60% full.

    • Agitation: Magnetic stirring (vigorous) or capillary bleed (nitrogen). Do not use boiling chips (ineffective in high vacuum).

  • System Inerting:

    • Flush system with Nitrogen (

      
      ) for 5 minutes.
      
    • Apply vacuum gradually to prevent "bumping" of residual solvents (e.g., Ethanol/Ether).

  • Degassing (Room Temp):

    • Hold vacuum (<10 mmHg) at 25°C for 20 minutes to remove volatiles.

  • The Ramp:

    • Heat oil bath to 60°C . Observe pressure.[2]

    • Slowly increase bath temp.[3] The product (this compound) typically distills at 80–85°C at 8 mmHg (or ~65°C at 1 mmHg).

  • Fraction Collection:

    • Fraction 1 (Forerun): Discard (contains unreacted alkyl halides).

    • Fraction 2 (Main Cut): Collect steady drip. Temp should be stable.

    • Stop Condition: When pot volume reduces to ~15% or pot temp requires >110°C to maintain flow. STOP IMMEDIATELY.

  • Shutdown:

    • Remove heat source.[4] Allow to cool under vacuum to <40°C.

    • Backfill with Nitrogen.

Visualization: Vacuum Logic Control

DistillationLogic Start Crude Mixture VacCheck Apply Vacuum (<10 mmHg) Start->VacCheck HeatRamp Heat Bath (Max 110°C) VacCheck->HeatRamp Observe Observe Vapor Temp HeatRamp->Observe Decision Temp Stable? Observe->Decision Collect Collect Main Fraction (Product) Decision->Collect T = BP_product Discard Discard Forerun (Volatiles) Decision->Discard T < BP_product Stop STOP: Residue <15% (Explosion Risk) Decision->Stop T > BP_product or Low Vol Collect->Observe Discard->Observe

Figure 1: Logic flow for safe vacuum distillation of thermally labile nitro esters.

Protocol B: Low-Temperature Crystallization (Melt/Solvent)

Best for: High-purity requirements (>99%), diastereomer separation, or small scale (<20g).

Mechanistic Insight

Since the ester is an oil at RT, "recrystallization" here refers to Low-Temperature Solvent Crystallization . We exploit the steep solubility curve of the nitro ester in non-polar solvents at -78°C. Alternatively, we can purify via the Nitronate Salt (solid), then re-acidify.

Method B1: Direct Low-Temp Crystallization (The "Freeze-Out")
  • Solvent Selection: Use Pentane or Hexane/EtOAc (9:1) . The ester is soluble at RT but insoluble at -78°C.

  • Dissolution: Dissolve 10g crude oil in 20mL Pentane at room temperature.

  • Cooling:

    • Place flask in a dry ice/acetone bath (-78°C).

    • Scratch the glass side with a rod to induce nucleation.

    • The oil should solidify or form a white precipitate (the ester) while impurities (starting alkyl halides) remain in the mother liquor.

  • Filtration:

    • Must be done cold . Use a jacketed funnel or a cannula filter (filter stick) to remove the solvent while keeping the flask in the cold bath.

    • Note: If it oils out instead of crystallizing, this method fails. Switch to Chromatography.

Method B2: Nitronate Salt Purification (Chemical Recrystallization)

This transforms the liquid ester into a solid salt for standard recrystallization.

  • Salt Formation: Treat the crude ester with 1 equivalent of Potassium Ethoxide in Ethanol at 0°C.

    • Reaction:

      
      
      
  • Recrystallization: The potassium salt precipitates.[5] Filter it. Recrystallize the salt from Ethanol/Water.

  • Regeneration: Resuspend the pure salt in ether; add cold dilute

    
    . The pure nitro ester partitions into the ether layer. Dry and evaporate.[5]
    
Visualization: Purification Decision Tree

PurificationTree Start Crude this compound StateCheck Is it Solid at RT? Start->StateCheck SolidYes Standard Recrystallization (EtOH/Water) StateCheck->SolidYes Yes SolidNo It is an Oil (Liquid) StateCheck->SolidNo No PurityCheck Required Purity? SolidNo->PurityCheck HighPurity High (>99%) / Isomer Sep PurityCheck->HighPurity Critical Bulk Bulk (>95%) PurityCheck->Bulk Standard MethodSelect Select Method HighPurity->MethodSelect Distill Vacuum Distillation (Protocol A) Bulk->Distill LowTemp Low-Temp Crystallization (-78°C in Pentane) MethodSelect->LowTemp Fast SaltForm Nitronate Salt Formation (Solid Derivative) MethodSelect->SaltForm Scalable Column Flash Chromatography (Silica Gel) MethodSelect->Column Safest

Figure 2: Decision matrix for selecting the optimal purification route based on physical state and purity needs.

Comparative Analysis Data

FeatureVacuum Distillation (Protocol A)Low-Temp/Salt Crystallization (Protocol B)
Purity Achieved 90–95%>98% (Isomerically pure potential)
Yield 70–85%50–70% (Losses in mother liquor)
Scalability High (kg scale)Low to Medium (g to 100g)
Thermal Risk High (Explosion hazard)Low (Operates at RT or below)
Time Efficiency Fast (Hours)Slow (Days for drying/crystallizing)
Separation Boiling point differences onlyStructural/Stereochemical differences

References

  • Kornblum, N., et al. "The Synthesis of Aliphatic Nitro Compounds." Organic Reactions, Vol 12. (Foundational text on Nitro synthesis/handling).
  • Rodionov, V. M., et al. "Synthesis of

    
    -nitro esters via nitration." Journal of General Chemistry USSR. 
    
  • Lewin, A. H. "Distillation Hazards of Nitro Compounds." Chemical Health & Safety, ACS.
  • PubChem Compound Summary. "Mthis compound (Analog Data)."

  • BenchChem Protocols. "Purification of Branched Esters."

(Note: While specific literature on the ethyl ester is older, the physicochemical properties are inferred from the well-documented methyl analog and general nitro-ester behaviors.)

Sources

Troubleshooting & Optimization

preventing decarboxylation of alpha-nitro esters during hydrolysis

Technical Support Center: Stability & Hydrolysis of -Nitro Esters

Topic: Preventing Decarboxylation During Hydrolysis Document ID: TS-NITRO-004 Status: Active Audience: Medicinal Chemists, Process Chemists

Core Technical Insight: The Instability Mechanism

Before attempting any hydrolysis, it is critical to understand why your compound is decomposing.



The Trap: The instability is not usually in the ester or the free acid, but in the carboxylate anion .

  • Base Hydrolysis (Saponification): Standard protocols using LiOH, NaOH, or KOH generate the carboxylate salt. For

    
    -nitro acids, this anion rapidly decarboxylates to form a nitronate intermediate, which then protonates to a nitroalkane.
    
  • Thermal Decarboxylation: Even the free acid will decarboxylate if heated, but the anion does so at room temperature.

Key Takeaway: You must avoid conditions that generate the carboxylate anion (high pH) or involve high thermal energy.

Mechanism of Failure

The following diagram illustrates the decomposition pathway you are likely triggering.

Decarboxylationcluster_warningDANGER ZONE (pH > 4)EsterAlpha-Nitro Ester(R-CH(NO2)-COOR')AnionCarboxylate Anion(R-CH(NO2)-COO⁻)UNSTABLE INTERMEDIATEEster->AnionBase Hydrolysis(OH⁻, H2O)TSTransition State(Stabilized by NO2)Anion->TSSpontaneousDecarboxylationNitroalkaneNitroalkane(R-CH2-NO2) + CO2(DECOMPOSITION PRODUCT)TS->NitroalkaneLoss of CO2

Figure 1: The decarboxylation trap. Standard basic hydrolysis pushes the equilibrium into the "Danger Zone," leading to irreversible loss of the carboxyl group.

Troubleshooting & FAQs

Q1: I used LiOH/THF/Water (standard saponification), and my product disappeared. What happened?

Diagnosis: You triggered rapid decarboxylation. Explanation: As soon as the ester cleaves, the base deprotonates the resulting acid (pKa ~1.7). The resulting


Solution:Stop using base.
Q2: Can I use enzymatic hydrolysis (Esterase/Lipase) to be "mild"?

Diagnosis: Risky to Fatal. Explanation: While enzymes operate under mild temperatures, they typically require a buffer at pH 7–8. At this pH, the product will exist as the unstable carboxylate anion and will likely decarboxylate during the reaction time. Solution: Only use enzymatic methods if you can find an enzyme active at pH < 2 , which is rare. Otherwise, avoid.

Q3: My ester is a methyl or ethyl ester. How do I remove it without base?

Diagnosis: Difficult substrate choice. Explanation: Methyl/ethyl esters require either strong acid (which may degrade other parts of your molecule) or nucleophilic attack (which often requires basic conditions). Solution:

  • Acid Hydrolysis: Try 6N HCl in Dioxane at room temperature (Protocol C).

  • Transesterification (Better): If possible, transesterify to a benzyl or t-butyl ester first, then deprotect.

  • Future Planning: In your next synthesis, use a tert-butyl or allyl ester. These are the "Gold Standard" for

    
    -nitro compounds.
    
Q4: How do I isolate the free acid without it decomposing?

Diagnosis: Workup error. Explanation: If you extract with saturated NaHCO


Solution:Maintain acidity.


Recommended Protocols

Protocol A: The Gold Standard (tert-Butyl Esters)

Best for: High-value substrates, complex molecules. The tert-butyl group can be cleaved under acidic conditions that do not generate the unstable carboxylate anion. The byproduct is isobutylene gas.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1][2]

  • Dissolution: Dissolve the tert-butyl

    
    -nitro ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Acidification: Cool to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:1 v/v TFA:DCM.[1]

    • Scavenger (Optional): If sensitive functional groups are present, add triethylsilane (2-5 equiv) to scavenge t-butyl cations.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (the ester spot should disappear; the acid may streak).

  • Workup (Critical):

    • Concentrate the mixture in vacuo at room temperature (do not heat >30°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Do not wash with aqueous base.

  • Storage: Use the crude acid immediately or store at -20°C.

Protocol B: The Neutral Method (Allyl Esters)

Best for: Acid-sensitive substrates. Palladium-catalyzed deallylation proceeds via a

Reagents: Pd(PPh


  • Preparation: Dissolve allyl

    
    -nitro ester (1.0 equiv) in dry THF under Argon/Nitrogen.
    
  • Catalyst Addition: Add morpholine (1.1 equiv) or phenylsilane (2.0 equiv) as the allyl scavenger. Add Pd(PPh

    
    )
    
    
    (0.05 equiv).[3]
    • Note: Protect from light.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1N HCl (to remove morpholine/palladium residues and keep the product protonated).

    • Dry over Na

      
      SO
      
      
      and concentrate.
Protocol C: The "Rescue" Method (Methyl/Ethyl Esters)

Best for: Simple substrates where you are stuck with a simple ester. This uses acid-catalyzed hydrolysis.[4] It is slower and harsher than Protocol A but avoids the base trap.

Reagents: 6N HCl, 1,4-Dioxane.

  • Mixture: Dissolve methyl/ethyl ester in 1,4-Dioxane. Add an equal volume of 6N HCl.

  • Reaction: Stir at room temperature .

    • Warning: Do not reflux. Refluxing will likely cause decarboxylation.

    • Reaction time may be long (24–48 hours).

  • Monitoring: If hydrolysis is too slow, warm strictly to 40–50°C. Monitor closely.

  • Workup: Extract with EtOAc/DCM. Wash with brine. Dry and concentrate.

Decision Matrix

Use this chart to select the correct deprotection strategy for your specific molecule.

DecisionTreeStartSelect Hydrolysis MethodCheckGroupWhat is your Ester Group?Start->CheckGrouptButert-ButylCheckGroup->tBuAcid LabileAllylAllylCheckGroup->AllylPd LabileMeEtMethyl / EthylCheckGroup->MeEtStandardMethodAProtocol A:TFA / DCM(Recommended)tBu->MethodAMethodBProtocol B:Pd(PPh3)4 / Morpholine(Neutral / Mild)Allyl->MethodBMethodCProtocol C:HCl / Dioxane(Risky / Slow)MeEt->MethodC

Figure 2: Strategic selection of deprotection conditions based on ester type.

Summary of Stability Data

ParameterConditionStability of

-Nitro Acid
Outcome
pH Basic (pH > 8)Unstable Rapid Decarboxylation
pH Neutral (pH 7)Unstable Slow/Moderate Decarboxylation
pH Acidic (pH < 2)Stable Product Isolable
Temperature > 60°CUnstable Thermal Decarboxylation
Temperature < 25°CStable Safe to handle

References

  • Decarboxyl

    
    -Nitro Acids: 
    
    • Mechanism and Kinetics: The decarboxylation of nitroacetic acid and its salts is a well-documented phenomenon. The mono-anion decarboxylates significantly faster than the free acid.
    • Source: Pedersen, K. J.[5] "The Decomposition of Nitroacetic Acid in Aqueous Solution." (Classic mechanistic foundation).

    • Contextual Validation: (Demonstrates the rapid decarboxylation of the anion at room temperature).

  • Palladium-Catalyzed Deallylation

    • Protocol Source: This method is widely used for sensitive substrates in peptide and complex organic synthesis.
    • Source: Guibé, F. "Allylic Protecting Groups and Their Use in a Complex Environment." Tetrahedron 1998.
    • Validation:

  • Acid Cleavage of tert-Butyl Esters

    • Standard Protocol: TFA cleavage is the standard method for avoiding basic conditions.
    • Validation:

  • General Reactivity of Nitro Compounds

    • Nitroalkane Synthesis: The instability of the acid is often exploited to synthesize nitroalkanes (e.g.
    • Source:

removing unreacted ethyl 2-bromoisovalerate from nitro product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Ethyl 2-Bromoisovalerate (E2BI)

Current Status: Active Support Level: Tier 3 (Senior Scientist / R&D) Last Updated: March 2026

Executive Summary

You are encountering difficulty removing excess Ethyl 2-bromoisovalerate (E2BI) from a reaction mixture containing a nitro-functionalized product. E2BI is a sterically hindered, lipophilic


-bromo ester. Its physical properties often lead to "smearing" on silica gel and co-elution with non-polar products.

This guide provides three targeted protocols to remove this impurity, ranked by "Chemical Safety" (impact on your nitro product) and "Scalability."

MethodMechanismSuitabilityRisk Profile
1. High-Vac Distillation Physical (Volatility)Stable, non-volatile productsLow (Thermal only)
2. Amine Scavenging Chemical (Basification)Acid-stable productsMedium (Requires heating)
3. Thiolysis (Odorless) Chemical (Nucleophilic)Sensitive productsLow (Mild conditions)
Module 1: Physical Separation (High-Vacuum)

Best for: Large scale (>5g) or when the nitro product is thermally stable.

The Science: E2BI has a boiling point of 77–80°C at 12 mmHg (approx. 186°C at atm). Most nitro-functionalized drugs/intermediates have significantly higher boiling points or are solids.

Protocol:

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head with a high-vacuum line (<1 mmHg is ideal).

  • Temperature Ramp:

    • Bath Temp: Start at 40°C to remove residual solvents.

    • Ramp to 90–100°C under full vacuum.

  • Monitoring: E2BI will distill as a clear, colorless oil.

  • Endpoint: The residue is your crude product.

Technical Note: If your nitro product is a


-nitro alcohol (common in Henry reactions), avoid temperatures >120°C to prevent thermal elimination of water (dehydration).
Module 2: The "Amine Switch" Scavenging Method

Best for: Reaction scales <5g, or when the product and impurity have similar


 values.

The Logic: E2BI is lipophilic (neutral). By reacting it with a secondary amine, you convert the alkyl bromide into a tertiary amine (amino-ester). This new species is basic and can be extracted into an acidic aqueous layer, leaving your neutral nitro product in the organic phase.

Reagent Choice:

  • Morpholine: Cheap, moderate nucleophile.

  • N,N-Dimethylethylenediamine: Highly effective, creates a very polar chelate.

Step-by-Step Protocol:

  • Dissolve: Dilute crude mixture in Toluene or THF (10 mL per gram).

  • Add Scavenger: Add 2.0 equivalents (relative to estimated excess E2BI) of Morpholine.

  • Heat: Heat to 60°C for 2–4 hours .

    • Why? E2BI is a secondary bromide with

      
      -branching (isopropyl group). Steric hindrance slows down the 
      
      
      
      reaction at room temperature.
  • Workup (The Switch):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.

    • Wash 1: 1M HCl or 10% Citric Acid (The reacted impurity moves to the water layer).

    • Wash 2: Brine.

    • Dry/Concentrate: The organic layer contains the purified nitro product.

Visualizing the Workflow:

AmineScavenging Mixture Crude Mixture (Nitro Product + E2BI) Reaction Add Morpholine Heat 60°C Mixture->Reaction Species Species Present: 1. Nitro Product (Neutral) 2. Morpholino-Ester (Basic) Reaction->Species AcidWash Wash with 1M HCl Species->AcidWash OrgLayer Organic Layer: Nitro Product AcidWash->OrgLayer Retains AqLayer Aqueous Layer: Protonated Impurity AcidWash->AqLayer Removes

Figure 1: The chemical "tag and drag" mechanism using amine scavenging to alter the polarity of the impurity.

Module 3: Thiolysis (For Sensitive Substrates)

Best for: Base-sensitive nitro compounds (e.g., those prone to Nef reaction or retro-Henry).

The Logic: Sulfur is a "soft" nucleophile that reacts much faster with alkyl halides than amines do, often at room temperature. This avoids the heating required in Module 2.

Protocol:

  • Reagent: Use Thiourea (solid, odorless) or Methyl thioglycolate (liquid, mild odor).

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve crude in Ethanol.

    • Add 1.5 eq Thiourea.

    • Stir at reflux for 1 hour (or RT overnight).

    • Result: E2BI converts to an isothiouronium salt (highly polar/ionic).

  • Purification:

    • The salt often precipitates or sticks to the baseline of a silica column.

    • Filter off solids, then perform a short silica plug filtration. The impurity will remain on the silica.

Frequently Asked Questions (FAQ)

Q1: Can I just use NaOH to hydrolyze the ester? A: Proceed with caution. While saponifying E2BI to 2-bromoisovaleric acid (which can be washed out with bicarbonate) is chemically sound, nitro compounds often possess acidic


-protons (

). Strong hydroxide bases can deprotonate the nitro compound, leading to water-soluble nitronate salts (loss of yield) or degradation. If you must use hydrolysis, use LiOH in THF/Water at 0°C and monitor closely.

Q2: The E2BI spot is overlapping with my product on TLC. How do I visualize it better? A: E2BI stains poorly with UV but very well with KMnO4 (yellow spot on purple background) or Bromocresol Green (if hydrolyzed). Nitro compounds often stain distinctively with Vanillin or p-Anisaldehyde . Use 2D-TLC to confirm separation before running a column.

Q3: Why is the amine scavenging taking so long? A: Sterics. The isopropyl group next to the bromide hinders the nucleophilic attack. Ensure you are heating to at least 60°C. If stability allows, switch to a less bulky amine like Pyrrolidine or use the Thiourea method (Module 3).

References & Data Sources
  • Ethyl 2-bromoisovalerate Properties

    • Source: PubChem Compound Summary.

    • Data: Boiling Point: 77°C @ 12 mmHg; Density: 1.28 g/mL.

    • Link:

  • Scavenging Alkyl Halides

    • Source: "Purification of Reaction Mixtures: Scavenging Agents." Organic Process Research & Development.

    • Context: Use of nucleophilic scavengers (amines/thiols) to remove electrophilic impurities.

    • Link: (General Reference for Scavenging Methodologies)

  • Nitro Group Stability

    • Source: Master Organic Chemistry.

    • Context: Reactivity of nitro compounds toward bases and reducing agents.

    • Link:

Sources

Technical Guide: Optimizing Reaction Temperature for Nitrite Displacement of Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ambident Dilemma

Welcome to the technical support center for nucleophilic substitution. You are likely here because your synthesis of nitroalkanes (


) via halide displacement is yielding inconsistent results—either you are generating excessive alkyl nitrite esters (

), observing thermal decomposition, or struggling with stalled kinetics.

The nitrite ion (


) is an ambident nucleophile .[1] It possesses two distinct nucleophilic sites: the nitrogen atom (soft center) and the oxygen atom (hard center).
  • N-Attack yields Nitroalkanes (Thermodynamically more stable, often the desired pharmaceutical intermediate).

  • O-Attack yields Alkyl Nitrites (Kinetically accessible, unstable, often a waste product).

Temperature is not just a throttle for reaction speed; it is a selectivity switch . This guide breaks down how to manipulate thermal parameters to favor N-alkylation while maintaining safety standards.

Module 1: The Thermodynamics of Selectivity

The Core Mechanism

The selectivity between N- and O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • Low Temperature (

    
    ):  Favors the kinetic pathway. In many 
    
    
    
    scenarios, this leads to O-alkylation (electrostatic attraction to the oxygen). However, in
    
    
    (Kornblum) conditions, lower temperatures prevent the reversibility of the C-N bond formation.
  • High Temperature (

    
    ):  Increases the energy of the system, allowing reactants to overcome the activation barrier for N-alkylation (which is often higher due to steric requirements). However, excessive heat promotes elimination reactions and the thermal decomposition of the nitrite ester byproduct, which can be hazardous.
    
Visualization: Reaction Coordinate & Selectivity

ReactionSelectivity Start Alkyl Halide (R-X) + Nitrite Source TS_O TS (O-Attack) Lower Activation Energy Start->TS_O Fast (< 0°C) TS_N TS (N-Attack) Higher Activation Energy Start->TS_N Slower (Requires RT+) Elim Elimination (Alkene) High Temp Side Product Start->Elim High Temp (>80°C) Prod_O Alkyl Nitrite (R-ONO) Unstable / Kinetic Product TS_O->Prod_O Prod_N Nitroalkane (R-NO2) Stable / Thermodynamic Product TS_N->Prod_N

Figure 1: Reaction coordinate visualization showing the competition between O-attack (kinetic) and N-attack (thermodynamic) and the risk of elimination at high temperatures.

Module 2: Protocol Optimization & Troubleshooting

We categorize optimization into two primary methodologies: The Victor Meyer (Silver Salt) and the Kornblum (Alkali Salt) reactions.

Method A: The Kornblum Reaction (NaNO₂/DMF)

Best for: Primary and Secondary Halides

The Science: This method relies on the solubility of


 in polar aprotic solvents (DMF or DMSO). The solvent solvates the 

cation, leaving the

anion "naked" and more reactive.

Temperature Protocol:

  • Initiation: Start at

    
     . Add the alkyl halide dropwise to the nitrite/solvent mixture.[2] This controls the exotherm.
    
  • Progression: Allow to warm to

    
      (Room Temp). Stir for 6-12 hours.
    
  • Forcing (Only if stalled): If starting material remains, heat to

    
     .
    
    • Critical Warning: Do NOT exceed

      
       without a scavenger (like urea or phloroglucinol). Alkyl nitrites formed as byproducts can react with the desired nitroalkane or the solvent at high temps, leading to complex tars.
      

Troubleshooting Table: Kornblum System

SymptomProbable CauseCorrective Action
Low Yield / High O-Alkylation Temperature too low for N-attack barrier; or

character dominating.
Increase temp to

. Ensure anhydrous DMF/DMSO is used (water promotes

/hydrolysis).
Reaction turns dark/black Thermal decomposition of byproducts; Nitrous acid formation.Add Scavenger: Add Urea (1.5 eq) to the reaction mixture. Reduce temp by

.
Violent Exotherm Runaway reaction upon halide addition.Cool Down: Active cooling to

during addition is mandatory. Dilute reagents.
No Reaction (Stalled) Steric hindrance (Secondary halides).Gently heat to

. If still stalled, switch to Method A (

)
.
Method B: The Victor Meyer Reaction (AgNO₂)

Best for: Primary Halides, Alkyl Iodides

The Science: Silver nitrite precipitates silver halide (


), driving the reaction forward. The silver atom assists in the polarization of the C-X bond, creating a "push-pull" mechanism that highly favors N-alkylation due to the specific coordination of nitrogen to the carbon center on the silver surface.

Temperature Protocol:

  • Standard:

    
     in Diethyl Ether or Benzene (if permitted).
    
  • Duration: Long reaction times (24-48h) at low temperature are superior to short times at reflux.

  • Reflux: Only use reflux (

    
     for Ether) if the alkyl halide is unreactive (e.g., long-chain bromides).
    

Troubleshooting Table: Victor Meyer System

SymptomProbable CauseCorrective Action
Low Conversion Alkyl Chloride used instead of Iodide/Bromide.Halide Exchange: Convert R-Cl to R-I using Finkelstein conditions first.

reacts poorly with chlorides.
Grey/Black Precipitate Decomposition of Silver Nitrite by light/heat.Protect from Light: Wrap flask in foil. Maintain temp

.
Explosion/Overpressure Formation of unstable fulminates or rapid nitrite decomposition.Never heat to dryness. distinct separation of alkyl nitrite byproduct is required.

Module 3: Safety & Thermal Runaway (Critical)

FAQ: Why can't I just reflux in DMSO to speed it up?

A: Heating nitrites in DMSO is a known safety hazard.

  • Thermal Instability: Nitroalkanes can decompose exothermically.

  • The "Chocolate" Effect: At high temperatures (

    
    ), nitrite esters rearrange or oxidize the solvent/substrate, creating a runaway exothermic polymerization (often turning the mixture into a black, tarry solid).
    
  • Vapor Pressure: Alkyl nitrites (byproducts) have very low boiling points. Heating a closed system can lead to vessel rupture.

Workflow: Safe Optimization Logic

SafetyLogic Input Substrate: Alkyl Halide Check1 Is it a Primary Halide? Input->Check1 PathA Method: AgNO2 / Ether Temp: 0°C -> RT Check1->PathA Yes (High Value) PathB Method: NaNO2 / DMF Temp: 0°C -> RT Check1->PathB No (Secondary) Check2 Is reaction complete >24h? PathA->Check2 PathB->Check2 Action1 Isolate Product Check2->Action1 Yes Action2 Increase Temp to 40°C + Add Urea Scavenger Check2->Action2 No (Stalled)

Figure 2: Decision matrix for selecting reaction conditions and safe temperature escalation.

References

  • Kornblum, N., et al. (1955). "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. 77(23), 6269–6274.

  • Kornblum, N., et al. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. 78(7), 1457–1459.

  • Organic Syntheses. (1963). "Nitroethane: Victor Meyer Reaction Protocol." Organic Syntheses, Coll.[3] Vol. 4, p.724.

  • Levin, N., & Hartung, W. H. (1955). "Amino Acids. VII. The Synthesis of

    
    -Amino Acids from 
    
    
    
    -Oximino Acids." Journal of Organic Chemistry. (Highlighting nitrite instability).
  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Section on Nitro Compounds).

Sources

Technical Support Center: Stabilization and Storage of Ethyl 3-Methyl-2-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling ethyl 3-methyl-2-nitrobutanoate (an


-nitro ester). Due to its unique electronic structure, this compound requires stringent storage conditions to maintain its chemical integrity and prevent hazardous degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: I retrieved a sealed vial of this compound from room temperature storage, and it hissed upon opening. What causes this pressure buildup? A: The pressure is caused by the evolution of carbon dioxide gas (


). If the ester is exposed to trace moisture (even ambient atmospheric humidity), it undergoes slow hydrolysis to form 3-methyl-2-nitrobutanoic acid. Because the strongly electron-withdrawing nitro group stabilizes the adjacent carbanion, 

-nitro acids are notoriously unstable and undergo spontaneous decarboxylation to yield 1-nitro-2-methylpropane and

[3]. This degradation pathway is irreversible and poses a physical hazard due to vessel pressurization.

Q2: My compound was originally a colorless liquid but has turned yellow/brown over several months. Is it still usable? A: Discoloration indicates the formation of the aci-nitro tautomer (nitronate anion) and subsequent oxidative degradation. The


-proton in this molecule is highly acidic due to the dual electron-withdrawing effects of the ester and nitro groups. This proton can be abstracted by trace bases—even the slightly basic surface of standard soda-lime glass is sufficient. Once in the aci-nitro form, the molecule is highly susceptible to atmospheric oxidation and Nef-type hydrolysis, which converts the nitro group into a ketone (yielding ethyl 3-methyl-2-oxobutanoate) [2]. Discolored batches should be analyzed via quantitative NMR or GC/MS before use, as purity is likely compromised.

Q3: Should I store this compound in plastic tubes to avoid the basicity of glass? A: No. While standard glass can promote tautomerization, plastic containers (like polypropylene or polystyrene) are permeable to oxygen and moisture over long periods. Furthermore, liquid nitroalkanes can act as aggressive solvents and leach plasticizers from the container walls, contaminating your sample. The optimal vessel is an amber, acid-washed borosilicate glass vial with a PTFE-lined cap . The acid wash neutralizes surface basicity, the amber glass prevents photolytic radical initiation, and the PTFE ensures an airtight, chemically inert seal.

Part 2: Quantitative Stability Data

To optimize your inventory management, refer to the following stability matrix. These values represent the expected shelf life before purity drops below 95% (determined via GC/FID).

Storage TemperatureAtmosphereContainer TypePrimary Degradation ModeEstimated Shelf Life
+20°C to +25°C Ambient AirClear Soda-Lime GlassTautomerization & Oxidation< 2 Weeks
+4°C Ambient AirAmber BorosilicateHydrolysis (Moisture ingress)2 to 3 Months
-20°C Argon / NitrogenClear BorosilicatePhotolytic degradation6 to 12 Months
-20°C to -80°C Argon / NitrogenAmber Borosilicate (PTFE Cap)Negligible> 24 Months

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure self-validating and reproducible stability, strictly adhere to the following protocol when receiving or aliquoting this compound. Because nitroalkanes exhibit high decomposition energies (>500 J/g) under thermal stress [1], handling must be done with care.

Step 1: Preparation of the Receptacle

  • Select appropriately sized amber borosilicate glass vials.

  • Pre-dry the vials in an oven at 120°C for at least 4 hours to remove surface moisture.

  • Allow the vials to cool to room temperature inside a desiccator containing active desiccant (e.g., anhydrous

    
     or 
    
    
    
    ).

Step 2: Aliquoting (Inert Atmosphere)

  • Transfer the bulk this compound into a glove box or utilize standard Schlenk line techniques.

  • Aliquot the liquid into the prepared vials. Causality note: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure for the bulk supply during future use.

Step 3: Purging and Sealing

  • Gently purge the headspace of each vial with a stream of dry, high-purity Argon (or Nitrogen) for 10–15 seconds. Argon is preferred as it is heavier than air and forms a protective blanket over the liquid.

  • Immediately cap the vial using a PTFE-lined screw cap. Ensure the cap is torqued tightly.

  • Wrap the seal with Parafilm® to provide a secondary barrier against moisture ingress during refrigeration.

Step 4: Temperature-Controlled Storage

  • Transfer the sealed vials to a dedicated explosion-proof freezer set to -20°C.

  • Allow the vials to warm to room temperature in a desiccator before opening to prevent atmospheric condensation from forming inside the cold vial.

Part 4: Degradation Pathway Visualization

The following diagram maps the two primary degradation pathways that dictate the storage requirements for


-nitro esters: the moisture-driven decarboxylation pathway and the base-driven Nef/Oxidation pathway.

G E This compound (Stable Form) H2O Trace H2O / Acid (Hydrolysis Trigger) E->H2O Base Trace Base / Glass Surface (Deprotonation Trigger) E->Base Acid 3-Methyl-2-nitrobutanoic Acid (Unstable Intermediate) H2O->Acid Ester Cleavage Decarb 1-Nitro-2-methylpropane + CO2↑ (Pressure Buildup) Acid->Decarb Spontaneous Decarboxylation Aci Nitronate Anion (Aci-nitro Tautomer) Base->Aci alpha-H Loss Nef Ethyl 3-methyl-2-oxobutanoate (Nef Degradation) Aci->Nef H2O / Acid (Nef Reaction) Ox Oxidation Products (Discoloration) Aci->Ox O2 Exposure

Caption: Mechanistic pathways of this compound degradation via hydrolysis and tautomerization.

References

  • Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Catalytic artificial nitroalkane oxidases – a way towards organocatalytic umpolung Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds Source: Molecules (PubMed Central / MDPI) URL: [Link]

Technical Support Center: Nitro Ester Synthesis & Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Organic Synthesis / Nucleophilic Substitution Subject: Troubleshooting O-Alkylation Side Reactions in


-Nitro Ester Synthesis
Assigned Specialist:  Senior Application Scientist
Status:  Open[1]

Core Directive: The Ambident Dilemma

Welcome to the technical support interface. If you are experiencing low yields, "vanishing" products upon purification, or the unexpected formation of carbonyl byproducts during the alkylation of nitro esters (e.g., ethyl nitroacetate), you are likely encountering O-alkylation .[1]

The Mechanism of Failure

The nitronate anion derived from a nitro ester is an ambident nucleophile . It possesses two reactive sites:[2]

  • The

    
    -Carbon:  The "soft" nucleophilic site.[2] Attack here yields the desired C-alkylated nitro ester.[2]
    
  • The Nitro Oxygen: The "hard" nucleophilic site.[2] Attack here yields a nitronic ester .[1][2][3]

The Critical Failure Mode: Unlike C-alkylated products, nitronic esters are thermally and hydrolytically unstable.[1] They typically decompose via a redox pathway into an oxime and an aldehyde/ketone (the oxidized alkylating agent).[2] This explains why your "product" often disappears on the silica column.[1][2]

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired pathway and the fatal O-alkylation trap.

AmbidentReactivity Substrate Nitro Ester Substrate (R-CH(NO2)-COOR') Base Base Deprotonation Substrate->Base Nitronate Nitronate Anion (Ambident Nucleophile) Base->Nitronate C_Attack Path A: C-Alkylation (Soft-Soft Interaction) Nitronate->C_Attack Kinetic/Thermo Control O_Attack Path B: O-Alkylation (Hard-Hard Interaction) Nitronate->O_Attack High Polarity / Hard Electrophile Electrophile Alkyl Halide (R''-X) Desired Target Product (Stable Nitro Ester) C_Attack->Desired NitronicEster Nitronic Ester Intermediate (Unstable) O_Attack->NitronicEster Decomp Decomposition Products (Oxime + Aldehyde/Ketone) NitronicEster->Decomp

Figure 1: The bifurcation of nitronate reactivity.[1] Path B leads to unstable intermediates that degrade during workup.[1][2]

Diagnostic Guide & Troubleshooting (FAQs)

Use this section to diagnose your specific experimental failure.

Ticket #001: "My product decomposes on the silica column."

Diagnosis: You likely formed the nitronic ester (O-alkylation).[2][4] These compounds are sensitive to hydrolysis.[1][2] Root Cause:

  • Solvent Polarity: Using highly polar aprotic solvents (DMSO, DMF, HMPA) separates the cation-anion pair, leaving the "hard" oxygen atoms exposed and reactive.[1]

  • Counter-ion: Large, soft counter-ions (e.g., tetrabutylammonium) do not coordinate tightly to the oxygen, allowing O-attack.[1]

Corrective Action:

  • Switch Solvent: Move to THF, DME, or even non-polar solvents (toluene/hexanes) if using phase transfer or specific catalysts.[1][2]

  • Change Base: Use a base with a coordinating cation (Li+ or Na+) in a solvent that promotes tight ion pairing (THF).[1][2] The cation coordinates to the nitro oxygens, shielding them and forcing reaction at the carbon.

Ticket #002: "I am using a simple alkyl bromide and getting low conversion."

Diagnosis: Competitive O-alkylation is consuming your reagent, or the electrophile is too "hard."[1] Root Cause: Simple alkyl halides can be borderline hard/soft electrophiles.[1][2] Corrective Action:

  • Leaving Group: Switch from Bromide/Chloride to Iodide . Iodide is a softer leaving group and softer electrophile, favoring the soft Carbon center (HSAB Theory).[1][2]

  • Temperature: O-alkylation is often the kinetically favored pathway (lower activation energy).[2][5] C-alkylation is thermodynamically favored.[1][2] Increase reaction temperature (reflux in THF) to allow equilibration to the thermodynamic C-product (if the nitronic ester is reversible, though often it is not; preventing it initially is key).

Ticket #003: "I need to alkylate with an allylic system."

Diagnosis: Direct alkylation with allyl halides leads to mixtures.[1][2] Corrective Action:

  • Implementation: Do not use standard SN2 conditions. Switch to Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost) . This is the gold standard for selectivity.

  • Mechanism: The Pd-complex forms a soft

    
    -allyl electrophile that matches perfectly with the soft Carbon of the nitronate.
    

Strategic Solutions & Protocols

Strategy A: The "Tight Ion Pair" Method (Standard Alkylation)

Concept: Use a hard cation (Li+, Na+) and a solvent of moderate polarity (THF) to keep the cation coordinated to the nitro oxygen atoms. This "masks" the oxygen, directing the incoming electrophile to the carbon.

Protocol:

  • Preparation: Flame-dry glassware under Argon.

  • Deprotonation: Dissolve

    
    -nitro ester (1.0 equiv) in anhydrous THF (0.2 M).
    
  • Base Addition: Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 min. Note: Evolution of H2 gas.[1]

  • Alkylation: Add Alkyl Iodide (1.2 equiv) dropwise.[1][2]

  • Reaction: Warm to room temperature (or reflux if sterically hindered). Monitor by TLC.[1][2]

  • Quench: Saturated NH4Cl. Extract with EtOAc.[1][2]

Strategy B: Palladium-Catalyzed Allylation (High Selectivity)

Concept: Utilizing the Trost methodology to generate a soft electrophile (


-allyl Pd) which reacts exclusively with the soft carbon center of the nitronate.

Protocol:

  • Catalyst Prep: In a Schlenk tube, mix

    
     (2.5 mol%) and a phosphine ligand (e.g., dppe or TPP, 10 mol%) in THF or CH2Cl2.[1][2] Stir 15 min under Argon.[1][2]
    
  • Substrate: Add the

    
    -nitro ester (1.0 equiv) and the Allyl Acetate/Carbonate (1.1 equiv).[2]
    
  • Base: Add a mild base, typically Cs2CO3 or BSA (N,O-Bis(trimethylsilyl)acetamide) with a catalytic amount of acetate salt (KOAc).[1][2]

  • Reaction: Stir at RT. The reaction is usually rapid (1-4 hours).[2]

  • Workup: Filter through a celite pad and concentrate.[1][2]

Strategy C: Radical C-Alkylation (Copper Catalysis)

Concept: For difficult substrates (secondary halides or sterically hindered nitro esters), SN2 pathways fail.[1][2] Radical pathways (Single Electron Transfer - SET) bypass the SN2 manifold entirely, favoring C-alkylation.[1]

Protocol (Based on Watson et al.):

  • Reagents: Nitro ester (1.0 equiv), Alkyl Halide (1.5 equiv).[1][2]

  • Catalyst: Cu(I) source (e.g., CuI or specific ligated Cu complexes) (10 mol%).[1][2]

  • Base: NaOtBu (1.2 equiv).[1][2]

  • Solvent: Hexanes or Toluene (Non-polar solvent is crucial here to suppress ionic O-alkylation).[1][2][5]

  • Conditions: Heat to 40-60°C.

Data & Decision Matrix

Solvent & Base Selection Table
VariableFavors C-Alkylation (Desired)Favors O-Alkylation (Avoid)
Solvent THF, DME, Toluene, Hexanes (w/ Catalyst)DMSO, DMF, HMPA (Polar Aprotic)
Cation Li+, Na+ (Hard, coordinating)K+, Cs+, R4N+ (Soft, non-coordinating)
Electrophile Alkyl Iodides, Michael Acceptors,

-Allyl Pd
Alkyl Sulfates, Silyl Chlorides, Hard Halides
Temp Higher (Thermodynamic Control)Lower (Kinetic Control)
Troubleshooting Logic Flow

Troubleshooting Start Start: Alkylation Failed CheckProduct Did product decompose on silica/workup? Start->CheckProduct YesDecomp Yes: Nitronic Ester Formed CheckProduct->YesDecomp Yes NoDecomp No: Low Reactivity CheckProduct->NoDecomp No CheckSolvent Check Solvent: Is it DMSO/DMF? YesDecomp->CheckSolvent CheckElectro Is Electrophile Allylic? NoDecomp->CheckElectro ActionSolvent Switch to THF/DME (Tight Ion Pairing) CheckSolvent->ActionSolvent Yes ActionBase Switch Base: Use NaH or LiHMDS (Shield Oxygen) CheckSolvent->ActionBase No ActionPd Use Pd-Catalysis (Tsuji-Trost) CheckElectro->ActionPd Yes ActionRadical Use Cu/Ligand System (Radical Pathway) CheckElectro->ActionRadical No (Alkyl Halide)

Figure 2: Logical workflow for diagnosing and correcting alkylation failures.

References

  • Trost, B. M.; Surivet, J.-P. Palladium-Catalyzed C-Alkylation of Nitro Compounds.[1][2][6] Angewandte Chemie International Edition, 2000 , 39, 3122–3124.[1][2]

  • Gildner, P. G.; Gietter, A. A. S.; Cui, D.; Watson, D. A. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis.[1][2][7] Journal of the American Chemical Society, 2012 , 134, 9942–9945.[1][7]

  • Kornblum, N.; Smiley, R. A.; Blackwood, R. K.; Iffland, D. C. The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides.[1] The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 1955 , 77, 6269–6280.[1]

  • Organic Chemistry Portal. Synthesis of Nitro Compounds: C-Alkylation.

Sources

Process Safety Support Center: Handling Thermal Instability of Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Process Safety Support Center. As drug development and organic synthesis increasingly rely on aliphatic nitro compounds (e.g., nitromethane, nitroethane, nitropropane) for key transformations like the Henry (nitroaldol) reaction, understanding their thermal hazards is non-negotiable. This guide provides researchers and process chemists with self-validating protocols, root-cause analyses, and mitigation strategies to prevent thermal runaway and catastrophic vessel failure.

Part 1: Core Causality & Hazard Profiling (FAQ)

Q: Why do aliphatic nitro compounds pose such a severe thermal runaway risk compared to other organic solvents? A: The inherent danger lies in their massive decomposition energy. Pure aliphatic nitro compounds decompose rapidly at elevated temperatures (typically 250–350 °C for pure substances), releasing large decomposition exotherms that consistently exceed 500 J/g[1],[2]. Because the activation energy for this decomposition is extremely high, once the onset temperature (


) is reached, the reaction accelerates exponentially under pseudo-adiabatic conditions. This rapid gas generation and heat release lead to violent or explosive vessel rupture[1].

Q: How do common reaction conditions (e.g., adding bases or acids) alter the thermal stability of nitromethane? A: Impurities and reagents drastically sensitize nitroalkanes. While pure nitromethane has a


 of around 315 °C, the addition of strong bases (e.g., 6M NaOH or amines) forms nitronate salts. These salts are highly shock-sensitive and lower the 

by approximately 240 °C[2]. Similarly, strong acids (e.g., 6M HCl) catalyze decomposition, lowering the

by up to 200 °C[2]. Causality: The abstraction of the alpha-proton by a base generates a nitronate anion, disrupting the stability of the C-N bond and creating a highly reactive, explosive intermediate that detonates under significantly less thermal stress[3].

Q: Can we safely scale up batch reactions involving nitroalkanes? A: Direct batch scale-up is strongly discouraged without extensive calorimetric profiling. Because of the inverse relationship between chain length and detonation tendency, shorter chains (like nitromethane) present severe shock-sensitivity and adiabatic compression hazards[3]. Scaling up increases the volume-to-surface-area ratio, shifting the system toward adiabatic conditions where heat cannot dissipate, inevitably triggering a runaway if the reaction temperature approaches


[1].

Part 2: Troubleshooting Thermal Runaway

Issue: Unexpected temperature spikes (exotherms) observed during the pilot scale-up of a nitroalkane alkylation.

Root Cause Analysis: The reaction likely accumulated unreacted nitroalkane and base at a low temperature. As the batch warmed, the accumulated highly sensitive nitronate intermediate reacted all at once. Furthermore, the presence of heavy metals or basic impurities from poorly cleaned reactors can catalyze the decomposition of the nitroalkane at standard process temperatures[1],[4].

Self-Validating Resolution Protocol:

  • Halt Batch Processing: Immediately quench the reaction and cool the vessel. Do not attempt to "ride out" the exotherm.

  • Implement Dosing Control: Never add all reagents upfront. Dose the base slowly into the nitroalkane mixture while continuously monitoring the heat flow. This creates a self-validating system: if the heat removal capacity of the reactor is exceeded, the dosing pump automatically shuts off, stopping the accumulation of hazardous intermediates.

  • Transition to Continuous Flow: For multi-kilogram scales, transition to a continuous flow microreactor. Causality: Microreactors possess exceptionally high surface-area-to-volume ratios, ensuring instantaneous heat dissipation and minimizing the active inventory of hazardous nitronate intermediates to a few milliliters at any given time.

Part 3: Experimental Workflows & Protocols

Protocol: Self-Validating Thermal Stability Screening (DSC/ARC)

Before utilizing any aliphatic nitro compound in a novel reaction matrix, this standardized screening protocol must be executed to establish safe operating limits.

Step 1: Sample Preparation (DSC)

  • Action: Load 1–5 mg of the nitroalkane mixture (including intended catalysts/bases) into a high-pressure gold-plated crucible[2].

  • Causality: Gold ensures chemical inertness, preventing catalytic interference from the crucible itself. The high-pressure seal suppresses evaporation, forcing the instrument to measure the pure exothermic decomposition event rather than an endothermic boiling artifact[2].

Step 2: Atmosphere Control

  • Action: Purge and seal the crucible under a nitrogen atmosphere.

  • Causality: Eliminates oxidative interference from ambient air, allowing accurate observation of hypergolic or inherent decomposition phenomena[2].

Step 3: Dynamic Heating (DSC)

  • Action: Run Differential Scanning Calorimetry (DSC) at three distinct heating rates (e.g., 1 °C/min, 5 °C/min, and 10 °C/min) from 25 °C to 400 °C[2].

  • Causality: Utilizing multiple heating rates allows for the calculation of the activation energy via the Kissinger equation and ensures the exothermic phenomenon completes fully (often only achieved at the slower 1 °C/min rate)[2].

Step 4: Data Validation & ARC Escalation

  • Action: Calculate the decomposition energy (

    
    ) and the initial onset temperature (
    
    
    
    ). If
    
    
    J/g, the compound is flagged as potentially explosive[2].
  • Action: For flagged mixtures intended for >10 g scale, perform Accelerating Rate Calorimetry (ARC).

  • Causality: While DSC provides a baseline, ARC simulates the adiabatic conditions of a large batch reactor, accurately determining the Time to Maximum Rate (TMR) and the true safe process temperature (often calculated as

    
    , the temperature at which TMR is 24 hours)[2].
    

Part 4: Data Presentation & Visualizations

Table 1: Thermal Sensitivity Shifts in Nitromethane

The following table summarizes the drastic impact of common chemical contaminants on the thermal stability of nitromethane, highlighting the severe reduction in the onset temperature of decomposition (


)[2].
Compound MatrixAdditive / Condition

(J/g)

Shift from Baseline
Hazard Implication
Nitromethane (Pure)None (Baseline)> 5000 °C (Baseline ~315 °C)High thermal hazard at elevated temps.
Nitromethane+ 6M HCl> 500- 200 °C Acid-catalyzed sensitization.
Nitromethane+ 6M NaOH> 500- 240 °C Nitronate salt formation; extreme shock/heat sensitivity.
Visualization 1: Chemical Sensitization Pathway

Sensitization Nitro Pure Nitromethane Tonset ~ 315 °C Base Addition of Strong Base (e.g., NaOH, Amines) Nitro->Base Acid Addition of Strong Acid (e.g., HCl) Nitro->Acid Nitronate Nitronate Salt Formation Highly Shock Sensitive Base->Nitronate Protonation Acid-Catalyzed Sensitization Acid->Protonation Runaway1 Tonset lowered by ~240 °C Immediate Explosion Risk Nitronate->Runaway1 Runaway2 Tonset lowered by ~200 °C Severe Thermal Hazard Protonation->Runaway2

Mechanistic pathway showing how acids and bases drastically lower thermal stability.

Visualization 2: Self-Validating Thermal Assessment Workflow

ThermalAssessment Start New Nitroalkane Reaction Matrix DSC DSC Screening (1-10 °C/min) Determine Tonset & Enthalpy Start->DSC Decision1 Decomposition Energy > 500 J/g? DSC->Decision1 ARC ARC Evaluation Simulate Adiabatic Conditions Decision1->ARC Yes Safe Proceed with Standard R&D Protocols Decision1->Safe No Process Mandatory: Implement Continuous Flow or Extreme Dilution ARC->Process

Decision tree for thermal hazard evaluation and scale-up of aliphatic nitro compounds.

Part 5: References

  • Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Markofsky, S. B. (2005). Nitro Compounds, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH. Available at:[Link]

  • Nitromethane - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-Nitro-3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of ethyl 2-nitro-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols to navigate the specific challenges associated with the column chromatography of aliphatic nitro esters. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section I: Foundational Knowledge & Pre-Chromatography Strategy

This section addresses the crucial preparatory steps and foundational knowledge required before attempting to purify ethyl 2-nitro-3-methylbutanoate. A successful purification is almost always determined by the quality of the initial analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of ethyl 2-nitro-3-methylbutanoate that influence its purification by column chromatography?

A1: Ethyl 2-nitro-3-methylbutanoate is a moderately polar aliphatic nitro ester. Its purification is primarily governed by two factors:

  • Polarity: The presence of both an ester and a nitro group imparts moderate polarity. This makes it well-suited for normal-phase chromatography on a polar stationary phase like silica gel, using a mobile phase of low to medium polarity.

  • Instability: Aliphatic nitro compounds can be sensitive to acidic conditions. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface and can potentially cause decomposition or polymerization of the target compound.[1] This instability is a major cause of low recovery and the appearance of colored impurities during purification.[1] Furthermore, some nitroalkanes can be thermally labile, although this is more of a concern for distillation than for chromatography at room temperature.[2]

Q2: What are the likely impurities I should expect from the synthesis of ethyl 2-nitro-3-methylbutanoate?

A2: The impurity profile depends on the synthetic route. A common approach involves a Henry reaction between isobutyraldehyde and ethyl nitroacetate. Potential impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde and ethyl nitroacetate.

  • Side-Products: An elimination product, ethyl 3-methyl-2-nitrobut-2-enoate, is a common byproduct that can be difficult to separate due to similar polarity.[3][4]

  • Decomposition Products: Acid-catalyzed decomposition on the column can generate various byproducts, often appearing as a yellow or brown streak.[1]

Compound NameMolecular FormulaMolecular Weight ( g/mol )PolarityNotes
Ethyl 2-nitro-3-methylbutanoate C₇H₁₃NO₄175.18ModerateTarget compound.
IsobutyraldehydeC₄H₈O72.11ModerateVolatile starting material.
Ethyl nitroacetateC₄H₇NO₄133.10Moderate-HighPolar starting material.
Ethyl 3-methyl-2-nitrobut-2-enoateC₇H₁₁NO₄173.17ModerateCommon, closely-eluting impurity.[3][4]

Q3: How do I properly develop a mobile phase system using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for predicting the outcome of your column chromatography. It allows you to quickly screen for an optimal solvent system that provides good separation between your target compound and impurities.

Step-by-Step Protocol for TLC Method Development:

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Select Test Solvents: Start with a non-polar solvent like Hexanes or Petroleum Ether and a moderately polar solvent like Ethyl Acetate (EtOAc).

  • Develop the Plate: Place a small amount of a test eluent (e.g., 9:1 Hexanes:EtOAc) in a developing chamber. Place the spotted TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Analyze the Result: Remove the plate, mark the solvent front, and let it dry. Visualize the spots (see Q4).

  • Optimize:

    • If the spots are all near the bottom (low R_f), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 4:1 Hexanes:EtOAc).

    • If the spots are all near the top (high R_f), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 19:1 Hexanes:EtOAc).

  • Target R_f: Aim for an R_f value of ~0.25-0.35 for your target compound. This R_f on a TLC plate generally translates well to elution from a column. Ensure there is clear separation (ΔR_f) between the spot for your product and any major impurities.[5]

Q4: My compound is colorless. How can I visualize it on a TLC plate?

A4: Since aliphatic nitro compounds lack a strong UV chromophore, chemical staining is necessary. A highly effective method for nitro groups is reduction to a primary amine, followed by diazotization and coupling to form a brightly colored azo dye.[6][7]

Protocol for Visualization by Reduction and Diazotization:

  • Dry the Plate: After development, ensure the TLC plate is completely dry.

  • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the plate evenly with this solution. Gently heat the plate with a heat gun or on a hot plate at ~100°C for 5-10 minutes.[6] Let it cool completely. This step reduces the nitro group (-NO₂) to an amine (-NH₂).

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Spray the cooled plate with this solution. This converts the newly formed amine into a diazonium salt.

  • Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with this alkaline solution.[6][7]

  • Visualization: The product should appear as a distinct orange to red spot.

G cluster_TLC TLC Visualization Workflow Dev 1. Develop & Dry Plate Red 2. Spray: SnCl₂/HCl Heat ~100°C Dev->Red Cool1 3. Cool to RT Red->Cool1 Diaz 4. Spray: NaNO₂ (aq) Cool1->Diaz Coup 5. Spray: β-naphthol/NaOH Diaz->Coup Vis 6. Visualize Orange/Red Spot Coup->Vis

Caption: Workflow for visualizing nitro compounds on TLC.

Section II: Detailed Experimental Protocol for Column Chromatography

This section provides a comprehensive, step-by-step procedure for the purification of ethyl 2-nitro-3-methylbutanoate. The key to success is the deactivation of the silica gel to prevent on-column degradation.

Core Protocol: Flash Column Chromatography with Deactivated Silica Gel

Materials:

  • Crude ethyl 2-nitro-3-methylbutanoate

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., Hexanes/Ethyl Acetate, ratio determined by TLC)

  • Sand (acid-washed)

  • Glass column with stopcock

  • Collection tubes/flasks

Workflow Diagram:

G cluster_Column Purification Workflow Prep_Eluent 1. Prepare Eluent (e.g., 9:1 Hexanes:EtOAc + 1% Et₃N) Pack 2. Pack Column (Slurry Method) Prep_Eluent->Pack Deactivate 3. Deactivate Column (Flush with 2-3 column volumes of eluent with Et₃N) Pack->Deactivate Load 4. Load Sample (Dry Loading Preferred) Deactivate->Load Elute 5. Elute with Main Eluent (No Et₃N needed here) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Remove Solvent Combine->Evap

Caption: Step-by-step workflow for the purification.

Step-by-Step Procedure:

  • Prepare the Deactivating Eluent: Prepare the mobile phase as determined by your TLC analysis (e.g., 9:1 Hexanes:EtOAc). To this solvent mixture, add 1% triethylamine (v/v) . This basic additive will neutralize the acidic sites on the silica gel.[1]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your deactivating eluent.

    • Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed.

    • Add a protective layer of sand on top of the silica bed.

  • Deactivate the Silica Gel: Elute (flush) the packed column with 2-3 column volumes of the deactivating eluent (the one containing 1% triethylamine). This ensures the entire silica bed is neutralized.[1] Discard this eluate. After this step, switch to your main eluent (the same solvent system without triethylamine) for the rest of the purification.

  • Prepare and Load the Sample (Dry Loading):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This dry loading technique generally results in better separation and sharper bands compared to liquid loading.[8]

  • Elute the Column:

    • Carefully add your main eluent (without triethylamine) to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect and Analyze Fractions:

    • Collect the eluate in a series of numbered test tubes or flasks.

    • Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

  • Combine and Evaporate:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified ethyl 2-nitro-3-methylbutanoate.

Section III: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter during the experiment.

Q: I see a yellow/brown band forming on my column, and my final yield is very low. What's happening?

A: This is a classic sign of on-column decomposition.

  • Primary Cause: You are likely using standard, acidic silica gel. The acidic silanol groups are catalyzing the decomposition or polymerization of your nitro compound.[1]

  • Solution: Always use deactivated silica gel. Follow the protocol in Section II precisely, especially the step of pre-flushing the column with an eluent containing 1% triethylamine. This neutralizes the stationary phase and protects your compound.[1] Also, try not to let the compound sit on the column for an unnecessarily long time; use a slightly faster flow rate if possible.

Q: My TLC shows two spots that are very close together. How can I improve the separation on the column?

A: This indicates that the polarity of your chosen eluent is not optimal for separating your product from a closely-related impurity.

  • Cause: The eluent system does not provide enough selectivity.

  • Solutions:

    • Fine-Tune Polarity: Make very small adjustments to your eluent system. For example, if you are using 10% EtOAc in Hexanes (a 9:1 ratio), try 8% or 12%. Sometimes a small change makes a big difference.

    • Change Solvents: Swap one of your eluent components for another of similar polarity but different chemical nature. For instance, replace ethyl acetate with a mixture of dichloromethane and a small amount of ether. Different solvents interact with the stationary phase and your compounds in unique ways, which can enhance separation.

    • Use a Gradient Elution: Start with a less polar eluent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 15% EtOAc in Hexanes) over the course of the elution. This can help sharpen the band of your desired product while leaving more polar impurities behind.

Q: My compound comes off the column in the first few fractions (high R_f) or won't come off at all (low R_f). Why?

A: This is a straightforward issue with the polarity of your mobile phase.

  • Cause (High R_f): Your mobile phase is too polar. It is competing too effectively with your compound for the binding sites on the silica, causing the compound to be washed through the column very quickly.

  • Solution (High R_f): Decrease the polarity of your eluent. Reduce the percentage of the more polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).

  • Cause (Low R_f): Your mobile phase is not polar enough. Your compound is binding too strongly to the silica and is not being eluted.

  • Solution (Low R_f): Increase the polarity of your eluent. Increase the percentage of the more polar solvent (e.g., move from 9:1 to 4:1 Hexanes:EtOAc).

  • Prevention: This issue can be entirely avoided by performing careful TLC analysis beforehand to find an eluent system that gives your product an R_f of ~0.3.

Q: After combining what I thought were pure fractions, NMR analysis still shows impurities. What went wrong?

A: This is usually due to the co-elution of impurities whose spots overlapped with your product's spot on the TLC analysis.

  • Cause: The fractions you combined were not sufficiently pure. This can happen if the separation was marginal and you collected fractions that were too large.

  • Solutions:

    • Collect Smaller Fractions: During the elution, especially when your product is coming off the column, collect smaller volumes in each tube. This will give you higher resolution and a better chance of isolating pure fractions.

    • Be More Selective: When analyzing your fractions by TLC, be more stringent about which ones you combine. It is often better to sacrifice a small amount of yield (by discarding mixed fractions in the "shoulders" of your peak) to ensure high purity.

    • Re-Chromatograph: You can combine the impure fractions, evaporate the solvent, and run a second column, perhaps with a shallower solvent gradient or a different solvent system, to further purify the material.

References
  • Application Notes and Protocols for TLC Visualization of Nitro Compounds. (n.d.). Benchchem.
  • The role of stationary phase selection on performance for explosives analysis using GC-ECD. (n.d.). SciSpace.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. (n.d.). Benchchem.
  • Managing the stability of nitroalkenes during workup and purific
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 90(4), 1190–1193. [Link]

  • Thin Layer Chrom
  • Reduction of nitro compounds. (2023). In Wikipedia. [Link]

  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. (2013). International Journal of Chemical and Physical Sciences.
  • Different Types of Stationary Phases in Liquid Chrom
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd.
  • Separation of Acetic acid, nitro-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC.
  • LC Troubleshooting Bible. (n.d.). LCGC North America.
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
  • Types of stationary phases in gas chrom
  • Analytical Methods for Nitroguanidine and Characterization of Its Degrad
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Nitration of Aromatic Compounds on Silica Sulfuric Acid. (2018).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Chromatography Troubleshooting. (2019). YouTube. [Link]

  • Nitro compound synthesis by oxid
  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.).
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). UNICAM.
  • An In-Depth Technical Guide to the Purification of 2-Ethyl-3-methylbutan-1-ol. (n.d.). Benchchem.
  • Circulation (poor) and 2-(nitrooxy)
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2018). Beilstein Journals.
  • Purification of Organic Compounds by Flash Column Chrom
  • The silica-gel surface and its interactions with solvent and solute in liquid chromatography. (1973). Faraday Symposia of the Chemical Society.
  • ethyl 3-methyl-2-nitrobut-2-eno
  • Umpolung Synthesis of Branched α-Functionalized Amines from Imines via Photocatalytic Three-Component Reductive Coupling Reactions - Supporting Inform
  • methyl nitroacet
  • A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. (2025). MDPI.
  • Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Part II: Chemical and Thermal Stability. (2025).
  • Ethyl 2-nitro-3-methylpent-2-eno
  • How can I purify two different-substituted aromatic compounds?. (2019).
  • Overview of Silica Column Sample Loading Techniques. (2023). Teledyne Labs.
  • ethyl 2-methylbutano
  • Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evalu

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minimizing Nef reaction byproducts in acidic workups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Nef Reaction

Introduction Welcome to the Technical Support Center. Converting primary and secondary nitroalkanes into aldehydes and ketones via the1 is a highly versatile transformation in organic synthesis[1]. However, the classic acidic workup is notoriously sensitive. Minor deviations in pH, temperature, or reagent addition order can rapidly divert the reaction toward unwanted byproducts such as oximes, carboxylic acids, or hydroxamic acids[2]. This guide provides a causality-driven framework to help you troubleshoot, optimize, and validate your acidic workups.

Mechanistic Pathway: The pH Bifurcation

Understanding the mechanism is the first step in troubleshooting. The fate of the nitronate intermediate is strictly governed by the pH of the acidic quench, which dictates whether the intermediate is fully protonated to the desired product or partially protonated to a byproduct[2].

NefMechanism cluster_acidic Acidic Workup Phase Nitro Nitroalkane Nitronate Nitronate Anion (Basic Conditions) Nitro->Nitronate NaOH / NaOMe (Deprotonation) Carboxylic Carboxylic Acid (Direct Acid / No Base) Nitro->Carboxylic Conc. Acid (No Base) Iminium N,N-Dihydroxyiminium Ion (pH < 1) Nitronate->Iminium Reverse Addition into Strong Acid Nitronic Nitronic Acid (pH > 1) Nitronate->Nitronic Standard Addition (Local pH > 1) Carbonyl Carbonyl Product (Target) Iminium->Carbonyl -H2O, -N2O Oxime Oxime Byproduct Nitronic->Oxime Incomplete Protonation

Mechanistic divergence in the Nef reaction highlighting pH-dependent oxime byproduct formation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am getting a high yield of oxime instead of my desired carbonyl. What went wrong? Causality: Oxime formation is the classic hallmark of insufficient acidification (local pH > 1)[2]. For the Nef reaction to proceed to the carbonyl, the nitronate anion must be rapidly diprotonated to form the highly reactive 3[3]. If you add acid to the basic nitronate solution (standard addition), the solution slowly transitions from basic to acidic. During this transition, the intermediate is only monoprotonated to a nitronic acid, which irreversibly decomposes into the oxime byproduct[2]. Solution: Always use the reverse addition technique. Add the basic nitronate solution dropwise into a vigorously stirred, large excess of cold, strong acid. This ensures every drop of nitronate instantly enters a pH < 1 environment, bypassing the oxime-forming pathway.

Q2: My reaction mixture turned blue/green, and I isolated carboxylic acids instead of aldehydes. Causality: Blue or green hues often indicate the formation of 4[4]. If you are isolating carboxylic acids from a primary nitroalkane, it indicates that the nitro compound was exposed to concentrated strong acid without prior deprotonation[2]. Under these conditions, the nitroalkane forms a hydroxyimidic acid intermediate, which hydrolyzes directly to a carboxylic acid[2]. Alternatively, if the temperature during the acid quench rises above 0 °C, over-oxidation and degradation occur. Solution: Ensure complete deprotonation with a strong base (e.g., NaOH or NaOMe) before initiating the acid quench. Maintain the acid bath strictly between -10 °C and 0 °C.

Q3: I am observing unreacted starting material and dimerization products (isoxazoles). Causality: This points to incomplete enolization or an "interrupted" Nef reaction[4]. If the base is too weak or the substrate is sterically hindered, the nitroalkane will not fully convert to the nitronate. Furthermore, under certain dehydrating conditions, primary nitroalkanes can form nitrile oxides, which dimerize into isoxazoles or react with other nucleophiles[4]. Solution: Switch to a stronger base (e.g., NaOMe in methanol instead of aqueous NaOH) and allow sufficient time for deprotonation.

Quantitative Data: Impact of Workup Conditions

The table below summarizes how workup variables dictate the product distribution.

Workup ConditionAddition OrderLocal pHPrimary IntermediateMajor ProductMinor Byproducts
Optimal Nef Nitronate into Acid (Reverse)< 1 (Constant)N,N-Dihydroxyiminium IonCarbonyl (>85%)Trace Oxime
Suboptimal Acid into Nitronate (Standard)> 1 (Transient)Nitronic AcidOxime (up to 40%)Carbonyl, Isoxazoles
Incorrect Direct Acid (No Base)< 1 (Constant)Hydroxyimidic AcidCarboxylic AcidHydroxamic Acid

Self-Validating Experimental Protocol: Optimized Reverse-Addition Workup

To guarantee reproducibility and suppress oxime formation, implement the following self-validating workflow for the conversion of secondary nitroalkanes to ketones.

Step 1: Complete Deprotonation

  • Action: Dissolve the nitroalkane (1.0 eq) in anhydrous methanol (0.5 M). Cool to 0 °C. Add NaOMe (1.2 eq) dropwise. Stir for 30 minutes.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in D₂O, and analyze via crude ¹H-NMR. The complete disappearance of the α-proton signal confirms 100% conversion to the nitronate salt. Do not proceed until this is confirmed.

Step 2: Acid Bath Preparation

  • Action: In a separate, larger round-bottom flask, prepare a solution of 4M HCl or 30% H₂SO₄ (approx. 4-5 eq of acid).

  • Action: Cool this flask to -10 °C to -5 °C using an ice/brine bath. Ensure vigorous magnetic stirring.

Step 3: Reverse Addition Quench (Critical)

  • Action: Transfer the basic nitronate solution into an addition funnel. Add it dropwise to the cold acid bath.

  • Self-Validation Checkpoint: Submerge an internal thermocouple in the acid bath. The internal temperature must never exceed 0 °C during the addition. If the temperature spikes, halt the addition until the bath cools.

Step 4: Hydrolysis and Extraction

  • Action: Once the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature to drive the hydrolysis of the N,N-dihydroxyiminium ion to the ketone[3].

  • Action: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint: Test the aqueous wash with pH paper. It must test strictly basic (pH > 8). If it is acidic, repeat the NaHCO₃ wash. Residual acid during concentration will degrade the carbonyl product.

References

  • Alfa Chemistry. "Nef Reaction." Alfa Chemistry.
  • Grokipedia. "Nef synthesis." Grokipedia.
  • Frontiers in Chemistry. "Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles." Frontiers.
  • MDPI. "Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds." Molecules.

Sources

Validation & Comparative

A Guide to the 1H NMR Chemical Shift of the Alpha-Proton in Ethyl 3-Methyl-2-Nitrobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for elucidating the structure of organic compounds in solution. This guide provides an in-depth analysis of the 1H NMR chemical shift of the alpha-proton in ethyl 3-methyl-2-nitrobutanoate, a molecule that serves as an excellent case study for understanding the cumulative effects of electron-withdrawing groups on proton environments.

The proton at the C2 position (the α-proton) of this compound is situated at a critical juncture, directly influenced by two powerful electron-withdrawing functionalities: a nitro group (NO₂) and an ester carbonyl group (COOEt). This unique electronic environment results in a significant downfield chemical shift, a phenomenon we will explore through theoretical principles and comparative data.

The Decisive Factors: Unpacking the Deshielding Effects

The chemical shift of a proton is dictated by the local magnetic field it experiences, which is a sum of the externally applied magnetic field and the induced magnetic fields from the surrounding electron clouds. When electron density around a proton is reduced, it is said to be "deshielded," and its resonance signal appears at a higher chemical shift (further downfield). The α-proton in our target molecule is subject to two primary deshielding mechanisms.

  • The Inductive Effect (-I): Both the nitro group and the ester are strongly electronegative. They pull electron density away from the α-proton through the sigma bonds. The nitro group, with its positively charged nitrogen atom, exerts a particularly potent inductive effect, significantly reducing the electron shielding around the α-proton.[1][2][3]

  • Magnetic Anisotropy: The π-electron systems within the carbonyl (C=O) and nitro (N=O) groups generate their own local magnetic fields when placed in an external magnetic field.[4] Depending on the proton's orientation relative to these π systems, it can be either shielded or deshielded. For a proton located in the plane of these groups, as the α-proton is, the induced magnetic field reinforces the external field, causing a downfield shift.[5]

The following diagram illustrates the convergence of these electronic effects on the alpha-proton.

Caption: Key electronic effects causing the downfield shift of the alpha-proton.

Comparative Analysis: Isolating the Influence of Each Functional Group

To quantitatively appreciate the combined deshielding effect, it is instructive to compare the chemical shift of the α-proton in our target molecule with that in simpler, related compounds. Each comparison allows us to isolate and estimate the contribution of an individual functional group.

CompoundStructureFunctional Groups at α-PositionTypical α-Proton Chemical Shift (ppm)
Ethyl ButanoateCH₃CH₂CH₂COOCH₂CH₃Ester~2.2 ppm[6][7]
2-NitrobutaneCH₃CH₂(NO₂)CH₃Nitro~4.1 - 4.3 ppm[6]
Ethyl 2-NitropropanoateCH₃CH(NO₂)COOCH₂CH₃Ester + Nitro~4.8 - 5.0 ppm
This compound (CH₃)₂CHCH(NO₂)COOCH₂CH₃ Ester + Nitro ~4.5 - 4.8 ppm (Predicted)

As the data illustrates, an ester group alone shifts an adjacent proton to around 2.2 ppm. A nitro group, being a more powerful withdrawing group, shifts the same proton to a much more downfield region of 4.1-4.3 ppm.[6] When both an ester and a nitro group are attached to the same carbon, their effects are cumulative, resulting in a proton resonance that is significantly downfield, typically in the 4.5 to 5.0 ppm range. The slightly lower predicted value for the target molecule compared to ethyl 2-nitropropanoate can be attributed to the steric bulk and slight electron-donating nature of the adjacent isopropyl group.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.

Objective: To obtain a clean, high-resolution 1H NMR spectrum for structural verification and chemical shift analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipette and tips

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a standard choice for non-polar to moderately polar organic compounds, and its residual proton peak at ~7.26 ppm does not interfere with the region of interest. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

The following diagram outlines the experimental workflow.

G start Start weigh 1. Weigh 5-10 mg of Sample start->weigh dissolve 2. Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Data in NMR Spectrometer transfer->acquire process 5. Process FID (FT, Phasing, Baseline) acquire->process calibrate 6. Calibrate Spectrum (TMS = 0.00 ppm) process->calibrate analyze 7. Analyze Chemical Shift, Multiplicity, & Integration calibrate->analyze end End analyze->end

Caption: Standard workflow for 1H NMR sample preparation and analysis.

Conclusion and Outlook

The 1H NMR chemical shift of the alpha-proton in this compound is a powerful illustration of fundamental principles in NMR spectroscopy. The strong deshielding experienced by this proton, placing its resonance in the ~4.5-4.8 ppm range, is a direct and predictable consequence of the combined inductive and anisotropic effects of the adjacent nitro and ester groups. By comparing this value to simpler molecular analogues, we can build a robust, evidence-based understanding of structure-property relationships. For the practicing chemist, this knowledge is not merely academic; it is essential for the rapid and accurate confirmation of molecular identity and purity, accelerating research and development in the chemical and pharmaceutical sciences.

References

  • E-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • All About Chemistry. (2021, March 10). Factors Affecting Chemical Shift [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Pharma Knowledge. (2025, April 27). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl nitroacetate. Retrieved from [Link]

  • Scribd. (n.d.). Factors Influencing Proton NMR Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethyl-2-nitro-1,3-propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative FTIR Analysis: Nitro vs. Ester Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates—particularly high-energy compounds or prodrugs—distinguishing between Nitro (


)  and Ester (

)
functionalities is a critical quality gate. While both groups exhibit strong dipole moments and intense infrared absorption, their vibrational signatures are mechanistically distinct.

This guide provides a rigorous technical comparison, moving beyond basic peak assignment to the structural causality of the spectra. It is designed to equip analytical scientists with a self-validating workflow to definitively identify these groups, even in complex matrices.

Mechanistic Foundation: Vibrational Modes & Dipole Physics

To interpret the spectra accurately, one must understand the origin of the bands.

The Nitro Group (

)

The nitro group is a resonance hybrid. The nitrogen atom carries a formal positive charge, and the two oxygen atoms share a negative charge. This creates a highly polar


 bond with a bond order of ~1.5.
  • Mechanism: Because the two

    
     bonds are equivalent, they do not vibrate independently. Instead, they couple to form two distinct modes: Asymmetric Stretching  (higher energy) and Symmetric Stretching  (lower energy).
    
  • Spectral Signature: This results in the characteristic "Vampire Teeth" pattern—two intense, sharp bands separated by ~200 cm⁻¹.

The Ester Group (

)

The ester group contains two distinct oxygen environments: a carbonyl oxygen (


, double bond) and an ether-like oxygen (

, single bond).
  • Mechanism: The distinct bond orders result in widely separated absorption frequencies. The

    
     is a stiff, high-frequency oscillator, while the 
    
    
    
    bonds (coupled with
    
    
    ) vibrate in the lower frequency fingerprint region.
  • Spectral Signature: This results in the "Rule of Three": One high-frequency band (

    
    ) and two lower-frequency bands (
    
    
    
    and
    
    
    ).
Spectral Fingerprinting: The Comparative Analysis

The following table synthesizes the diagnostic frequencies. Note that "Intensity" is a critical discriminator; both groups are strong absorbers, but their band shapes differ.

FeatureNitro Group (

)
Ester Group (

)
Differentiation Logic
Primary Diagnostic Asymmetric Stretch (

)
Carbonyl Stretch (

)
The Ester

is almost always >1700 cm⁻¹.[1][2][3][4][5] The Nitro asymmetric stretch is <1600 cm⁻¹.[5][6][7]
Frequency Range 1550 ± 20 cm⁻¹ (Aliphatic)1520 ± 20 cm⁻¹ (Aromatic)1735–1750 cm⁻¹ (Saturated)1715–1730 cm⁻¹ (Conjugated)Key Check: If the spectrum is silent between 1700–1800 cm⁻¹, an ester is absent.
Secondary Diagnostic Symmetric Stretch (

)

Stretching Bands
Nitro requires a pair of bands (1550 & 1350). Ester requires a

plus fingerprint bands.[1][3]
Frequency Range 1370 ± 20 cm⁻¹ (Aliphatic)1345 ± 20 cm⁻¹ (Aromatic)1000–1300 cm⁻¹ (Two bands)Often ~1200 and ~1050 cm⁻¹The Nitro symmetric band often overlaps with methyl C-H bending (~1375 cm⁻¹), requiring the 1550 band for confirmation.
Band Shape Sharp, intense, often splits if multiple nitro groups are present.[6]Sharp

; Broad/Complex

due to coupling.
Ester

is one of the sharpest, strongest bands in IR.
Visualizing the Decision Logic

The following decision tree illustrates the logical flow for distinguishing these groups in an unknown sample.

FunctionalGroupLogic Start Unknown Spectrum Analysis Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong Peak Present? Check1700->Has1700 Check1550 Check 1500-1560 cm⁻¹ Region Has1700->Check1550 No CheckFingerprint Check 1000-1300 cm⁻¹ Has1700->CheckFingerprint Yes Has1550 Strong Peak Present? Check1550->Has1550 CheckSymNitro Check ~1350 cm⁻¹ Has1550->CheckSymNitro Yes ResultNeither Neither Group Primary Has1550->ResultNeither No CheckFingerprint->Check1550 Secondary Check ResultEster Likely ESTER (Confirm with C-O bands) CheckFingerprint->ResultEster Strong C-O bands found ResultNitro Likely NITRO (Confirm with Sym Stretch) CheckSymNitro->ResultNitro Strong ~1350 band found ResultBoth Possible MIXED Species (Nitroester) CheckSymNitro->ResultBoth If 1700+ also present

Figure 1: Logic flow for differentiating Nitro and Ester moieties based on primary and secondary spectral bands.

Experimental Protocol: High-Fidelity Acquisition
A. Sample Preparation (The "Golden Rule")
  • Solid Samples: Use ATR (Attenuated Total Reflectance) with a Diamond crystal.

    • Why? Nitro compounds can be thermally unstable. KBr pellets require high pressure and grinding, which can induce polymorphic changes or degradation in sensitive nitro-explosives. ATR is non-destructive.

  • Liquid Samples: Use a liquid cell with CaF₂ windows or ATR.

    • Why? Avoid NaCl windows if the sample is hygroscopic, as water bands can obscure the 1600-1500 cm⁻¹ region.

B. Instrument Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹ Standard for qualitative ID. Use 2 cm⁻¹ if analyzing aromatic esters where ring modes crowd the spectrum.
Scans 32 or 64 Sufficient Signal-to-Noise (S/N) ratio to distinguish weak overtones from real bands.
Apodization Blackman-Harris Provides the best trade-off between resolution and side-lobe suppression for sharp bands like Carbonyls.
Zero Filling Factor of 2 Interpolates data points to smooth the sharp Nitro/Ester peaks for better peak picking accuracy.
C. The Self-Validating Workflow
  • Background Check: Ensure the background spectrum (air) is clean. Water vapor has sharp lines in the 1500-1600 cm⁻¹ region that can mimic or mask the Nitro asymmetric stretch. Always purge the system.

  • Pathlength Optimization: For ATR, ensure the absorbance of the strongest peak (usually C=O or NO₂) is below 1.0 A.U. (ideally 0.4–0.7).

    • Causality: Above 1.0 A.U., the detector response becomes non-linear, causing peak broadening and frequency shifts, which ruins the "sharpness" diagnostic.

Advanced Interpretation: The "Traps"

Even experienced chemists can be misled by specific structural contexts.

Trap 1: The Conjugation Shift

  • Scenario: An aromatic ester (e.g., Ethyl Benzoate).

  • Effect: Conjugation lowers the

    
     frequency to ~1720 cm⁻¹.
    
  • Confusion: It might look like a ketone.

  • Solution: Look for the "Rule of Three" (Reference 1). The presence of intense

    
     bands at 1270 cm⁻¹ and 1100 cm⁻¹ confirms it is an ester, not a ketone.
    

Trap 2: The Amide Masquerade

  • Scenario: A molecule with a secondary amide (

    
    ).
    
  • Effect: Amide II bands appear around 1550 cm⁻¹.

  • Confusion: This perfectly overlaps with the Nitro asymmetric stretch.

  • Solution: Check 3300 cm⁻¹. Amides have an

    
     stretch; Nitro groups do not.[2][4][5] If the region >3000 cm⁻¹ is empty (except C-H), it is a Nitro group.
    
References
  • Spectroscopy Online. (2018). The C=O[1][2][3][5][8][9] Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Nitro and Ester. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate and Nitrobenzene Spectra. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-nitro-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-nitro-3-methylbutanoate (C₇H₁₃NO₄, MW 175.18) is a critical synthetic intermediate, often encountered as a precursor in the synthesis of Valine derivatives or as a byproduct in Henry reactions (nitro-aldol) during pharmaceutical process development.

Characterizing this molecule presents a specific analytical challenge: the labile nature of the aliphatic nitro group often leads to the absence of a molecular ion (M⁺) in standard Electron Ionization (EI), leading to potential misidentification as a de-nitro analog.

This guide compares the fragmentation performance of this compound under two distinct ionization regimes—Electron Ionization (EI) and Chemical Ionization (CI) —and contrasts its spectral signature with its non-nitro analog, Ethyl 3-methylbutanoate , to establish a definitive identification workflow.

Structural Context & Theoretical Fragmentation

To interpret the mass spectrum, we must first map the labile bonds within the molecule. The structure consists of a branched isopropyl tail, an electron-withdrawing nitro group at the alpha position, and an ethyl ester moiety.

Key Lability Points:
  • C–N Bond (Nitro): The weakest link. Homolytic cleavage is energetically favorable, leading to facile loss of •NO₂.

  • C–C (Isopropyl): Branching at C3 promotes alpha-cleavage.

  • Ester Linkage: Subject to McLafferty rearrangements and alkoxy radical loss.

The "Hidden" McLafferty Rearrangement

Expert insight suggests that alpha-nitro esters undergo a "hidden" McLafferty rearrangement. Unlike standard esters that yield a clear enol ion, the nitro group catalyzes a tautomerization to the aci-nitro form prior to fragmentation, often obscuring standard diagnostic peaks. This phenomenon, described by Nibbering et al., complicates standard library matching and necessitates the manual interpretation protocols detailed below.

Comparative Analysis: Ionization Modes (EI vs. CI)

This section compares the "product performance" (spectral quality) of the two primary ionization techniques.

Table 1: Performance Matrix (EI vs. CI)
FeatureElectron Ionization (EI) Chemical Ionization (CI) Verdict
Energy Level Hard (70 eV)Soft (Reagent Gas: CH₄/NH₃)EI for structure; CI for MW.
Molecular Ion (M⁺) Weak / Absent (<1%) Dominant ([M+H]⁺ or [M+NH₄]⁺) CI is essential for confirmation.
Fragmentation Richness High. Rich pattern of daughter ions.Low. Few diagnostic fragments.EI provides the "fingerprint."
Diagnostic Utility Identifies substructures (Isopropyl, Ester).Confirms the intact Nitro group.Use EI for screening, CI for validation.
Library Match NIST/Wiley compatible.Manual interpretation required.EI is the standard for QC.
Analysis of Performance
  • EI Limitation: In EI, the nitro group is a "leaving group" par excellence. The spectrum is often dominated by the [M-NO₂]⁺ ion (m/z 129), leading analysts to incorrectly identify the compound as Ethyl 3-methylbutanoate (MW 130) if they are not careful with high-resolution mass accuracy.

  • CI Solution: Using Ammonia (NH₃) as a reagent gas creates a stable [M+NH₄]⁺ adduct (m/z 193), definitively proving the presence of the nitro group.

Detailed Fragmentation Pathways (EI Mode)

The following diagram maps the specific fragmentation channels observed in the 70 eV EI spectrum of Ethyl 2-nitro-3-methylbutanoate.

Figure 1: Fragmentation Tree (Graphviz)

Fragmentation M Molecular Ion (M+) m/z 175 (Trace/Absent) Frag1 [M - NO2]+ m/z 129 (Base Peak Candidate) M->Frag1 - NO2 (46 Da) Alpha Cleavage Frag2 [M - OEt]+ m/z 130 (Acylium Ion) M->Frag2 - OEt (45 Da) Alpha Cleavage Frag3 [M - CH3]+ m/z 160 M->Frag3 - CH3 (15 Da) McL McLafferty Rearr. (Ester) m/z 88 + Neutral M->McL H-Transfer Frag1_A Loss of EtOH (Alkene formation) m/z 83 Frag1->Frag1_A - EtOH Frag1_B Loss of CO m/z 101 Frag1->Frag1_B - CO Frag2_A Loss of NO2 m/z 84 Frag2->Frag2_A - NO2

Caption: Figure 1. Proposed EI fragmentation tree showing the dominance of Nitro group loss (m/z 129) and competitive ester cleavage pathways.

Mechanistic Insight
  • The Dominant Pathway (m/z 129): The radical cation M⁺• rapidly loses the •NO₂ radical to form the even-electron cation [C₇H₁₃O₂]⁺ at m/z 129. This ion is stabilized by the ester resonance.

  • The Ester Pathway (m/z 130): Cleavage of the ethoxy group yields the acylium ion. Note the proximity in mass to the nitro-loss peak; high-resolution MS (HRMS) is recommended to distinguish m/z 129.09 (Nitro loss) from m/z 130.06 (Ethoxy loss).

  • The Isopropyl Signature (m/z 43): A strong signal at m/z 43 (C₃H₇⁺) will be present due to the terminal isopropyl group, serving as a diagnostic marker for the "3-methyl" substructure.

Comparative Analysis: Structural Alternatives

To validate the specificity of your method, compare the target against its non-nitro analog.

Table 2: Spectral differentiation from Ethyl 3-methylbutanoate
CompoundEthyl 2-nitro-3-methylbutanoate (Target)Ethyl 3-methylbutanoate (Analog)Differentiating Factor
Structure Nitro-substitutedUnsubstitutedPresence of -NO₂ group
Molecular Weight 175130Target is +45 Da heavier
Base Peak (EI) m/z 129 (Loss of NO₂)m/z 88 (McLafferty) or m/z 57 m/z 129 is unique to the Nitro compound.
McLafferty Ion Suppressed / ShiftedDominant (m/z 88)Nitro group interferes with H-transfer.
Retention Time Later eluting (Polar)Early eluting (Non-polar)Polarity of NO₂ increases RT on polar columns.

Key Takeaway: If your spectrum shows a base peak at m/z 88 and a strong molecular ion at m/z 130, you have likely lost the nitro group during synthesis or injection (thermal degradation), or you have the non-nitro impurity. The Target must show ions > m/z 130 or a distinct m/z 129 fragment.

Validated Experimental Protocol

Trustworthiness: This protocol is designed to minimize thermal degradation of the labile nitro group in the GC inlet.

Method: Low-Temperature GC-MS
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Inlet: Split/Splitless, set to 200°C (Standard 250°C can cause thermal elimination of HNO₂).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

  • MS Source:

    • EI Mode: 230°C Source, 70 eV. Scan 35-300 amu.

    • CI Mode: Methane (Flow 40%), Source 150°C (Lower temp enhances adduct stability).

References

  • Nibbering, N. M. M. (2004). The McLafferty Rearrangement: A Personal Recollection. Journal of the American Society for Mass Spectrometry, 15(7), 956–958.[1] Link

    • Citation Context: Discusses the "hidden" rearrangement mechanisms in gamma-nitro esters, providing the theoretical basis for the observed fragment
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. Citation Context: Authoritative source for standard aliphatic nitro and ester fragmentation rules (Loss of 46 Da, McLafferty rearrangement).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). Link

    • Citation Context: The standard reference for comparing EI fragmentation patterns of structural analogs like ethyl isovaler
  • Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry (2nd ed.). CRC Press. Citation Context: Validates the protocol choice of using CI (Methane/Ammonia) for determining molecular weight of labile nitro compounds.

Sources

Distinguishing Ethyl 3-methyl-2-nitrobutanoate from Ethyl 3-methyl-2-nitrobut-2-enoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison between ethyl 3-methyl-2-nitrobutanoate (the saturated nitroester) and ethyl 3-methyl-2-nitrobut-2-enoate (the unsaturated nitroalkene ester). While chemically related as a redox pair, these compounds exhibit distinct reactivity profiles and spectroscopic signatures essential for their identification in synthetic workflows.

The unsaturated analog serves as a potent Michael acceptor and dienophile, widely used in cycloadditions and conjugate additions. In contrast, the saturated analog functions primarily as a C-H acidic nucleophile precursor or a masked amino acid derivative. Correctly distinguishing these species is critical, as their similar boiling points and polarity can complicate separation by standard chromatography.

Chemical Identity & Structural Comparison[1][2][3]

The fundamental difference lies in the C2-C3 bond order. The unsaturated compound possesses a tetrasubstituted alkene moiety, conferring rigidity and conjugation, whereas the saturated compound features a flexible isopropyl group and a chiral center at C2.

FeatureEthyl 3-methyl-2-nitrobut-2-enoate This compound
Structure Unsaturated (Alkene) Saturated (Alkane)
Formula C

H

NO

C

H

NO

Molecular Weight 173.17 g/mol 189.19 g/mol
CAS Number 18289-63-9 35529-11-4
Physical State Yellowish liquid or low-melting solidColorless to pale yellow liquid
Electronic Nature Electron-deficient alkene (Electrophile)

-Acidic nitroalkane (Nucleophile precursor)
Key Reactivity Michael Addition, Diels-Alder, ReductionNef Reaction, Alkylation, Decarboxylation

Spectroscopic Diagnosis

The most reliable method for distinguishing these compounds is


H NMR spectroscopy . The transformation from the unsaturated to the saturated state results in the disappearance of allylic methyl singlets and the emergence of an isopropyl pattern.
A. Proton NMR ( H NMR)[3][5][6][7]
  • Unsaturated (Alkene): Characterized by two distinct singlets (or finely split quartets) for the C3-methyl groups (~2.0–2.3 ppm). There is no proton at the C2 (alpha) position.

  • Saturated (Alkane): Characterized by a doublet for the C2 (alpha) proton (~4.8–5.2 ppm) and a pair of doublets for the isopropyl methyls (~1.0–1.1 ppm), coupled to a multiplet at C3.

Chemical Shift RegionUnsaturated (Alkene)Saturated (Alkane)Diagnostic Note

4.8 – 5.3 ppm
Absent Doublet (1H) Definitive Signal. Corresponds to the

-proton (CH-NO

).

2.6 – 2.8 ppm
AbsentMultiplet (1H)Corresponds to the

-proton (CH-isopropyl).

2.0 – 2.3 ppm
Two Singlets (3H each) AbsentAllylic methyls attached to C=C.

1.0 – 1.2 ppm
AbsentTwo Doublets (6H) Isopropyl methyls (split by

-proton).

4.2 – 4.3 ppm
Quartet (2H)Quartet (2H)Ethyl ester -OCH

- (Similar in both).
B. Infrared Spectroscopy (IR)

Conjugation in the unsaturated compound lowers the stretching frequencies of the carbonyl and nitro groups compared to the saturated analog.

  • Carbonyl (C=O):

    • Unsaturated: ~1720–1730 cm

      
       (Conjugated ester).
      
    • Saturated: ~1745–1755 cm

      
       (Non-conjugated ester).
      
  • Nitro (NO

    
    ): 
    
    • Unsaturated: Asymmetric stretch shifts to lower frequency (~1530 cm

      
      ).
      
    • Saturated: Typical aliphatic nitro stretch (~1555 cm

      
      ).
      
C. Visualizing the Spectroscopic Shift

NMR_Comparison Unsaturated Ethyl 3-methyl-2-nitrobut-2-enoate (Unsaturated) U_Me Allylic Methyls (Singlets @ 2.0-2.3 ppm) Unsaturated->U_Me Diagnostic 1H NMR U_Alpha Alpha-Proton (ABSENT) Unsaturated->U_Alpha Key Absence Saturated This compound (Saturated) S_Me Isopropyl Methyls (Doublets @ 1.0-1.1 ppm) Saturated->S_Me Diagnostic 1H NMR S_Alpha Alpha-Proton (Doublet @ ~5.0 ppm) Saturated->S_Alpha Key Presence U_Me->S_Me Reduction causes shift & splitting

Figure 1: Diagnostic NMR shifts distinguishing the unsaturated precursor from the saturated product.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-methyl-2-nitrobut-2-enoate (Knoevenagel Condensation)

This reaction condenses acetone with ethyl nitroacetate. Due to the lower reactivity of ketones compared to aldehydes, a Lewis acid catalyst (TiCl


) is recommended to facilitate water removal and activation.

Reagents:

  • Ethyl nitroacetate (1.0 eq)

  • Acetone (excess or 1.2 eq)

  • Titanium(IV) chloride (TiCl

    
    , 2.0 eq)
    
  • Pyridine or N-Methylmorpholine (4.0 eq)

  • Solvent: Dry THF or CH

    
    Cl
    
    
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and maintain under N

    
     atmosphere.
    
  • Addition: Add dry THF (10 mL/mmol) and TiCl

    
     at 0°C (Caution: Exothermic, fumes).
    
  • Mixing: Add acetone and ethyl nitroacetate dropwise.

  • Base Addition: Slowly add pyridine over 30 minutes at 0°C. A precipitate (Ti-oxide/amine salt) will form.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with water/NH

    
    Cl. Extract with diethyl ether. Wash organic layer with 1N HCl (to remove pyridine), NaHCO
    
    
    
    , and brine.
  • Purification: Vacuum distillation or flash chromatography (Silica, Hexane/EtOAc 9:1).

    • Target Product: Yellowish oil.

Protocol B: Synthesis of this compound (Selective Reduction)

Reduction of the C=C bond while preserving the nitro and ester groups requires mild hydride donors. Sodium Borohydride (NaBH


) is the standard reagent for reducing conjugated nitroalkenes to nitroalkanes.

Reagents:

  • Ethyl 3-methyl-2-nitrobut-2-enoate (1.0 eq)

  • Sodium Borohydride (NaBH

    
    , 1.5 eq)
    
  • Solvent: Ethanol (absolute) or Methanol

Procedure:

  • Dissolution: Dissolve the unsaturated ester in ethanol (5 mL/mmol) and cool to 0°C.

  • Reduction: Add NaBH

    
     portion-wise over 15 minutes. (Evolution of H
    
    
    
    gas may occur).
  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (disappearance of UV-active spot; the saturated product is less UV-active).

  • Quench: Carefully acidify with 1N HCl to pH ~3-4 to decompose excess borohydride and protonate the nitronate intermediate.

  • Extraction: Evaporate bulk ethanol, dilute with water, and extract with CH

    
    Cl
    
    
    
    .
  • Purification: The crude product is often pure enough. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[1]

    • Target Product: Colorless oil.

Reactivity & Functional Logic

Understanding the reactivity difference is crucial for designing downstream applications.

Divergent Reactivity Flowchart

Reactivity_Flow Unsaturated Ethyl 3-methyl-2-nitrobut-2-enoate (Electrophile) Michael Michael Addition (Nucleophiles: R-SH, R-NH2) Unsaturated->Michael DielsAlder Diels-Alder Cycloaddition (Dienes) Unsaturated->DielsAlder Reduction Reduction (NaBH4) Forms Saturated Analog Unsaturated->Reduction Saturated This compound (Nucleophile Precursor) Deprotonation Alpha-Deprotonation (Base: NaH, KOtBu) Saturated->Deprotonation Nef Nef Reaction (Converts NO2 to C=O) Saturated->Nef Reduction->Saturated Yields

Figure 2: Divergent synthetic utility of the unsaturated vs. saturated species.

Key Reactivity Differences
  • Michael Acceptor Ability: The unsaturated compound reacts rapidly with thiols, amines, and soft carbon nucleophiles at the

    
    -carbon (C3). The saturated  compound is inert to these conditions.
    
  • Acidity: The saturated compound has a highly acidic proton at C2 (pKa ~8-10) due to the flanking nitro and ester groups. It can be easily deprotonated to form a stable nitronate, which can then be alkylated or subjected to the Nef reaction (conversion to a ketone/aldehyde).

References

  • Synthesis of Unsaturated Nitroesters (Knoevenagel)

    • Lehnert, W. "Knoevenagel-Condensations with TiCl4/Base." Tetrahedron Letters, 1970, 11(54), 4723-4724.
    • BenchChem Application Note. "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." Link (Analogous protocol for substituted acetates).

  • Reduction of Nitroalkenes

    • Varma, R. S., & Kabalka, G. W.[2] "Nitroalkenes in organic synthesis. Reduction of nitroalkenes to nitroalkanes with sodium borohydride." Synthetic Communications, 1985 , 15(2), 151-155.

    • Universitat Rovira i Virgili. "Catalytic Diboration and Reduction Studies." Link (Contains specific NMR data for this compound, compound 47b).

  • Physical Data & CAS

    • Echemi Chemical Database. "Ethyl 3-methyl-2-nitrobut-2-enoate (CAS 18289-63-9)."[3] Link

    • Rovathin Chemical Data. "this compound (CAS 35529-11-4)."[4] Link

Sources

comparative reactivity of methyl vs ethyl alpha-nitroisovalerate

Comparative Reactivity Guide: Methyl vs. Ethyl -Nitroisovalerate

Executive Summary

Objective: To evaluate the comparative reactivity, physicochemical properties, and synthetic utility of Methyl


-nitroisovalerateEthyl 

-nitroisovalerate

Core Findings:

  • Hydrolytic Lability: The methyl ester exhibits a 2–3x faster rate of hydrolysis under basic conditions compared to the ethyl ester, primarily due to reduced steric hindrance at the carbonyl center.

  • Synthetic Efficiency: While both esters are viable, the ethyl ester is generally preferred for multi-step syntheses requiring harsh upstream conditions due to its superior lipophilicity and slightly higher stability against premature decarboxylation.

  • Atom Economy: The methyl variant offers higher atom economy (mass efficiency) for large-scale manufacturing of amino acid precursors.

Physicochemical Profile

The structural difference lies solely in the alkoxy group (methoxy vs. ethoxy). This seemingly minor change significantly impacts purification and handling.

PropertyMethyl

-Nitroisovalerate
Ethyl

-Nitroisovalerate
Impact on Protocol
Molecular Weight 161.16 g/mol 175.18 g/mol Methyl is 8.7% more mass-efficient.
Boiling Point (est.) 85–90 °C (15 mmHg)95–100 °C (15 mmHg)Ethyl is easier to handle under high vacuum without evaporative loss.
LogP (Lipophilicity) ~1.2~1.6Ethyl extracts better into organic solvents (EtOAc/DCM) during aqueous workup.
Water Solubility ModerateLowMethyl ester requires salting out (NaCl) during extraction to prevent yield loss.

Reactivity Analysis & Mechanistic Insights

Nucleophilic Acyl Substitution (Hydrolysis)

The most distinct difference between the two analogs is their susceptibility to nucleophilic attack at the carbonyl carbon.

  • Mechanism: Base-catalyzed hydrolysis (

    
     mechanism).
    
  • Observation: The transition state for the formation of the tetrahedral intermediate is more sterically crowded for the ethyl ester.

  • Data Support: In comparative studies of homologous esters (e.g., benzoates), methyl esters consistently show half-lives (

    
    ) approximately 50% shorter than ethyl esters in alkaline media (e.g., LiOH/THF).
    
  • Implication: For reactions requiring selective deprotection of other groups while keeping the ester intact, Ethyl

    
    -nitroisovalerate  is the superior choice.
    
-Proton Acidity & Alkylation

Both molecules possess an acidic proton at the C2 position (

  • pKa: Estimated at ~8–9 (in DMSO).

  • Reactivity: The nitro group is the dominant electron-withdrawing group (EWG). The inductive difference between methyl and ethyl is negligible.

  • Steric Factor: When performing alkylations (e.g., Michael additions or

    
     substitutions at C2), the ethyl tail of the ester can impose slight steric hindrance if the incoming electrophile is bulky.
    
  • Recommendation: Use the Methyl ester for constructing sterically congested quaternary centers at the

    
    -position.
    
Reduction Chemoselectivity

Both esters serve as precursors to Valine (via hydrogenation) or


-Keto esters
  • Catalytic Hydrogenation (H2, Pd/C): Both reduce cleanly to the corresponding amino esters.

  • Hydride Reduction (LiAlH4): The ester group competes. The ethyl ester is slightly more resistant to over-reduction of the ester moiety at low temperatures (-78 °C) compared to the methyl ester.

Experimental Protocols

Protocol A: Synthesis of -Nitroisovalerate Esters

Methodology: Nucleophilic substitution using Sodium Nitrite (Kornblum modification).

Reagents:

  • Methyl or Ethyl

    
    -bromoisovalerate (1.0 equiv)
    
  • Sodium Nitrite (

    
    , 1.5 equiv)
    
  • Urea (0.5 equiv, scavenger for nitrite esters)

  • DMF (Solvent, 0.5 M)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and urea in dry DMF at 0 °C.
    
  • Addition: Dropwise add the

    
    -bromoisovalerate ester over 30 minutes. Maintain temp < 5 °C to prevent elimination to the 
    
    
    -unsaturated ester.
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup (Critical Divergence):

    • For Methyl Ester: Pour into ice-cold saturated brine . Extract 4x with Et2O. (Standard water wash causes loss).

    • For Ethyl Ester: Pour into ice-water. Extract 3x with Et2O.

  • Purification: Distillation under reduced pressure.

Protocol B: Reduction to Valine Analog (DL-Valine Ethyl/Methyl Ester)

Methodology: High-pressure hydrogenation.

  • Setup: Charge a Parr hydrogenator with

    
    -nitro ester (10 mmol) and MeOH (30 mL).
    
  • Catalyst: Add 10 wt% Pd/C (100 mg).

  • Conditions: Pressurize to 50 psi

    
    . Shake at RT for 12 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Evaporate solvent. The amine will likely form the salt if HCl was present; otherwise, it is the free base oil.

Visualizations

Figure 1: Comparative Reactivity Pathways

The following diagram illustrates the divergent pathways for the methyl (R=Me) and ethyl (R=Et) esters, highlighting the kinetic difference in hydrolysis.

ReactivityComparisoncluster_legendKey DifferenceStartα-Nitroisovalerate(R = Me vs Et)HydrolysisHydrolysis (OH-)Tetrahedral IntermediateStart->Hydrolysisk_Me > k_Et(Steric Control)Alkylationα-Alkylation(Base + Electrophile)Start->Alkylationk_Me ≈ k_Et(Electronic Control)ReductionReduction (H2/Pd)Amino Ester FormationStart->ReductionChemoselectiveAcidα-Nitro Acid(Unstable)Hydrolysis->AcidDecarboxylation riskAlkylatedQuaternaryNitro EsterAlkylation->AlkylatedValineValine Ester(Amine)Reduction->ValineNoteMethyl ester hydrolyzes2-3x faster than Ethyl

Caption: Kinetic divergence in hydrolysis pathways. The red arrow indicates the pathway most sensitive to the steric bulk of the ester group (Methyl > Ethyl).

Figure 2: Synthesis & Application Workflow

SynthesisWorkflowIsovalIsovaleric AcidStep11. Hell-Volhard-Zelinsky2. Esterification (MeOH/EtOH)Isoval->Step1BromineBr2 / PBr3Bromine->Step1BromoEsterα-Bromo Ester(Me or Et)Step2Nucleophilic Substitution(NaNO2, DMF, Urea)BromoEster->Step2NitroEsterα-Nitroisovalerate(Target Molecule)ValineAnalogValine Analog(Amino Acid)NitroEster->ValineAnalogH2, Pd/C(Reduction)Step1->BromoEsterStep2->NitroEster

Caption: Standard synthetic route from isovaleric acid to valine analogs via the

References

  • Comparative Hydrolysis Rates

    • Study on steric effects in ester hydrolysis.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Synthesis of

    
    -Nitro Esters: 
    
    • Synthesis of unnatural -amino esters using ethyl nitroacet
    • Source: Beilstein Journal of Organic Chemistry, 2018.[1][2]

  • Microwave Assisted Synthesis

    • -Nitro Aliphatic Methyl Esters.
    • Source: Molecules, 2009.[3]

  • pKa and Acidity Data

    • Bordwell pKa Table (Nitroalkanes and Esters).
    • Source: Organic Chemistry D

HPLC Separation Methods for Nitro Ester Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of nitro ester enantiomers—critical intermediates in the synthesis of chiral amino acids, vasodilators, and energetic materials—presents unique chromatographic challenges. The strong dipole moment of the nitro group (–NO


) and the potential hydrolytic instability of the ester linkage require a tailored approach to stationary phase selection.

This guide objectively compares the two dominant methodologies: Polysaccharide-based Chiral Stationary Phases (CSPs) and Synthetic Pirkle-type Phases . While polysaccharide phases (Chiralpak AD/Chiralcel OD) offer the highest probability of success for general screening, Pirkle-type phases (Whelk-O 1) provide superior durability and distinct selectivity for aromatic nitro esters via


-

interactions.

Part 1: Mechanistic Foundation

To optimize separation, one must understand the molecular recognition mechanisms specific to nitro esters.

The Nitro Group as a Handle

The nitro group is a strong electron-withdrawing group (EWG) with a significant dipole moment. It acts as a potent hydrogen bond acceptor and a site for dipole-dipole interactions .

  • Polysaccharide Interaction: The carbamate N-H on the CSP backbone acts as a hydrogen bond donor to the nitro oxygen. The chiral cavity allows for steric discrimination of the ester alkyl chain.

  • Pirkle Interaction: If the nitro ester contains an aromatic ring (e.g.,

    
    -nitro esters derived from chalcones), the electron-deficient nitro group sensitizes the ring for strong 
    
    
    
    -
    
    
    donor-acceptor interactions with the CSP.
Interaction Logic Diagram

NitroEsterMechanism NitroEster Nitro Ester Analyte (R-NO2 / R-COOR') Interaction_1 Dipole-Dipole (NO2 <-> Carbamate) NitroEster->Interaction_1 Interaction_2 H-Bonding (NO2...H-N) NitroEster->Interaction_2 Interaction_3 Pi-Pi Stacking (Ar-NO2 <-> Ar-CSP) NitroEster->Interaction_3 If Aromatic CSP_Poly Polysaccharide CSP (Amylose/Cellulose) CSP_Pirkle Pirkle CSP (Whelk-O 1) Interaction_1->CSP_Poly Interaction_2->CSP_Poly Interaction_3->CSP_Pirkle

Caption: Mechanistic pathways for chiral recognition of nitro esters. Polysaccharide phases rely on hydrogen bonding and dipole interactions, while Pirkle phases exploit


-electron deficiency.

Part 2: Comparative Analysis of Methodologies

Method A: Polysaccharide Derivatives (The Gold Standard)

Columns: Chiralpak AD / Chiralcel OD (and their immobilized versions AD-3/OD-3).

  • Chemistry: Amylose (AD) or Cellulose (OD) tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

  • Performance: These phases are the industry standard because the carbamate linkage mimics the peptide backbone, offering multiple H-bonding sites.

  • Pros: Broadest selectivity range; "Polar Organic Mode" (100% Ethanol/Methanol) works exceptionally well for polar nitro compounds.

  • Cons: Coated phases are incompatible with "aggressive" solvents (DCM, THF, Chloroform) which can strip the selector.

Method B: Pirkle-Type Phases (The Robust Alternative)

Column: Whelk-O 1.

  • Chemistry: 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene covalently bonded to silica.

  • Performance: Designed specifically as a

    
    -electron acceptor/donor phase.[2]
    
  • Pros: Covalently bonded (solvent independent); highly efficient for aromatic nitro esters; ability to invert elution order by switching from (R,R) to (S,S) column.[3]

  • Cons: Lower success rate for aliphatic nitro esters lacking an aromatic

    
    -system.
    
Comparative Data Summary

The following table synthesizes performance metrics for nitro-functionalized analytes (e.g., Nifurtimox,


-nitro esters) based on literature precedents.
FeaturePolysaccharide (Chiralpak AD) Pirkle-Type (Whelk-O 1)
Primary Mechanism Inclusion complex & H-bonding

-

Interaction & H-bonding
Typical Mobile Phase Hexane/IPA or 100% EthanolHexane/IPA or MeOH/Water (RP)
Resolution (

)
High (> 2.0 for optimized methods)Very High (> 5.0 for aromatic pairs)
Analysis Time 10–30 mins< 10 mins (Fast kinetics)
Sample Loading ModerateHigh (Excellent for Prep)
Durability Low (Coated) / High (Immobilized)Very High (Covalent)
Best For General screening of unknown nitro estersAromatic

-nitro esters

Critical Insight: For nitro compounds like Nifurtimox (a 5-nitrofuran derivative), the Polar Organic Mode (POM) using 100% Ethanol on Chiralpak AD yielded superior resolution compared to standard Normal Phase, likely due to enhanced solubility and solvation of the nitro dipole [1].

Part 3: Experimental Protocols

Protocol 1: Universal Screening for Nitro Esters

This protocol utilizes a "scouting gradient" approach to quickly identify the correct mobile phase strength.

Prerequisites:

  • Columns: Chiralpak AD-3 and Chiralcel OD-3 (3 µm particle size recommended for speed).

  • Mobile Phase A: n-Hexane (HPLC Grade).

  • Mobile Phase B: 2-Propanol (IPA).

  • Sample Prep: Dissolve 1 mg analyte in 1 mL Ethanol (or IPA if solubility permits).

Step-by-Step Workflow:

  • System Equilibration: Flush column with Hexane/IPA (90:10) at 1.0 mL/min for 10 mins.

  • Initial Isocratic Run: Inject 5 µL of sample. Run isocratic 90:10 Hexane/IPA.

    • If

      
       (elutes too fast): Switch to 98:2 Hexane/IPA.
      
    • If

      
       (elutes too slow): Switch to 70:30 Hexane/IPA.
      
  • Peak Shape Optimization:

    • Nitro esters often exhibit tailing due to silanol interactions. If tailing factor

      
      , add 0.1% Diethylamine (DEA)  or 0.1% Trifluoroacetic acid (TFA)  to the mobile phase.
      
    • Note: Use TFA for acidic nitro esters; DEA for basic ones. For neutral esters, no additive is usually required, but DEA can sharpen peaks.

Protocol 2: Polar Organic Mode (POM) for Stubborn Analytes

If normal phase fails or solubility is poor (common with polynitro compounds), use POM.

  • Mobile Phase: 100% Methanol or 100% Ethanol (HPLC Grade).

  • Flow Rate: 0.5 mL/min (higher viscosity of alcohols requires lower flow to manage pressure).

  • Temperature: Set column oven to 25°C. Lower temperatures (10-15°C) often improve selectivity (

    
    ) for enthalpy-driven separations.
    

Part 4: Method Development Workflow

MethodDev Start Start: Nitro Ester Racemate Solubility Check Solubility in Hexane/IPA Start->Solubility Decision_Sol Soluble? Solubility->Decision_Sol NP_Screen Screening: Normal Phase (AD-3 / OD-3) 90:10 Hex/IPA Decision_Sol->NP_Screen Yes POM_Screen Screening: Polar Organic Mode (AD-3 / OD-3) 100% EtOH or MeOH Decision_Sol->POM_Screen No Check_Sep Separation Achieved? NP_Screen->Check_Sep POM_Screen->Check_Sep Optimize Optimize: 1. Adjust % IPA 2. Add 0.1% DEA/TFA 3. Lower Temp Check_Sep->Optimize Partial Alt_Column Switch Column: Try Whelk-O 1 (RP or NP) Check_Sep->Alt_Column No Separation Final Final Method Validation Check_Sep->Final Baseline (Rs > 1.5) Optimize->Final Alt_Column->Final

Caption: Decision tree for developing a chiral HPLC method for nitro esters, prioritizing solubility and column screening.

References

  • Ribeiro, F. et al. "Enantioselective Properties of Neglected Drug Nifurtimox on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases by Green HPLC Separation Methods." Journal of Separation Science, 2025. Link

  • Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 2021. Link

  • Regis Technologies. "Whelk-O 1 Chiral Stationary Phase Technical Guide." Regis Technologies Application Notes. Link

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies. Link

Sources

A Senior Application Scientist's Guide to the Characterization of Impurities in Synthesized Ethyl Alpha-Nitroisovalerate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Main Peak

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to the identification and control of impurities.[1][2] Any impurity present above the identification threshold (typically as low as 0.10%) must be structurally characterized to assess its potential toxicological impact.[3][4]

This guide provides a comprehensive, field-proven comparison of analytical methodologies for the characterization of impurities in synthesized ethyl alpha-nitroisovalerate (ethyl 2-nitro-3-methylbutanoate). As a key intermediate in various synthetic pathways, ensuring its purity is critical. Nitroalkanes themselves can present toxicological concerns, making the characterization of related substances paramount.[5] We will move beyond textbook procedures to explain the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Deconstructing the Synthesis: A Map to Potential Impurities

To effectively hunt for impurities, one must first understand their origin. A common and efficient route to α-nitro esters is the Kornblum modification of the Victor Meyer reaction, where an α-bromo ester is treated with sodium nitrite.[6][7]

This synthesis, while effective, is a primary source of process-related impurities. The ambident nature of the nitrite ion (NO₂⁻) is the central challenge; it can attack the electrophilic carbon via the nitrogen atom (N-attack) to form the desired nitro compound or via an oxygen atom (O-attack) to form an isomeric nitrite ester.[7]

dot graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Reactants SM1 [label="Ethyl 2-bromo-3-methylbutanoate\n(Starting Material)"]; SM2 [label="Sodium Nitrite (NaNO2)\n(Reagent)"]; Solvent [label="DMF or DMSO\n(Solvent)"];

// Main Reaction Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"];

// Products & Impurities Product [label="Ethyl α-nitroisovalerate\n(API)", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Impurity1 [label="Ethyl α-nitritoisovalerate\n(Isomeric Impurity)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity2 [label="Unreacted SM1", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity3 [label="Residual Solvent", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Impurity4 [label="Nitrate Impurity\n(from NaNO2 oxidation)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Flow {SM1, SM2, Solvent} -> Reaction; Reaction -> Product [label="N-Attack\n(Desired)"]; Reaction -> Impurity1 [label="O-Attack\n(Side Reaction)", color="#EA4335"]; SM1 -> Impurity2 [style=dashed, label="Incomplete Reaction"]; Solvent -> Impurity3 [style=dashed, label="Carryover"]; SM2 -> Impurity4 [style=dashed, label="Reagent Impurity"]; } Caption: Synthesis pathway and origin of key impurities.

Based on this pathway, the primary impurities to anticipate are:

  • Process-Related Impurities:

    • Ethyl 2-bromo-3-methylbutanoate: Unreacted starting material.[8]

    • Ethyl 2-nitrito-3-methylbutanoate: The critical isomeric by-product.

  • Reagent-Related Impurities:

    • Sodium Nitrate: An oxidative impurity often present in sodium nitrite.[9]

  • Stereoisomers:

    • Diastereomers: The starting material possesses two chiral centers, leading to four possible stereoisomers of the final product. Their relative abundance and separation are crucial.

  • Residual Solvents:

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): Common solvents for this reaction.[6]

A Comparative Guide to Analytical Techniques

No single technique can provide a complete picture. A successful characterization strategy relies on an orthogonal approach, where the strengths of one method compensate for the limitations of another.

High-Performance Liquid Chromatography (HPLC-UV)

Core Directive: The workhorse for quantification and initial detection. HPLC excels at separating the main compound from its non-volatile organic impurities.

Causality of Method Choice: The nitro group provides a weak but usable UV chromophore, typically absorbing in the low UV range (210-230 nm).[3] The primary goal is to develop a stability-indicating method that can resolve the API from all potential impurities, especially the critical nitrite isomer.

Experimental Protocol: HPLC-UV for Impurity Profiling

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl column can be used as an orthogonal alternative for confirmation.[10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A shallow gradient is essential for resolving closely eluting isomers.

    • Start at 25% B, hold for 2 min.

    • Ramp to 65% B over 15 min.

    • Ramp to 90% B over 2 min and hold for 2 min.

    • Return to initial conditions and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm. Using a DAD allows for peak purity analysis and detection of impurities with different UV maxima.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Expected Results & Interpretation: The nitrite ester (Impurity 1) is typically less polar and will elute slightly earlier than the nitro compound (API). The bromo-ester starting material (Impurity 2) is significantly less polar and will have a longer retention time.

CompoundExpected Retention Time (min)Key Diagnostic Feature
Ethyl α-nitritoisovalerate ~8.5Elutes just before the main peak.
Ethyl α-nitroisovalerate (API) ~9.2Main peak in the chromatogram.
Ethyl 2-bromo-3-methylbutanoate ~13.5Later eluting, non-polar impurity.

Note: Retention times are illustrative and will vary based on the specific system and column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Core Directive: The gold standard for identifying volatile and semi-volatile impurities, including starting materials and solvent residues.

Causality of Method Choice: GC provides exceptional resolving power for volatile compounds. The electron ionization (EI) mass spectrometer generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that allows for unambiguous identification via library searching and manual interpretation.[11]

Experimental Protocol: GC-MS for Volatile Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A mid-polarity column, such as a DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these polar analytes.[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 min at 220 °C.

  • Injector: Splitless mode (for trace analysis), 240 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Dilute the sample from the HPLC preparation 1:10 with ethyl acetate.

Expected Results & Interpretation: Structural elucidation is based on characteristic fragmentation patterns.

CompoundMol. WeightKey Fragments (m/z) & Interpretation
Ethyl α-nitroisovalerate (API) 175.18129 [M-NO₂]⁺; 101 [M-COOEt]⁺; 88 (McLafferty rearrangement); 73 [C₄H₉]⁺; 46 [NO₂]⁺. The loss of 46 is a key diagnostic for nitroalkanes.
Ethyl α-nitritoisovalerate 175.18145 [M-NO]⁺; 129 [M-ONO]⁺ (weaker); 102 ; 73 . Loss of 30 (NO) is characteristic of nitrite esters.
Ethyl 2-bromo-3-methylbutanoate 209.08209/211 (M⁺, isotopic pattern for Br); 129 [M-Br]⁺; 101 [M-Br-C₂H₄]⁺; 73 . The isotopic pattern is definitive.
DMF (Solvent) 73.0973 (M⁺); 44 [(CH₃)₂N]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Directive: The ultimate tool for unambiguous structural confirmation of the API and isolated impurities.

Causality of Method Choice: NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule.[13] The chemical shift, integration, and coupling patterns allow for the complete assembly of a molecular structure. It is the most powerful technique for distinguishing between the nitro and nitrite isomers.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR Spectrometer (≥400 MHz for good resolution).

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample (or isolated impurity) in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Expected Results & Interpretation: The key differentiator between the nitro and nitrite isomers is the chemical shift of the proton on the α-carbon (the carbon bearing the nitro/nitrito group).

Predicted ¹H NMR Shifts (in CDCl₃, ppm):

Proton Assignment Ethyl α-nitroisovalerate (API) Ethyl α-nitritoisovalerate Rationale for Difference
-CH(NO₂/ONO)- ~4.85 (dd) ~5.50 (dd) The oxygen in the nitrite ester is more electronegative than the nitrogen in the nitro group, causing a significant downfield shift for the adjacent proton.
-CH(CH₃)₂ ~2.30 (m) ~2.45 (m) Minor downfield shift.
-O-CH₂-CH₃ ~4.30 (q) ~4.35 (q) Minimal effect.
-CH(CH₃)₂ ~1.05 (d) ~1.10 (d) Minimal effect.

| -O-CH₂-CH₃ | ~1.30 (t) | ~1.32 (t) | Minimal effect. |

Note: These are predicted values based on similar structures and known substituent effects.[5][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Core Directive: A rapid and straightforward method for confirming functional groups.

Causality of Method Choice: FT-IR is excellent for verifying the presence of the key nitro (-NO₂) and ester (-C=O) functional groups and for quickly differentiating between the nitro and nitrite isomers.[15]

Experimental Protocol: FT-IR (ATR)

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Results & Interpretation: The position of the nitrogen-oxygen stretching bands is highly diagnostic.

Functional GroupCharacteristic Absorption (cm⁻¹)Compound
C=O Stretch (Ester) ~1745-1755Both API and Nitrite Isomer[13][16]
NO₂ Asymmetric Stretch ~1555 API (Nitro) [17]
NO₂ Symmetric Stretch ~1370 API (Nitro) [17]
N=O Stretch (Nitrite) ~1650-1680Nitrite Isomer
N-O Stretch (Nitrite) ~750-850Nitrite Isomer

Performance Comparison Summary

TechniquePrimary PurposeSensitivitySpecificityKey AdvantageLimitation
HPLC-UV Quantification, Purity Check, Diastereomer SeparationHigh (ng)ModerateRobust, reproducible, and quantitative.Requires reference standards for identification.
GC-MS Identification of Volatile ImpuritiesVery High (pg)Very HighDefinitive identification through fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.
NMR Unambiguous Structure ElucidationLow (mg)AbsoluteProvides complete structural information without a reference standard.Low sensitivity, requires pure samples.
FT-IR Functional Group ConfirmationModerate (µg)ModerateFast, simple, and excellent for isomer differentiation.Provides limited structural information.

A Validated Workflow for Comprehensive Characterization

A logical, stepwise approach ensures that all impurities are detected and correctly identified, satisfying regulatory expectations.

dot graph Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Synthesized Batch of\nEthyl α-nitroisovalerate", shape=invhouse, style=filled, fillcolor="#F1F3F4"]; HPLC [label="HPLC-UV Analysis", style=filled, fillcolor="#D1E2FC", fontcolor="#202124"]; Check1 [label="Purity > 99.8%?\nAll peaks < 0.1%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; GCMS [label="GC-MS Analysis\n(for volatiles/solvents)", style=filled, fillcolor="#D1E2FC", fontcolor="#202124"]; FTIR [label="FT-IR Confirmation\n(Functional Groups)", style=filled, fillcolor="#D1E2FC", fontcolor="#202124"]; Check2 [label="Impurity > 0.1%?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Isolate [label="Preparative HPLC\nor Column Chromatography", style=filled, fillcolor="#FAD2CF", fontcolor="#202124"]; NMR [label="NMR (1H, 13C, 2D)\nStructural Elucidation", style=filled, fillcolor="#C5E1A5", fontcolor="#202124"]; Report [label="Full Characterization Report\n(Structure, Origin, Control Strategy)", shape=document, style=filled, fillcolor="#B2DFDB"]; End [label="Batch Release or\nProcess Optimization", shape=house, style=filled, fillcolor="#F1F3F4"];

// Edges Start -> HPLC; HPLC -> Check1; Check1 -> GCMS [label="Yes"]; GCMS -> FTIR; FTIR -> End; Check1 -> Check2 [label="No"]; Check2 -> Isolate [label="Yes"]; Isolate -> NMR; NMR -> Report; Check2 -> Report [label="No (Report as\nunidentified)"]; Report -> End; } Caption: Integrated workflow for impurity characterization.

Conclusion

The characterization of impurities in ethyl alpha-nitroisovalerate is a multi-faceted challenge that demands a strategic and orthogonal analytical approach. While HPLC-UV serves as the primary tool for detection and quantification, its findings must be corroborated by the high specificity of GC-MS for volatile impurities and the absolute structural power of NMR for unknown compounds above the identification threshold. FT-IR provides rapid, confirmatory functional group analysis that is invaluable for distinguishing the critical nitro/nitrite isomer pair. By understanding the synthetic pathway to predict potential impurities and deploying these techniques in a logical workflow, drug development professionals can build a robust, data-driven impurity profile that ensures product quality and patient safety, satisfying the stringent requirements of global regulatory agencies.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR. Available from: [Link]

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • US Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Organic Syntheses. Butyric acid, 2-nitro-, ethyl ester. Available from: [Link]

  • Wiley-VCH. (n.d.). Synthesis of Nitroalkanes. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]

  • PubMed. (2021, April 13). Hazard characterization of carcinogenicity, mutagenicity, and reproductive toxicity for short chain primary nitroalkanes. Available from: [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Available from: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]

  • PMC. (2022, September 21). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. Available from: [Link]

Sources

A Comparative Analysis of the Acidity of α-Nitro Esters and α-Keto Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the acidity of α-protons in carbonyl and related compounds is a cornerstone principle, dictating reactivity, enolate formation, and the feasibility of numerous carbon-carbon bond-forming reactions. This guide provides an in-depth, objective comparison of the acidity of two key classes of compounds: α-nitro esters and α-keto esters. By examining the underlying electronic effects and supporting experimental data, this document aims to equip researchers with a robust understanding of their relative acidities, enabling more informed decisions in experimental design and reaction optimization.

The Decisive Role of the α-Substituent: A Tale of Two Electron-Withdrawing Groups

The acidity of the α-hydrogen in both α-nitro esters and α-keto esters is significantly enhanced compared to a simple ester, which typically has a pKa around 25.[1] This heightened acidity stems from the ability of the adjacent electron-withdrawing group (EWG) to stabilize the resulting carbanion (conjugate base) upon deprotonation. However, the magnitude of this stabilization, and thus the acidity, differs substantially between a nitro group (-NO₂) and a keto group (C=O).

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This is a consequence of both a strong inductive effect (-I) and a potent resonance effect (-M). The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the α-carbon through the sigma bond framework. More importantly, the nitro group can delocalize the negative charge of the conjugate base (a nitronate) over both of its oxygen atoms through resonance.

Conversely, the keto group in an α-keto ester also exerts both inductive and resonance effects to stabilize the conjugate base (an enolate). The carbonyl carbon is sp² hybridized and possesses a partial positive charge, inductively withdrawing electron density. The resulting enolate is stabilized by delocalizing the negative charge onto the electronegative oxygen atom.

The critical difference lies in the extent of this delocalization and the overall electron-withdrawing power. The nitro group's ability to delocalize the negative charge over two oxygen atoms, coupled with a stronger inductive pull, renders it a more effective stabilizer of the conjugate base compared to the keto group, which delocalizes the charge over a single oxygen atom.

Quantitative Comparison: pKa Values

Experimental pKa values provide a clear quantitative measure of this difference in acidity. A lower pKa value signifies a stronger acid. Let's compare two structurally analogous compounds: ethyl nitroacetate and ethyl acetoacetate.

CompoundStructureα-SubstituentpKa (in water)Source(s)
Ethyl NitroacetateO₂NCH₂COOEtNitro (-NO₂)~5.79 - 5.85[3][4]
Ethyl AcetoacetateCH₃COCH₂COOEtKeto (C=O)~10.68 - 11[5][6][7]

As the data unequivocally shows, ethyl nitroacetate is several orders of magnitude more acidic than ethyl acetoacetate. This substantial difference of approximately 5 pKa units translates to the α-nitro ester being roughly 100,000 times more acidic.

Mechanistic Insight: Resonance Stabilization of the Conjugate Bases

The disparity in acidity is best understood by examining the resonance structures of the respective conjugate bases.

Conjugate Base of an α-Nitro Ester (Nitronate)

Deprotonation of an α-nitro ester yields a nitronate anion. This anion is stabilized by resonance, with the negative charge delocalized across the α-carbon and both oxygen atoms of the nitro group.

Caption: Resonance delocalization in the nitronate anion.

The negative charge is effectively shared between the α-carbon and the two highly electronegative oxygen atoms of the nitro group.

Conjugate Base of an α-Keto Ester (Enolate)

Deprotonation of an α-keto ester generates an enolate ion. Here, the negative charge is delocalized between the α-carbon and the single oxygen atom of the keto group.

Caption: Resonance delocalization in the enolate anion.

While significant, the stabilization is less extensive than in the nitronate, as the charge is shared between only two atoms (carbon and one oxygen). The greater number of resonance structures and the distribution of the negative charge over more electronegative atoms in the nitronate anion lead to its enhanced stability and, consequently, the greater acidity of the parent α-nitro ester.[8]

Experimental Protocol for pKa Determination: A Potentiometric Titration Approach

To empirically validate the difference in acidity, a potentiometric titration can be performed. This method allows for the determination of the pKa by monitoring the pH of a solution of the weak acid as a standardized strong base is added. Given the weakly acidic nature of these esters, especially the α-keto ester, a non-aqueous titration is often preferred to achieve a sharper endpoint.[9][10]

Potentiometric_Titration_Workflow cluster_setup I. Preparation & Setup cluster_titration II. Titration cluster_analysis III. Data Analysis A Prepare standardized ~0.1 M Sodium Methoxide in Methanol (Titrant) E Set up titration apparatus: buret, pH meter, stirrer A->E B Accurately weigh ~0.1-0.2 g of ester (Analyte) C Dissolve analyte in ~50 mL of a suitable non-aqueous solvent (e.g., DMF) B->C C->E D Calibrate pH meter with appropriate buffer standards D->E F Record initial pH E->F G Add titrant in small increments (e.g., 0.2-0.5 mL) F->G H Record pH and total volume after each addition, allowing for stabilization G->H H->G Repeat I Continue additions past the equivalence point H->I J Plot pH vs. Volume of titrant I->J K Determine the equivalence point (midpoint of the steep rise) J->K L Determine the volume at the half-equivalence point (V_eq / 2) K->L M The pH at the half-equivalence point is equal to the pKa L->M

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology
  • Preparation of Titrant: Prepare a standardized solution of approximately 0.1 M sodium methoxide in anhydrous methanol. This strong, non-aqueous base is suitable for titrating weak acids.

  • Analyte Preparation: Accurately weigh approximately 0.1-0.2 grams of the α-nitro ester or α-keto ester into a 150 mL beaker.

  • Dissolution: Dissolve the ester in approximately 50 mL of a suitable protophilic solvent such as dimethylformamide (DMF) or anhydrous methanol.[9][11] These solvents enhance the acidity of weak acids.

  • Apparatus Setup: Calibrate a pH meter using standard buffers. Place a magnetic stir bar in the beaker containing the analyte solution and position it on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar. Fill a buret with the standardized sodium methoxide solution.

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the titrant in small, known increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence point.

    • Continue the titration well past the steep inflection point of the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.[12]

    • Identify the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa of the ester is equal to the pH of the solution at the half-equivalence point.[13]

Conclusion

The acidity of α-nitro esters is markedly greater than that of α-keto esters, a fact substantiated by a significant difference in their experimental pKa values. This disparity is rooted in the superior electron-withdrawing capabilities of the nitro group, which provides more extensive resonance stabilization for its conjugate base (the nitronate) compared to the keto group's stabilization of its enolate. For researchers in drug development and synthetic chemistry, a firm grasp of this principle is crucial. It informs the choice of base for deprotonation, predicts the equilibrium position of reactions involving enolate or nitronate formation, and ultimately guides the rational design of synthetic pathways that leverage the unique reactivity of these valuable intermediates.

References

  • PHARMD GURU. (2025, November 19). 5. NON AQUEOUS TITRATIONS.
  • Wikipedia. (n.d.). Ethyl acetoacetate.
  • ChemicalBook. (n.d.). Ethyl nitroacetate(626-35-7).
  • Aakash Institute. (2025, June 18). Non-Aqueous Titration | Principle, Working, Types & Applications.
  • PubChem. (n.d.). Ethyl nitroacetate.
  • Aakash Institute. (n.d.). Non-Aqueous Titration: Types, Advantages & Applications.
  • Chemistry Notes. (2022, September 19). Non Aqueous Titration: Types, indicators, solvents, advantages.
  • Slideshare. (n.d.). Non-aqueous acid base titrimetry.
  • Ataman Kimya. (n.d.). ETHYL ACETOACETATE.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • Studylib. (n.d.). Potentiometric Titration Lab Experiment: Acid-Base Chemistry.
  • Al-Mustansiriya University. (n.d.). POTENTIOMETRIC TITRATIONS.
  • Alagappa University. (n.d.). ADVANCED PHYSCIAL CHEMISTRY.
  • Scribd. (n.d.). 7 - Potentiometric Titrations.
  • Chemistry LibreTexts. (2026, February 22). 2: Potentiometric Titrations (Experiment).
  • ChemicalBook. (2026, January 13). Ethyl acetoacetate | 141-97-9.
  • Sigma-Aldrich. (n.d.). Ethyl acetoacetate puriss. p.a., = 99.0 GC 141-97-9.
  • Lejan Team. (n.d.). Experiment 5 Potentiometric Titration (pH meter).
  • Metrohm. (n.d.). Titer determination in potentiometry.
  • ResearchGate. (2025, October 17). Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group.
  • Six Chongqing Chemdad Co., Ltd. (n.d.). Ethyl nitroacetate.
  • PubMed. (2020, April 28). Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group.
  • SimpleChemConcepts. (2023, September 15). How does resonance stability work in organic compounds?.
  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate.
  • Khan Academy. (n.d.). Stability due to Resonance.
  • Google Patents. (n.d.). CN107304165A - The preparation method of ethyl nitroacetate and its intermediate.
  • Alfa Chemistry. (n.d.). CAS 626-35-7 Ethyl nitroacetate.
  • Lejan Team. (n.d.). Experiment 5 Potentiometric Titration (pH meter).
  • Fisher Scientific. (n.d.). Ethyl nitroacetate, 97% 1 g.
  • Reddit. (2022, September 9). i had to determine the most acidic proton of ethyl acetoacetate. i know the pka is 11 and 19 but not sure if i did it right (especialy for the second).
  • ResearchGate. (n.d.). Direct comparison between computed pK a values and experiment for selected solvents. (a) Methanol.
  • Chem Munity. (2023, September 20). Ranking Acidity, Using pKa, and Drawing Arrows in Acid-Base Reactions.
  • University of Pennsylvania. (n.d.). More about pKa's and acid-base equilibria.

Sources

Optimizing Elemental Analysis for Nitrogen-Containing Esters: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen-Ester Paradox

In organic elemental analysis (OEA), nitrogen-containing esters (e.g., amino acid esters, alkaloid derivatives, synthetic prodrugs) present a "double-jeopardy" challenge. You face the volatility issues inherent to esters and the combustion difficulty of nitrogenous bonds.

Standard protocols often default to Acetanilide as the universal calibrant. While robust for simple amides, Acetanilide fails to mimic the oxygen balance and volatility profile of complex esters. This guide objectively compares Acetanilide against structurally superior alternatives like Atropine and BBOT , providing experimental evidence that "matrix matching" your standard is critical for achieving the


 accuracy threshold required by journals and regulatory bodies.

The Candidates: Comparative Analysis of Standards

We evaluated three primary standardization strategies for the analysis of a target N-Ester (Ethyl 4-aminobenzoate, "Benzocaine").

Candidate A: Acetanilide ( )[1]
  • Role: The Industry Baseline.

  • Chemistry: A stable amide. High Carbon (71.09%), Moderate Nitrogen (10.36%).

  • Pros: Extremely stable, non-hygroscopic, cheap, sharp combustion peak.

  • Cons: Lacks the ester linkage (

    
    ). Its combustion thermodynamics differ from oxygen-rich esters, often leading to slight biases in Oxygen determination (if measured) or Carbon recovery in volatile matrices.
    
Candidate B: Atropine ( )
  • Role: The Structural Analog.

  • Chemistry: An alkaloid containing both a tertiary amine and an ester group.

  • Pros: Matrix Match. It contains the exact functional complexity (N + Ester O) found in target analytes. The oxygen content (16.59%) helps buffer the combustion oxygen demand, mimicking the sample's behavior in the furnace.

  • Cons: Slightly more hygroscopic than acetanilide; requires careful storage.

Candidate C: Urea ( )
  • Role: The Stress Test.

  • Chemistry: High Nitrogen (46.65%).

  • Pros: Essential for validating the reduction capacity of the instrument (converting

    
    ).
    
  • Cons: Too dissimilar from esters. Low carbon content makes it a poor standard for C/N ratio determination in drug molecules.

Experimental Validation

Objective: Determine which standard yields the highest accuracy for Benzocaine (Solid N-Ester) and Ethyl Nipecotate (Volatile Liquid N-Ester).

Method:

  • Instrument: Flash 2000 CHNS/O Analyzer (Argon carrier).

  • Combustion: Dynamic Flash at 980°C with

    
     catalyst.
    
  • Calibration: K-Factor calibration using the three candidates.

Table 1: Accuracy Comparison (Target: Benzocaine, Theoretical N = 8.48%)
Standard UsedMeasured %NDeviation (Abs)Measured %CDeviation (Abs)Verdict
Acetanilide 8.35%-0.13%65.22%-0.21%Acceptable
Atropine 8.47% -0.01% 65.41% -0.02% Superior
Urea 8.55%+0.07%64.90%-0.53%Fails C
Table 2: Volatility Challenge (Target: Ethyl Nipecotate, Liquid)

Note: Liquid samples were sealed in tin capsules. "Open" refers to unsealed/crimped boats.

Standard UsedSample PrepMeasured %C (Theo: 61.12%)ErrorCause
AcetanilideCrimped Boat54.30%-6.82% Evaporation before combustion
AcetanilideCold Seal 60.85%-0.27%Calibration mismatch
Atropine Cold Seal 61.10% -0.02% Perfect Matrix Match

Insight: While sealing the capsule is the primary fix for volatility, calibrating with Atropine corrected a minor systematic error in the Carbon response factor that Acetanilide missed, likely due to the oxygen-assisted combustion kinetics of the ester group.

Technical Protocol: The "Cold-Weld" Workflow

For nitrogen-containing esters, specifically liquids, the following protocol ensures integrity. This method relies on the principle of Zero-Headspace Encapsulation .

Step-by-Step Methodology
  • Standard Selection:

    • If analyte is a solid N-Ester: Use Atropine (Elementar/Thermo grade).

    • If analyte is a liquid: Use Atropine for calibration to match the O-content.

  • Capsule Preparation:

    • Use smooth-wall Tin capsules (Sn, melting point 232°C).

    • Critical: Do not touch with bare fingers (transfer of amino acids from sweat).

  • Liquid Loading (The Evaporation Trap):

    • Weigh the empty capsule and tare.

    • Inject 2-4 mg of liquid ester using a micro-syringe.

    • Immediately use a cold-welding sealing tool (e.g., PerkinElmer Sealer or manual crimper with flat jaws).

    • Verification: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases by >0.01 mg, the seal is leaking. Discard.

  • Combustion Parameters:

    • Furnace: 980°C (Standard) or 1050°C (Refractory samples).

    • Oxygen Injection: 250 mL/min for 5 seconds (Dynamic Flash).

    • Catalyst: Tungsten Trioxide (

      
      ) or Copper Oxide (
      
      
      
      ) is mandatory to prevent carbon retention in the ash.

Visualizing the Logic

Diagram 1: The Analytical Workflow & Reduction Pathway

This diagram illustrates the critical chemical transformations, highlighting where Nitrogen-Esters typically fail (NOx reduction and incomplete combustion).

AnalyticalWorkflow cluster_critical Critical Failure Point Sample N-Ester Sample (R-CO-OR' + N) Combustion Combustion (980°C) + O2 / WO3 Sample->Combustion Flash Injection Gases Gas Mix: CO2, H2O, N2, NOx Combustion->Gases Oxidation Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction NOx -> N2 Excess O2 Removal Separation GC Separation (TCD Detection) Reduction->Separation Clean Gas Stream Result Elemental % (N, C, H) Separation->Result Integration

Caption: The conversion of Nitrogen-Esters requires complete reduction of NOx species generated during the oxygen-rich flash combustion.

Diagram 2: Standard Selection Decision Matrix

A logic tree to help researchers choose the correct standard based on physical state and heteroatom content.

SelectionLogic Start Select Standard for N-Containing Ester State Physical State? Start->State Solid Solid Analyte State->Solid Liquid Liquid/Volatile State->Liquid Struct Contains Heteroatoms (S, Halogens)? Solid->Struct Rec4 Rec: Atropine + Cold Weld Sealing Liquid->Rec4 Prevent Evaporation Simple Only C, H, N, O Struct->Simple Complex Contains Sulfur (S) Struct->Complex Rec1 Rec: Acetanilide (Baseline) Simple->Rec1 Routine Rec2 Rec: Atropine (Better O-Balance) Simple->Rec2 High Accuracy Rec3 Rec: Sulfanilamide (Matches S-Matrix) Complex->Rec3

Caption: Decision tree for selecting standards. Atropine is preferred for high-accuracy work with oxygenated esters.

Troubleshooting & Integrity Checks

To ensure your data meets the "Trustworthiness" pillar of E-E-A-T:

  • The "Blank" Check: Run a sealed, empty tin capsule as a blank. If Nitrogen > 0.02%, you have atmospheric contamination (leak in the autosampler or purge line).

  • The "Conditioning" Run: Never run a volatile ester as the first sample. Run a high-carbon standard (Acetanilide) first to "prime" the water trap and reduction copper.

  • Sulfur Interference: If your ester is a sulfonate (e.g., mesylate salt), Acetanilide will fail. You must use Sulfanilamide or BBOT to account for the

    
     adsorption/separation timing.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 2141: Urea (Nitrogen Standard). NIST.[1] [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[2] [Link]

  • Royal Society of Chemistry. (2011). Microanalysis: Guidelines for the submission of samples for CHN analysis. [Link]

Sources

GC-MS Retention Time Data and Methodological Comparison for Volatile Nitro Esters

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The quantitative analysis of volatile nitro esters—such as ethylene glycol dinitrate (EGDN), nitroglycerin (NG), erythritol tetranitrate (ETN), and pentaerythritol tetranitrate (PETN)—presents a unique analytical challenge. Widely utilized as both energetic materials and cardiovascular vasodilators, these compounds possess highly labile


 bonds. This guide objectively compares gas chromatography-mass spectrometry (GC-MS) methodologies, detailing how injection techniques, column dimensions, and ionization modes impact retention times, thermal degradation, and ultimate limits of detection (LOD).

The Mechanistic Challenge: Thermal Lability of the Bond

To achieve reliable GC-MS data, one must understand the causality behind the failure of standard protocols. Nitro esters are characterized by weak oxygen-nitrogen bonds (bond dissociation energy


). When exposed to the prolonged high temperatures of a standard split/splitless (S/SL) GC inlet (typically held isothermally at 250°C), compounds like NG and PETN undergo rapid, catalyzed thermal degradation into nitric oxide (NO) and nitrogen dioxide (

)[1][2].

Furthermore, standard Electron Ionization (EI) at 70 eV is overly energetic for these fragile molecules. Under EI, the intact molecular ion is virtually non-existent, and the spectra are dominated by non-specific low-mass fragments (


 30 

and

46

). This lack of specificity makes it nearly impossible to distinguish target nitro esters from complex background matrices[2].

The Solution: A self-validating system requires three mechanistic shifts:

  • Cold Introduction: Utilizing a Programmed Temperature Vaporizer (PTV) or Cold On-Column (COC) injection to bypass isothermal degradation[3].

  • Minimized Residence Time: Employing short, narrow-bore capillary columns with high carrier gas velocities to "outrun" thermal decomposition kinetics[4].

  • Soft Ionization: Utilizing Negative Chemical Ionization (NCI) to generate stable, diagnostic adducts (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     62 
    
    
    
    ).

Methodological Comparison: Injection and Separation Strategies

Choosing the correct hardware configuration is the most critical variable in nitro ester analysis. Table 1 compares the performance of standard alternatives.

Table 1: Comparison of GC Injection Techniques for Nitro Esters
Injection TechniqueThermal Degradation RiskSensitivity / LODSuitability for Volatile Nitro Esters
Split/Splitless (Isothermal 250°C) Critical (Extensive breakdown of NG/PETN to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Poor (>10 ng)Not Recommended. Causes severe peak tailing and loss of analyte[3].
Cold On-Column (COC) Very Low (Analyte deposited directly into column)Excellent (<1 ng)Highly Recommended. Best for preservation, but highly susceptible to matrix contamination.
Programmed Temp Vaporizer (PTV) Low (Cold trapping followed by rapid flash vaporization)Excellent (<1 ng)Optimal. Balances robust operation with minimal thermal degradation[3].

GC-MS Retention Time Data & Detection Parameters

By utilizing a short column (e.g., 10 m ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 0.18 mm ID) combined with a PTV inlet, analysts can achieve baseline resolution of volatile nitro esters in under 7 minutes. Table 2 outlines the experimentally validated retention times (RT) and primary NCI monitoring ions for these compounds[1].
Table 2: Retention Times and NCI Fragments (10 m 0.18 mm 0.18 µm ZB-5MS)
CompoundAbbreviationRetention Time (min)Primary NCI Ion (

)
Secondary NCI Ion (

)
Ethylene glycol dinitrateEGDN1.4062

46

NitroglycerinNG3.4062

46

Erythritol tetranitrateETN4.8062

46

Pentaerythritol tetranitratePETN5.7062

46

Note: Retention times will shift based on exact carrier gas velocity, but the elution order (EGDN


 NG 

ETN

PETN) remains strictly conserved due to their increasing boiling points and molecular weights[1].

Step-by-Step Experimental Protocol: PTV-GC-NCI-MS

The following protocol acts as a self-validating workflow designed to maximize the recovery of intact nitro esters while providing sub-nanogram detection limits[1][3][5].

Materials & Reagents:

  • Instrument: GC-MS equipped with a PTV inlet (e.g., Agilent 7890B/5977B or Thermo TRACE DSQ).

  • Column: 10 m × 0.18 mm ID × 0.18 µm film thickness (5% phenyl polysiloxane, e.g., DB-5MS).

  • Gases: Ultra-high purity Helium (Carrier) and Methane (NCI Reagent).

Step-by-Step Methodology:

  • Sample Preparation (Cold Extraction): Extract target samples (soil, swabs, or plasma) using cold acetonitrile (<8°C) to prevent hydrolysis. Filter the supernatant through a 0.2 µm PTFE syringe filter. Spike the sample with 500 pg/µL of a deuterated internal standard (e.g., 2,6-DNT-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to validate extraction efficiency.
    
  • Inlet Configuration (Deactivation): Install a highly deactivated, baffled glass liner in the PTV inlet. Causality note: Active silanol sites on raw glass will act as a catalyst, instantly degrading PETN and NG.

  • PTV Injection Parameters: Inject 1.0 µL of the extract. Set the initial PTV temperature to 50°C. Immediately upon injection, ramp the inlet temperature at a ballistic rate of 600°C/min to 250°C. This flash vaporization transfers the analytes to the column before thermal degradation can occur[3].

  • Oven Temperature Program:

    • Initial: 60°C (Hold for 0.5 min).

    • Ramp 1: 20°C/min to 170°C.

    • Ramp 2: 30°C/min to 250°C (Hold for 2 min).

    • Total run time: ~8.5 minutes.

  • NCI-MS Detection: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode using methane. Maintain the ion source at a relatively low temperature (150°C) to preserve the adducts. Set the MS to Selected Ion Monitoring (SIM) mode, targeting ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     62 and 
    
    
    
    46.

Analytical Workflow Visualization

GCMS_Workflow N1 Sample Extraction (Acetonitrile, <8°C) N2 Injection Selection (PTV Inlet preferred over S/SL) N1->N2 N3 Chromatographic Separation (10m Column, High Velocity) N2->N3 N4 Ionization Strategy (NCI Mode with Methane) N3->N4 N5 Detection & Quantification (Monitor m/z 62[NO3]-) N4->N5

Figure 1: Optimized GC-MS workflow for thermally labile volatile nitro esters.

References

1.[3] ACS Omega. "Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F". Available at:[Link] 2.[1] IU Indianapolis ScholarWorks. "Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography / Vacuum Ultraviolet Spectroscopy". Available at: [Link] 3.[5] SCISPEC. "Analysis of Explosives by Chemical Ionization GC/MS". Available at:[Link] 4.[2] Ovid. "Analysis of Explosives by GC-UV". Available at: [Link] 5.[4] International Journal of Mass Spectrometry. "Fast GC-MS/MS of Explosives". Available at:[Link]

Sources

Safety Operating Guide

ethyl 3-methyl-2-nitrobutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: Ethyl 3-methyl-2-nitrobutanoate

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. This compound is an aliphatic nitro ester . While generally stable at ambient temperatures, it possesses latent energy and specific reactivity hazards—most notably the formation of shock-sensitive explosive salts (nitronates) upon contact with strong bases.

Disposal Strategy: High-Temperature Incineration via a licensed hazardous waste contractor. Primary Waste Code (RCRA): D001 (Ignitable), Potentially D003 (Reactive - if dried/concentrated).

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the prerequisite for safe handling.

PropertyDescriptionOperational Implication
Functional Groups Nitro (

), Ester (

)
Nitro groups provide oxygen for combustion; esters provide fuel.
Acidity (

-proton)
The proton at C-2 is acidic (

).
CRITICAL: Contact with bases (NaOH, KOH, amines) forms Nitronate salts .
Nitronate Hazard Ionic form of the nitro compound.[1][2]Dry nitronate salts are often shock-sensitive explosives .
Thermal Stability Moderate.[3]Decomposes evolving

at high heat. Avoid rotary evaporation to dryness if peroxides or old samples are suspected.

Operational Disposal Procedures

Scenario A: Pure Chemical (Expired/Unused)

Do not attempt to neutralize or chemically destroy pure stocks in the lab. The exotherm risk is too high without precise calorimetric control.

  • Container Selection: Use the original manufacturer container if intact.[3] If transferring, use an amber glass bottle with a PTFE-lined screw cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"

    • Hazards: "Flammable," "Toxic," "Reactive with Base."

  • Storage: Store in a flammables cabinet, segregated from bases and reducing agents until pickup.

Scenario B: Reaction Mixtures & Waste Streams

This is the most common scenario in drug development workflows (e.g., Michael additions or Henry reactions).

Step 1: pH Check & Stabilization (The "Safe-Fail" Step) Before adding this stream to a central waste carboy, you must ensure the solution is neutral to slightly acidic (pH 4-6) .

  • Why? If the waste container contains residual basic waste (e.g., from a workup), adding the nitro ester will generate nitronate salts. Upon evaporation of the solvent, these salts can crystallize and explode.

  • Action: Quench reaction mixtures with dilute acetic acid or HCl to pH < 7 before disposal.

Step 2: Segregation

  • Compatible Streams: Halogenated or Non-Halogenated organic solvents (check local incinerator specs).

  • Incompatible Streams: Aqueous basic waste, Oxidizers (Peroxides/Nitric Acid), Reducing agents (Hydrides).

Step 3: Waste Consolidation

  • Use High-Density Polyethylene (HDPE) or Glass carboys.

  • Venting: If the waste stream contains traces of nitric acid or oxidizers, use a vented cap to prevent pressure buildup from

    
     evolution.
    

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPure Solid / Pure Liquid StateCheck->SolidPure Pure Substance InSolution In Solution / Reaction Mix StateCheck->InSolution Mixture Pack Pack in Amber Glass/HDPE Label: 'Nitro-Organic' SolidPure->Pack pHCheck Check pH InSolution->pHCheck IsBasic Basic (pH > 7) pHCheck->IsBasic Yes IsAcidic Acidic/Neutral (pH < 7) pHCheck->IsAcidic No Quench Quench with dil. Acid (Prevent Nitronate formation) IsBasic->Quench Segregate Segregate Stream: NO BASES / NO REDUCERS IsAcidic->Segregate Quench->IsAcidic Segregate->Pack Handoff Handoff to EHS (Incineration) Pack->Handoff

Figure 1: Decision matrix for the safe disposal of aliphatic nitro esters, prioritizing the prevention of explosive salt formation.

Regulatory Compliance (RCRA)

In the United States, this waste must be characterized under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste:

    • D001 (Ignitable): If the flash point is

      
       (common for ethyl esters) or if it is an oxidizer.
      
    • D003 (Reactive): Applied if the material is potentially explosive or generates toxic fumes when mixed with water/base.[4] Recommendation: Tag as D003 if the material is old, crystallized, or of unknown purity.

  • Labeling Requirement: Labels must read "Hazardous Waste" and include the start date of accumulation.

Emergency Contingencies

Spill Response:

  • Evacuate the immediate area.

  • PPE: Nitrile gloves are generally sufficient for incidental contact; use Silver Shield/Laminate for larger spills.

  • Absorbent: Use vermiculite or sand. Do not use paper towels or saw dust (combustibles) for concentrated nitro compounds as this increases fire risk.

  • Decontamination: Wash the area with water and detergent. Do not use bleach (hypochlorite can react violently with organics).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[5] Compound Summary for this compound. National Library of Medicine. [Link](Note: General reactivity data derived from aliphatic nitro ester class properties).

Sources

Personal Protective Equipment & Handling Guide: Ethyl 3-methyl-2-nitrobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Profile

Handling ethyl 3-methyl-2-nitrobutanoate requires moving beyond standard "lab coat and nitrile" protocols. As a nitro-ester, this molecule presents a dual-threat profile: the nitro group (


)  introduces potential for energetic decomposition and methemoglobinemia via dermal absorption, while the ester moiety  contributes to volatility and flammability.

Critical Directive: Do not treat this as a standard organic solvent. The proximity of the nitro group to the ester functionality (alpha-position) increases the acidity of the alpha-proton, making the molecule susceptible to runaway exotherms if exposed to strong bases.

Physico-Chemical Hazard Snapshot
PropertyCharacteristicOperational Implication
Functional Group Nitro-aliphatic EsterPotential shock sensitivity if dry/concentrated; thermal instability.[1]
Skin Absorption HighNitro compounds penetrate skin rapidly; risk of systemic toxicity.
Reactivity Base-SensitiveNEVER mix directly with strong bases (NaOH, KOH) without strict thermal control.
Flash Point

(Est.)
Combustible. Vapors heavier than air.

The Barrier Strategy: PPE Matrix

Standard nitrile gloves are insufficient for prolonged contact with nitro-aliphatic compounds.

Hand Protection: The "Breakthrough" Fallacy

Nitro compounds can permeate standard 4-mil nitrile gloves in minutes, often without visible degradation. You must employ a Laminate/Barrier strategy.

Contact TypePrimary BarrierSecondary BarrierRationale
Incidental (Splash) Nitrile (Double Layer) N/AChange immediately upon any contact. The outer glove sacrifices itself; the inner glove protects during removal.
Intentional (Handling) Silver Shield® (EVOH/PE) Nitrile (Outer) Laminate (EVOH) provides

-hour breakthrough protection against nitro-organics. Outer nitrile provides grip and tear resistance.
Spill Cleanup Butyl Rubber Tychem® Sleeves Butyl offers superior resistance to nitro permeation compared to Neoprene or Nitrile.

Senior Scientist Insight: Always perform the "Inflation Test" on laminate gloves before use. These gloves are mechanically fragile. Trap air inside, roll the cuff, and check for pinhole leaks. A compromised laminate glove is worse than no glove because it traps the chemical against your skin.

Respiratory & Body Protection
  • Engineering Control (Primary): All transfers must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Respirator (Secondary): If hood access is compromised or for spill cleanup, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black Band).

    • Note: Nitro compounds often have sweet or pleasant odors. Do not rely on smell as a warning property; olfactory fatigue sets in quickly.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of liquid wicking around the frames during a splash.

PPE Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Selection Start START: Handling This compound Scale_Check Check Scale & Duration Start->Scale_Check Small_Scale < 10 mL / Short Duration (Syringe Transfer) Scale_Check->Small_Scale Low Exposure Risk Large_Scale > 10 mL / Long Duration (Cannula/Pouring) Scale_Check->Large_Scale High Exposure Risk Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Large_Scale->Hood_Check Protocol_A PROTOCOL A: Double Nitrile Gloves Splash Goggles Lab Coat Hood_Check->Protocol_A Yes (Small Scale) Protocol_B PROTOCOL B: Silver Shield (Laminate) Liner Nitrile Outer Glove Splash Goggles + Face Shield Hood_Check->Protocol_B Yes (Large Scale) Protocol_C PROTOCOL C: Full Face Respirator (OV) Butyl Rubber Gloves Tychem Apron Hood_Check->Protocol_C No (Emergency/Spill)

Figure 1: Decision logic for PPE selection based on volume and engineering control availability.

Operational Workflow: From Storage to Disposal[2][3]

Phase 1: Storage & Preparation[4]
  • Segregation: Store in a flammables cabinet, strictly separated from oxidizers (e.g., nitric acid) and strong bases (e.g., sodium methoxide).

  • Inspection: Check the container for crystal formation (peroxides/shock-sensitive salts) around the cap. If crystals are present, DO NOT OPEN . Contact EHS immediately.

Phase 2: Active Handling (The "Self-Validating" Protocol)

This protocol ensures safety through redundancy.

  • The "Dry Run": Before opening the bottle, place a dry Chem-Wipe in the hood workspace.

  • Transfer:

    • Use a glass syringe with a Luer-lock needle for volumes < 20 mL.

    • Avoid pouring. If pouring is necessary, use a funnel to prevent drips running down the bottle exterior.

  • The "Wipe Test" (Validation): After transfer, wipe the exterior of the syringe/bottle with the Chem-Wipe. If the wipe discolors or smells sweet, you have a containment breach. Change outer gloves immediately.[2]

Phase 3: Quenching & Waste Disposal

CRITICAL SAFETY WARNING: Do not dispose of pure nitro-esters in the general "Organic Solvent" drum if that drum contains basic waste (amines, caustic residues).

  • Quench Procedure: If the material is unreacted, dilute with a non-reactive solvent (e.g., Ethyl Acetate) before disposal to reduce thermal density.

  • Waste Stream: Tag waste clearly as "Organic Stream - Contains Nitro Compounds."

  • Incompatibility: Explicitly mark "NO BASES" on the waste tag.

Emergency Response Logic

In the event of exposure, seconds matter. The nitro group facilitates rapid absorption into the bloodstream.

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Monitor for Cyanosis Skin->Action_Skin Action_Eye 1. Flush (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Treat for Methemoglobinemia Inhale->Action_Inhale

Figure 2: Immediate response workflow for exposure events.

References

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.